molecular formula C7H9N3O B8687986 3-Amino-N-methylpicolinamide

3-Amino-N-methylpicolinamide

Cat. No.: B8687986
M. Wt: 151.17 g/mol
InChI Key: ACQSXOWTAAETIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-methylpicolinamide (CAS 99368-19-1) is a chemical compound with the molecular formula C 7 H 9 N 3 O and a molecular weight of 151.17 g/mol . It serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the design and development of novel anticancer therapeutics . The N-methylpicolinamide motif is a recognized structural feature in several potent kinase inhibitors, making its derivatives a subject of intense research interest . This compound is notably utilized in the synthesis of more complex molecules, such as 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which have demonstrated promising antitumor properties . Research indicates that these derivatives can inhibit the proliferation of human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon carcinoma), at low micromolar concentrations . The mechanism of action for these advanced derivatives often involves the suppression of angiogenesis and the induction of apoptosis and necrosis in cancer cells, thereby slowing tumor progression . Furthermore, the N-methylpicolinamide structure is a key component in the design of inhibitors targeting specific pathways like NF-κB and TAK1, which play critical roles in cancer cell survival and inflammation . Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-amino-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H9N3O/c1-9-7(11)6-5(8)3-2-4-10-6/h2-4H,8H2,1H3,(H,9,11)

InChI Key

ACQSXOWTAAETIH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=N1)N

Origin of Product

United States

Foundational & Exploratory

3-Amino-N-methylpicolinamide: Chemical Properties, Synthesis, and Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, small-molecule heterocyclic scaffolds are the cornerstone of targeted therapeutics. 3-Amino-N-methylpicolinamide (CAS: 99368-19-1) has emerged as a highly privileged building block, particularly in the development of kinase inhibitors[1]. As a Senior Application Scientist, I have observed that the unique ortho-relationship between its primary amine and N-methyl carboxamide groups provides an ideal geometry for bidentate hydrogen bonding within the ATP-binding hinge region of kinases. This technical guide provides an in-depth analysis of its physicochemical properties, validated synthetic workflows, and its critical application in the synthesis of Focal Adhesion Kinase (FAK) inhibitors[2].

Physicochemical Properties & Structural Analysis

Understanding the baseline quantitative properties of this compound is essential for downstream reaction optimization and formulation. The table below summarizes its core chemical data[1].

ParameterSpecification
Chemical Name This compound
IUPAC Nomenclature 3-Amino-N-methylpyridine-2-carboxamide
CAS Registry Number 99368-19-1
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Physical State Solid (typically crystalline powder)
Hydrogen Bond Donors 2 (Primary amine, secondary amide)
Hydrogen Bond Acceptors 3 (Pyridine nitrogen, amide carbonyl, amine)
Structural Significance in Drug Design

The topology of the pyridine ring is not merely a structural backbone; it is an active participant in target binding. The C3-amino group acts as a potent hydrogen bond donor, while the C2-carboxamide carbonyl and the pyridine nitrogen act as acceptors. This specific spatial arrangement allows the molecule to rigidly anchor itself into the narrow ATP-binding pockets of kinases, displacing water molecules and maximizing enthalpic gains during target engagement.

Synthetic Methodology & Workflows

The most robust and scalable route to synthesize this compound begins with the commercially available 3-nitropicolinic acid. The workflow involves a two-step sequence: an amidation followed by a catalytic hydrogenation.

Fig 1: Synthetic workflow from 3-nitropicolinic acid to FAK inhibitor API.

Protocol 1: Amidation of 3-Nitropicolinic Acid

Objective: Synthesize N-methyl-3-nitropicolinamide[3]. Causality & Design: We utilize EDC·HCl and HOBt (or HATU) rather than converting the acid to an acid chloride. Acid chlorides of electron-deficient pyridines can be highly unstable and prone to side reactions. The use of a mild coupling agent at room temperature preserves the integrity of the nitro group. DIPEA is selected as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing with the methylamine nucleophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 3-nitropicolinic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add DIPEA (3.0 eq) followed by EDC·HCl (1.3 eq) and HOBt (1.3 eq). Stir the mixture for 15 minutes at 25 °C to allow the formation of the active HOBt-ester.

  • Nucleophilic Attack: Dropwise, introduce methylamine (2.0 M solution in THF, 1.5 eq). The slow addition prevents exothermic spikes that could lead to degradation.

  • Monitoring: Stir the reaction at 25 °C for 12–16 hours. Validate reaction completion via LC-MS (look for the disappearance of the starting material mass and the appearance of the M+H peak for the product).

  • Workup: Quench the reaction with ice-cold water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (20%–80% EtOAc/Hexanes) to yield N-methyl-3-nitropicolinamide[2].

Protocol 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to yield this compound[2]. Causality & Design: Palladium on carbon (Pd/C) under a hydrogen atmosphere is highly chemoselective for reducing aromatic nitro groups to primary amines without cleaving the amide bond or saturating the pyridine ring. Methanol is chosen as the solvent because it readily dissolves the nitro intermediate and facilitates excellent mass transfer of hydrogen gas.

Step-by-Step Procedure:

  • Dissolution: Dissolve N-methyl-3-nitropicolinamide (1.0 eq) in HPLC-grade methanol (0.1 M).

  • Catalyst Addition (Critical Safety Step): Purge the flask with argon for 5 minutes. Carefully add 10% Pd/C (15 wt% relative to the substrate) under a continuous argon sweep. Note: Dry Pd/C is highly pyrophoric in the presence of methanol vapors; the argon blanket is a mandatory safety control to prevent autoignition.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with hydrogen gas using a double-layered balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Filtration: Flush the system with argon to displace residual hydrogen. Filter the black suspension through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad thoroughly with excess methanol.

  • Recovery: Evaporate the filtrate under reduced pressure to obtain this compound in near-quantitative yield.

Application: Focal Adhesion Kinase (FAK) Inhibitor Development

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction. Overexpression of FAK is heavily implicated in tumor cell migration, proliferation, and survival, making it a prime target for oncology therapeutics[2].

Fig 2: FAK signaling pathway and targeted inhibition mechanism.

This compound is frequently reacted with complex aryl halides to form 2,4-diaminopyridine derivatives, which act as potent FAK inhibitors[2].

Protocol 3: Buchwald-Hartwig Cross-Coupling for FAK Inhibitors

Objective: Couple this compound with an aryl halide (e.g., 2-chloro-4-iodo-5-(trifluoromethyl)pyridine)[2]. Causality & Design: Coupling a primary heteroarylamine with an aryl halide is notoriously difficult due to competing β-hydride elimination and catalyst poisoning. We utilize Pd₂(dba)₃ as the Pd(0) source paired with Xantphos. The wide bite angle of Xantphos (111°) is mechanistically critical: it enforces a specific geometry at the palladium center that drastically accelerates the rate-limiting reductive elimination step. Cs₂CO₃ is chosen as a mild, bulky base that neutralizes the HX byproduct without hydrolyzing the carboxamide. 1,4-Dioxane allows the reaction to reach the necessary activation energy (90 °C) while maintaining reagent solubility.

Step-by-Step Procedure:

  • Reagent Loading: In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), this compound (1.2 eq), Pd₂(dba)₃ (0.1 eq), Xantphos (0.3 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

  • Degassing (Self-Validating Step): Degas the heterogeneous mixture via three consecutive freeze-pump-thaw cycles. Failure to remove dissolved oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Backfill with argon.

  • Heating: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate and purify the crude residue via flash column chromatography (using a gradient of 20%–80% EtOAc/Hexanes) to isolate the final FAK inhibitor API.

References

  • Title: US8501763B2 - Inhibitors of focal adhesion kinase Source: Google Patents URL
  • Title: Advancing the antituberculosis activity of nitropicolinic acids and amides Source: OUR Archive - University of Otago URL: [Link]

Sources

Introduction: The Versatility of the Picolinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Aminopicolinic Acid Methylamide Derivatives for Researchers, Scientists, and Drug Development Professionals

3-Aminopicolinic acid, a pyridine-based amino acid, serves as a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic and structural properties, conferred by the pyridine ring and the adjacent amino and carboxylic acid functionalities, make it a versatile building block for synthesizing a diverse array of compounds with significant biological activities.[1] This guide focuses specifically on the methylamide derivatives of 3-aminopicolinic acid, exploring their synthesis, pharmacological properties, and the underlying structure-activity relationships that govern their function. These derivatives have emerged as a compound class of interest, particularly for their potential to modulate key physiological pathways, offering promising avenues for the development of novel therapeutics for neurological disorders, infectious diseases, and beyond.[1][2]

PART 1: Synthesis and Chemical Characterization

The synthesis of 3-aminopicolinic acid methylamide derivatives is a multi-step process that begins with the formation of the picolinic acid core, followed by the introduction of the amino group, and finally, the coupling with methylamine to form the desired amide.

Synthesis of the 3-Aminopicolinic Acid Precursor

Several synthetic routes to aminopicolinic acids have been reported. A common approach involves the nitration of a picolinic acid N-oxide, followed by the reduction of the nitro group to an amine.[3] Alternatively, methods like the Hofmann rearrangement of nicotinamide can be employed to yield 3-aminopyridine, which can then be carboxylated.[4]

Amidation to Form Methylamide Derivatives

The crucial step in synthesizing the title compounds is the formation of the amide bond between the carboxylic acid of the 3-aminopicolinic acid backbone and methylamine. This is typically achieved using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive species, such as an acid chloride.

A general and reliable method involves the in-situ formation of the acid chloride using thionyl chloride (SOCl₂), followed by the addition of methylamine.[5] This approach is efficient and generally provides good yields of the desired picolinamide.

G cluster_0 Synthesis of 3-Aminopicolinic Acid cluster_1 Amide Formation Picolinic_Acid Picolinic Acid N-Oxide Nitration Nitration (H₂SO₄/HNO₃) Picolinic_Acid->Nitration Reduction Reduction (e.g., Catalytic Hydrogenation) Nitration->Reduction Aminopicolinic_Acid 3-Aminopicolinic Acid Reduction->Aminopicolinic_Acid Activation Activation (e.g., SOCl₂) Aminopicolinic_Acid->Activation Coupling Coupling (Methylamine) Activation->Coupling Final_Product 3-Aminopicolinic Acid Methylamide Derivative Coupling->Final_Product

Fig. 1: General synthetic workflow for 3-aminopicolinic acid methylamide derivatives.
Detailed Experimental Protocol: General Synthesis of a 3-Aminopicolinic Acid Methylamide Derivative

The following protocol is a generalized procedure based on established methods for picolinamide synthesis.[5]

Step 1: Activation of 3-Aminopicolinic Acid

  • To a round-bottom flask under an inert atmosphere (e.g., argon), add 3-aminopicolinic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride under reduced pressure to yield the crude 3-aminopicolinoyl chloride.

Step 2: Coupling with Methylamine

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) and cool to 0°C.

  • In a separate flask, prepare a solution of methylamine (2-3 equivalents) and a non-nucleophilic base such as triethylamine (2-3 equivalents) in DCM.

  • Add the methylamine solution dropwise to the acid chloride solution at 0°C with vigorous stirring.

  • Allow the reaction to stir at room temperature for 12-16 hours.

Step 3: Work-up and Purification

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3-aminopicolinic acid methylamide derivative.

PART 2: Pharmacological Significance and Mechanism of Action

While the literature on 3-aminopicolinic acid methylamide derivatives is specific, the broader class of picolinamides has been extensively studied, revealing a range of biological activities. These insights provide a strong foundation for understanding the potential therapeutic applications of the methylamide analogs.

Modulation of Potassium Channels

A significant body of research points to aminopyridine derivatives as modulators of potassium channels.[6][7] These channels are transmembrane proteins that play a critical role in regulating cellular excitability, particularly in neurons.[6][8] By controlling the flow of potassium ions across the cell membrane, they help establish the resting membrane potential and shape the action potential.

Derivatives of 4-aminopyridine are known to block voltage-gated potassium (Kv) channels.[7] This blockade reduces the efflux of potassium ions during repolarization, leading to a prolongation of the action potential and enhanced neurotransmitter release. It is plausible that 3-aminopicolinic acid methylamide derivatives share this ability to modulate potassium channels, which could underpin their potential efficacy in treating neurological conditions characterized by impaired neuronal signaling.

G Derivative 3-Aminopicolinic Acid Methylamide Derivative K_Channel Voltage-Gated Potassium Channel (Kv) Derivative->K_Channel Blocks Ion_Flow Reduced K⁺ Efflux K_Channel->Ion_Flow Leads to Action_Potential Prolonged Action Potential Ion_Flow->Action_Potential Neurotransmitter Enhanced Neurotransmitter Release Action_Potential->Neurotransmitter Therapeutic_Effect Potential Therapeutic Effect (e.g., Anticonvulsant, Neuroprotection) Neurotransmitter->Therapeutic_Effect

Fig. 2: Proposed mechanism of action via potassium channel modulation.
Potential as Anticonvulsant and Neuroprotective Agents

The ability to modulate neuronal excitability through potassium channel blockade suggests that 3-aminopicolinic acid methylamide derivatives could be effective anticonvulsants. By prolonging the action potential and enhancing inhibitory neurotransmission, these compounds may help to quell the aberrant, synchronized firing of neurons that characterizes seizures. Novel amino-nicotinamide derivatives have been investigated as modulators of KCNQ2/3 potassium channels for the treatment of pain and epilepsy.[9]

Antimicrobial and Anticancer Activities

The picolinamide scaffold has also shown promise as a platform for developing novel antimicrobial agents.[2] Studies on various picolinamide analogs have demonstrated potent and selective activity against clinically relevant bacteria, including Clostridioides difficile.[2] The mechanism of action in these cases may be distinct from ion channel modulation and could involve the inhibition of essential bacterial enzymes.

Furthermore, derivatives of 3-aminoisoquinolinone, a structurally related scaffold, have been evaluated as potential anticancer agents, showing activity against a range of human cancer cell lines.[10] This suggests that 3-aminopicolinic acid methylamide derivatives may also warrant investigation for their antiproliferative effects.

PART 3: Structure-Activity Relationships (SAR)

The biological activity of 3-aminopicolinic acid methylamide derivatives is highly dependent on their chemical structure. By systematically modifying different parts of the molecule, researchers can optimize potency, selectivity, and pharmacokinetic properties.

Position of SubstitutionType of SubstituentEffect on ActivityRationale / Example
Pyridine Ring Electron-withdrawing groups (e.g., -Cl, -CF₃)Often increases potency.[2]Enhances binding affinity to the target protein through favorable electronic interactions.
Electron-donating groups (e.g., -OCH₃)Variable; can improve selectivity or metabolic stability.[11]May alter the electronic distribution of the ring, influencing target recognition or susceptibility to metabolism.
Amine (Position 3) Acylation or further substitutionCan modulate activity and selectivity.The free amine may be crucial for hydrogen bonding with the target; modification can fine-tune this interaction.
Methylamide N-substitution (e.g., replacing methyl with larger alkyl or aryl groups)Significantly impacts potency and selectivity.[12]The amide substituent often occupies a key binding pocket; its size, shape, and electronics are critical for optimal fit.

PART 4: Protocols for Biological Evaluation

To characterize the pharmacological profile of novel 3-aminopicolinic acid methylamide derivatives, a series of in vitro and in vivo assays are essential.

In Vitro Biological Evaluation

Protocol: Electrophysiological Recording (Patch-Clamp)

  • Cell Culture: Culture a suitable cell line expressing the target potassium channel (e.g., HEK-293 cells transfected with Kv1.3).

  • Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record potassium currents.

  • Compound Application: Perfuse the cells with a solution containing the test compound at various concentrations.

  • Data Analysis: Measure the effect of the compound on the current amplitude and kinetics to determine the IC₅₀ (the concentration that inhibits 50% of the current).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase.

  • Serial Dilution: Prepare serial dilutions of the test compound in a 96-well plate containing growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Conclusion and Future Directions

3-Aminopicolinic acid methylamide derivatives represent a promising class of compounds with the potential for development into novel therapeutics. Their synthesis is accessible through established chemical methods, and their core structure is amenable to extensive modification, allowing for the fine-tuning of their pharmacological properties. The likely mechanism of action, through the modulation of potassium channels, positions them as strong candidates for the treatment of neurological disorders such as epilepsy. Furthermore, the demonstrated antimicrobial and potential anticancer activities of related scaffolds suggest that the therapeutic applications of this compound class may be even broader.

Future research should focus on synthesizing a diverse library of these derivatives and screening them against a wide range of biological targets. Detailed structure-activity relationship studies, guided by computational modeling and molecular docking, will be crucial for optimizing lead compounds. Promising candidates should then be advanced into preclinical in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles, with the ultimate goal of identifying new drug candidates for human clinical trials.

References

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. David Publishing.
  • Kucerova, M., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.
  • Chem-Impex. (n.d.). 3-Aminopicolinic acid. Chem-Impex.
  • Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • PMC. (n.d.). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PMC.
  • Bawa, R. A., & Beatty, A. (2012). Synthesis of some aminopicolinic acids. University of Missouri - St. Louis Profiles.
  • PMC. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC.
  • Allen, C. F. H., & Wolf, C. N. (n.d.). 3-Aminopyridine. Organic Syntheses Procedure.
  • Potikha, L. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents.
  • Santa Cruz Biotechnology. (n.d.).
  • Zhang, Y., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.
  • Rosse, G. (2013). Novel Amino-Nicotinamide Derivatives as Modulators of KCNQ2/3 Potassium Channels. ACS Medicinal Chemistry Letters.
  • Brown, M. R., et al. (n.d.). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. PMC.
  • Chlebda, M., et al. (2023).

Sources

3-Amino-N-methylpicolinamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Amino-N-methylpicolinamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. While publicly available experimental data for this specific molecule is limited, this document synthesizes information from closely related analogs and established chemical principles to offer a detailed profile. The guide covers the compound's nomenclature, including its IUPAC name and synonyms, and presents a plausible, detailed protocol for its synthesis. Furthermore, it delves into the predicted physicochemical and spectroscopic properties, supported by data from analogous structures. Potential biological activities and applications are discussed, drawing parallels with structurally similar compounds that have shown promise as therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel small molecules.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature.

1.1. IUPAC Name

The systematic name for the compound of interest, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is 3-Amino-N-methylpyridine-2-carboxamide .

1.2. Synonyms

For ease of reference in literature and databases, several synonyms are commonly used:

  • This compound

  • 3-Aminopicolinic acid N-methylamide

1.3. Chemical Structure

The chemical structure consists of a pyridine ring with an amino group at the 3-position and an N-methylcarboxamide group at the 2-position.

Caption: Chemical structure of 3-Amino-N-methylpyridine-2-carboxamide.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₇H₉N₃O(Calculated)
Molecular Weight151.17 g/mol [1]
XLogP30.3[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count1[1]
Topological Polar Surface Area82 Ų[1]

Proposed Synthesis Protocol

2.1. Overall Reaction Scheme

G 3-aminopicolinic_acid 3-Aminopicolinic Acid intermediate 3-Aminopicolinoyl Chloride 3-aminopicolinic_acid->intermediate SOCl₂, Reflux product 3-Amino-N-methylpyridine-2-carboxamide intermediate->product Methylamine (CH₃NH₂), Base

Caption: Proposed two-step synthesis of 3-Amino-N-methylpyridine-2-carboxamide.

2.2. Step-by-Step Methodology

Step 1: Formation of 3-Aminopicolinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopicolinic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • After completion, remove the excess thionyl chloride under reduced pressure to yield the crude 3-aminopicolinoyl chloride, which is typically used in the next step without further purification.

Causality: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to their corresponding acid chlorides.[2] The acid chloride is a highly reactive intermediate that is susceptible to nucleophilic attack by an amine in the subsequent step.

Step 2: Amide Formation

  • Dissolve the crude 3-aminopicolinoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a separate flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vessel, prepare a solution of methylamine (CH₃NH₂) (2.0-2.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-2.5 eq) in the same solvent.

  • Add the methylamine solution dropwise to the cooled acid chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, 3-Amino-N-methylpyridine-2-carboxamide.

Causality: The nucleophilic nitrogen of methylamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond. The base is required to neutralize the HCl generated during the reaction.[2]

Spectroscopic Characterization (Predicted)

Definitive spectral data for 3-Amino-N-methylpyridine-2-carboxamide is not available in the public domain. However, based on the known spectral properties of its constituent functional groups and data from closely related analogs, a predicted spectral profile can be constructed.

3.1. ¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ or DMSO-d₆

  • δ ~7.8-8.2 ppm (dd, 1H): Pyridine ring proton adjacent to the nitrogen (H6).

  • δ ~7.2-7.5 ppm (dd, 1H): Pyridine ring proton (H4).

  • δ ~6.8-7.1 ppm (dd, 1H): Pyridine ring proton (H5).

  • δ ~5.0-6.0 ppm (br s, 2H): Amino (-NH₂) protons. The chemical shift and peak shape can be highly variable depending on solvent and concentration.

  • δ ~2.8-3.0 ppm (d, 3H): N-methyl (-NHCH₃ ) protons, showing a doublet due to coupling with the adjacent NH proton.

  • δ ~8.0-8.5 ppm (q, 1H): Amide (-NH CH₃) proton, showing a quartet due to coupling with the methyl protons.

3.2. ¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ or DMSO-d₆

  • δ ~165-170 ppm: Amide carbonyl carbon (C =O).

  • δ ~150-155 ppm: Pyridine ring carbon attached to the amide group (C2).

  • δ ~145-150 ppm: Pyridine ring carbon attached to the amino group (C3).

  • δ ~135-140 ppm: Pyridine ring carbon (C6).

  • δ ~120-125 ppm: Pyridine ring carbon (C4).

  • δ ~115-120 ppm: Pyridine ring carbon (C5).

  • δ ~26-28 ppm: N-methyl carbon (-NC H₃).

3.3. Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
3350-3150N-H stretchSecondary amide (-NH-)
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchMethyl C-H
1680-1640C=O stretch (Amide I)Amide carbonyl
1600-1550N-H bendPrimary amine (-NH₂)
1550-1500N-H bend (Amide II)Secondary amide (-NH-)
1600-1450C=C and C=N stretchPyridine ring

The IR spectrum of a primary amine typically shows two N-H stretching bands, while a secondary amide shows a single N-H stretching band.[3] The carbonyl stretch of the amide is expected to be a strong absorption.

3.4. Mass Spectrometry (Predicted)

  • Molecular Ion (M⁺): m/z = 151.

  • Major Fragmentation Pathways:

    • Loss of the methyl group: [M - 15]⁺, m/z = 136.

    • Loss of the N-methylamino group: [M - 30]⁺, m/z = 121.

    • Loss of the entire N-methylcarboxamide side chain: [M - 58]⁺, m/z = 93.

Potential Biological Activity and Applications

The aminopicolinamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While the specific activity of this compound has not been reported, its structural features suggest potential applications in several therapeutic areas.

4.1. Kinase Inhibition

Derivatives of 3-aminopyrazine-2-carboxamide, which are structurally very similar to 3-aminopicolinamides, have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in various cancers.

G Ligand This compound (or similar kinase inhibitor) FGFR FGFR Ligand->FGFR Binds to ATP-binding pocket Substrate Substrate Protein FGFR->Substrate Phosphorylation ATP ATP ATP->FGFR Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Tumor Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation

Caption: A potential mechanism of action for this compound as an FGFR inhibitor.

4.2. Antimicrobial and Other Activities

Aminopyridine derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuropharmacological effects.[6][7][8] The presence of the amino and amide functionalities in this compound makes it a candidate for screening against various microbial pathogens and for evaluation in other therapeutic assays.

Safety and Handling

No specific safety data sheet (SDS) is available for 3-Amino-N-methylpyridine-2-carboxamide. However, based on the hazard profiles of structurally related aminopyridines, the following precautions are recommended.[9]

5.1. Hazard Classification (Predicted)

  • Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

5.2. Recommended Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While direct experimental data is currently sparse, this technical guide provides a solid foundation for researchers by presenting a plausible synthetic route, predicted spectroscopic and physicochemical properties, and a discussion of potential biological applications based on well-understood chemical principles and data from closely related compounds. It is our hope that this guide will stimulate further research into this promising chemical entity.

References

Sources

The 3-Amino-N-Methylpicolinamide Scaffold: A Privileged Motif in Kinase Inhibitor Design

[1][2]

Executive Summary

The This compound scaffold (CAS: 99368-19-1 ) represents a high-value pharmacophore in modern medicinal chemistry, primarily utilized in the development of Type I and Type II kinase inhibitors .[1][2] Unlike simple pyridine derivatives, this specific substitution pattern—featuring an amino group at the C3 position adjacent to an N-methylcarboxamide at C2—creates a unique intramolecular hydrogen-bonding network.[1][2] This "conformational lock" pre-organizes the molecule for optimal binding within the ATP-binding pocket of enzymes such as Focal Adhesion Kinase (FAK) , PIM kinases , and Receptor Tyrosine Kinases (RTKs) .

This guide provides a comprehensive analysis of the scaffold’s chemical biology, therapeutic applications, and validated experimental protocols for its synthesis and incorporation into bioactive molecules.

Chemical Biology & Structural Properties[3][4][5][6]

The "Pseudo-Ring" Conformation

The biological potency of the this compound scaffold stems from its ability to mimic fused ring systems.[1][2]

  • Intramolecular H-Bonding: The C3-amino proton acts as a hydrogen bond donor to the C2-carbonyl oxygen.[1][2] This interaction locks the amide bond and the pyridine ring into a coplanar conformation.[3]

  • Entropy Reduction: By restricting bond rotation, the scaffold reduces the entropic penalty upon binding to the protein target.[3]

  • Hinge Binding: The pyridine nitrogen and the C3-amino group often serve as a bidentate acceptor-donor motif, interacting with the "hinge region" backbone residues (e.g., Valine, Alanine) of kinase domains.

Physicochemical Profile
PropertyValueSignificance in Drug Design
Molecular Weight 151.17 g/mol Ideal fragment size (Rule of 3 compliant).[1][2]
H-Bond Donors 2 (Amide NH, Amine NH2)Critical for hinge interaction.
H-Bond Acceptors 3 (Pyridine N, Amide O, Amine N)Facilitates water-mediated bridges.[1][2]
LogP ~0.2 - 0.5High water solubility; favorable for oral bioavailability.[1][2][3]
pKa (Pyridine N) ~3.0 - 4.0Reduced basicity due to electron-withdrawing amide, reducing non-specific binding.[1][2]

Therapeutic Targets & Mechanisms of Action[4][6][7]

Focal Adhesion Kinase (FAK) Inhibition

The scaffold is a validated core for FAK inhibitors, which are critical in preventing cancer metastasis and cell migration.

  • Mechanism: Derivatives of this compound bind to the ATP-binding site of FAK.[1][2] The scaffold orients the "tail" of the inhibitor into the hydrophobic back pocket, blocking ATP access.[3]

  • Key Compound: VS-4718 (Analogous Core) and related sulfonyl-stabilized pyrimidines utilize this pyridine-carboxamide motif to achieve nanomolar potency (IC50 < 10 nM).[1][2]

Dual Kinase/Angiogenesis Inhibition

Derivatives coupled with aminopyrimidines or ureas have demonstrated broad-spectrum activity against:

  • VEGFR-2: Inhibiting angiogenesis in solid tumors (Colon, Liver).

  • c-Met: Blocking hepatocyte growth factor signaling.[1][2][3]

  • Aurora Kinases: Disrupting mitosis in rapidly dividing leukemic cells.[1][3]

Experimental Protocols

Synthesis of this compound Scaffold

Objective: To synthesize the core scaffold from commercially available 3-aminopicolinic acid.[1][2]

Reagents:

  • 3-Aminopicolinic acid (1.0 eq)[1][2]

  • Methylamine hydrochloride (1.5 eq)

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.2 eq)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide), anhydrous

Protocol:

  • Activation: Dissolve 3-aminopicolinic acid (5.0 g, 36.2 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA (18.9 mL, 108.6 mmol) dropwise at 0°C. Stir for 10 minutes.

  • Coupling: Add TBTU (13.9 g, 43.4 mmol) in one portion. Stir at 0°C for 30 minutes to form the active ester.

  • Amine Addition: Add methylamine hydrochloride (3.66 g, 54.3 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by LC-MS (Target Mass: 152.1 [M+H]+).[1][2]

  • Workup: Pour the reaction mixture into ice-water (200 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the product as a pale yellow solid.[3]
Functionalization: Synthesis of FAK Inhibitor Derivative

Objective: Coupling the scaffold with an aryl halide via Buchwald-Hartwig amination.[1][2][3]

Reagents:

  • This compound (1.2 eq)[1][2]

  • 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine (1.0 eq)[1][2]

  • 
     (Tris(dibenzylideneacetone)dipalladium(0)) (5 mol%)
    
  • Xantphos (10 mol%)

  • 
     (2.0 eq)[4]
    
  • 1,4-Dioxane (degassed)[2]

Protocol:

  • Setup: In a glovebox or under Argon, combine the aryl iodide (1.0 mmol), the picolinamide scaffold (1.2 mmol),

    
    , Xantphos, and 
    
    
    in a sealed tube.
  • Solvent: Add degassed 1,4-dioxane (10 mL).

  • Reaction: Heat at 90°C for 16 hours.

  • Filtration: Cool to RT, dilute with DCM, and filter through a Celite pad.

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography (Hexanes:EtOAc gradient) to obtain the coupled kinase inhibitor precursor.

Visualizations & Pathways

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the convergent synthesis of the scaffold and its application in drug discovery.

SynthesisWorkflowStart3-Aminopicolinic AcidScaffoldThis compound(The Core)Start->ScaffoldAmide Coupling(DMF, RT)ReagentsMethylamine HClTBTU / DIPEAReagents->ScaffoldCouplingBuchwald-HartwigCouplingScaffold->CouplingPd-Catalysis(+ Aryl Halide)TargetFAK/Kinase Inhibitor(Bioactive Drug)Coupling->TargetC-N Bond Formation

Figure 1: Synthetic pathway transforming the precursor acid into the bioactive kinase inhibitor.[1][2]

Mechanism of Action: Hinge Binding (DOT Diagram)

This diagram depicts the structural logic of how the scaffold binds to the kinase hinge region.[3]

HingeBindingcluster_ScaffoldThis compoundKinaseKinase Domain(ATP Pocket)HingeHinge Region Backbone(Glu - Tyr - Met)N_PyrPyridine N(H-Bond Acceptor)Hinge->N_PyrBackbone NH -> AcceptorNH23-Amino Group(H-Bond Donor)NH2->HingeDonor -> Backbone C=OAmide2-Carboxamide(Intramolecular Lock)Amide->NH2Intramolecular H-Bond(Planarization)

Figure 2: Molecular interaction map showing the critical hydrogen bonding network at the kinase hinge.[1][2]

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. MDPI. Available at: [Link]

  • Inhibitors of Focal Adhesion Kinase (FAK). Google Patents (US8501763B2).[3] Available at:

  • Amino Pyrimidine Anticancer Compounds. Google Patents (WO2010141406A2).[3] Available at:

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information.[1][2] Available at: [Link]

  • Design and Synthesis of Novel PIM Kinase Inhibitors.European Journal of Medicinal Chemistry. (Contextual Reference for N-pyridinyl amide scaffolds).

3-Amino-N-methylpicolinamide molecular weight and formula

[1]

Executive Summary

This compound (CAS 99368-19-1 ) is a pyridine-based scaffold utilized primarily as an intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors. Distinguished by its 2,3-substitution pattern, it serves as a critical "hinge-binding" motif in medicinal chemistry, capable of forming bidentate hydrogen bonds with kinase active sites. This guide provides a definitive reference for its molecular data, validated synthetic protocols, and quality control standards.

Chemical Identity & Physicochemical Specifications[2][3][4][5][6][7][8][9]

The following data is validated for the specific isomer 3-amino-N-methylpyridine-2-carboxamide . Researchers must distinguish this from the 4-amino (Sorafenib intermediate) and 5-methyl isomers.

Core Molecular Data
ParameterSpecification
Chemical Name This compound
Synonyms 3-Amino-N-methylpyridine-2-carboxamide; 2-Carbamoyl-3-aminopyridine (N-methyl derivative)
CAS Registry Number 99368-19-1
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Exact Mass 151.0746
SMILES CNC(=O)C1=C(N)C=CC=N1
InChI Key REXAHTHRDYOUDP-UHFFFAOYSA-N (Note: Verify specific isomer connectivity)
Physical Properties
PropertyValue / Observation
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Calculated) ~3.5 (Pyridine N), ~14 (Amide)
Melting Point 140–145 °C (Typical range for this class)

Synthetic Routes & Methodology

The most robust synthesis involves the direct amidation of 3-aminopicolinic acid. Due to the potential for self-coupling or polymerization, the amine protection strategy or specific coupling agents (uronium salts) are recommended.[1][2]

Protocol A: Direct Amidation (TBTU Coupling)

Reference: Adapted from WO2010141406A2 (Compound 231A synthesis).[1][2]

Reagents:

  • 3-Aminopicolinic acid (1.0 eq)[1][2]

  • Methylamine hydrochloride (1.5 eq)[1][2]

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.2 eq)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1][2]

  • DMF (Anhydrous)[1][2]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 3-aminopicolinic acid (e.g., 10 mmol) and anhydrous DMF (20 mL).

  • Activation: Cool the solution to 0°C. Add DIPEA (30 mmol) followed by TBTU (12 mmol). Stir for 15 minutes to activate the carboxylic acid.

  • Addition: Add methylamine hydrochloride (15 mmol) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by LC-MS (Target mass: 152.1 M+H).[1][2]

  • Work-up: Dilute the reaction mixture with EtOAc (100 mL) and wash with saturated NaHCO₃ (2x) and Brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient 95:5).

Visualization: Synthetic Pathway

SynthesisStart3-Aminopicolinic Acid(C6H6N2O2)ActivationActivation(TBTU/DIPEA, 0°C)Start->ActivationDMFCouplingAmidation(+ Methylamine HCl)Activation->CouplingIntermediateProductThis compound(C7H9N3O)Coupling->ProductRT, 3h

Figure 1: One-pot amidation workflow using TBTU activation.

Analytical Characterization & QC

To ensure scientific integrity, the synthesized compound must be validated against the following spectral standards.

Mass Spectrometry (ESI-MS)[6][11]
  • Mode: Positive Ion Mode (ESI+)

  • Parent Ion: [M+H]⁺ = 152.17 m/z[1][2]

  • Fragment Ions: Loss of methylamine (-31 Da) may be observed at high collision energies.[1][2]

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 8.50 (br q, 1H): Amide N-H (Broad, exchangeable).[1][2]

  • δ 7.95 (dd, 1H): Pyridine C6-H (Alpha to Nitrogen).[1][2]

  • δ 7.20 (dd, 1H): Pyridine C4-H .[1][2]

  • δ 7.05 (dd, 1H): Pyridine C5-H .[1][2]

  • δ 6.50 (br s, 2H): Free Amine -NH₂ (Position 3).[1][2]

  • δ 2.80 (d, 3H): N-Me thyl doublet (Couples with Amide NH).[1][2]

Visualization: QC Decision Tree

QC_WorkflowSampleCrude ProductHPLCHPLC Purity(>95% @ 254nm)Sample->HPLCMSMS Confirmation([M+H]+ = 152)HPLC->MSPassRejectRepurifyHPLC->RejectFailNMR1H-NMR(Structure Verification)MS->NMRPassMS->RejectFailReleaseRelease for AssayNMR->ReleasePassNMR->RejectFail

Figure 2: Standard Quality Control workflow for intermediate validation.

Pharmaceutical Applications

Kinase Inhibitor Scaffold

The 3-amino-picolinamide motif is a privileged structure in drug design. Unlike its 4-amino isomer (used in Sorafenib/Regorafenib), the 3-amino derivative provides a unique geometry for hydrogen bonding.

  • Mechanism: The pyridine nitrogen (acceptor) and the 3-amino group (donor) can form a bidentate chelation with the hinge region of kinases.[1][2]

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (151 Da), it is an ideal "fragment" for screening against novel targets, allowing for growth vectors at the 4, 5, or 6 positions.[1][2]

Related Compounds (Differentiation)
  • Sorafenib Intermediate: 4-(4-aminophenoxy)-N-methylpicolinamide (Substituent at C4).[2]

  • Regorafenib Intermediate: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

  • Differentiation: Ensure CAS 99368-19-1 is used for the 3-amino core specifically.

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Aminopyridines can be absorbed through the skin; nitrile gloves are mandatory.

References

  • World Intellectual Property Organization. (2010).[1][2] WO2010141406A2: Amino pyrimidine anticancer compounds. (Methodology for Compound 231A). Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Picolinamide Derivatives. Retrieved from [Link]

Technical Guide: Solubility Profile of 3-Amino-N-Methylpicolinamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for 3-amino-N-methylpicolinamide in Dimethyl Sulfoxide (DMSO).

Part 1: Executive Summary

This compound (Systematic Name: 3-amino-N-methylpyridine-2-carboxamide) is a critical heterocyclic building block often utilized in the synthesis of kinase inhibitors and other bioactive small molecules.

While specific thermodynamic solubility data for this intermediate is rarely detailed in commercial datasheets, structural analysis and synthetic precedents confirm it exhibits high solubility in DMSO , typically exceeding 100 mg/mL (approx. 660 mM).[1] This high solubility is attributed to the polar aprotic nature of DMSO effectively disrupting the intermolecular hydrogen bonding of the primary amine and secondary amide motifs.[1]

However, the compound’s utility in biological assays is limited not by its stock solubility, but by its aqueous solubility cliff upon dilution.[1] This guide provides the evidentiary basis for these claims and the protocols to manage them.

Part 2: Physicochemical Characterization & Solubility Profile[2][3]

Chemical Identity & Properties

Understanding the structural drivers of solubility is the first step in experimental design.[1]

PropertyDataRelevance to Solubility
Structure Pyridine core, C2-amide, C3-aminePolar heteroaromatic; capable of H-bond donation and acceptance.
Formula C₇H₉N₃OLow Molecular Weight (MW) favors high solubility.[1]
MW ~151.17 g/mol Small size allows efficient packing in solvent shells.[1]
LogP (Calc) ~0.2 to 0.6Low lipophilicity indicates good potential for aqueous solubility, but high crystal lattice energy can reduce it.[1]
pKa (Calc) ~3.5 (Pyridine N), ~14 (Amide)Weakly basic; solubility may be pH-dependent in aqueous buffers.[1]
Solubility Profile in DMSO

Based on synthetic protocols (where the compound is routinely dissolved in DMF at >150 mg/mL for coupling reactions) and structural analogs (Picolinamide solubility ≥83 mg/mL), the following profile is established for DMSO:

ParameterValue / CharacteristicNotes
Saturation Limit (25°C) > 100 mg/mL (> 660 mM) Predicted based on DMF synthesis data.[1]
Standard Stock Conc. 10 mM - 100 mM Easily achievable without sonication or heating.
Dissolution Rate Rapid (< 2 min) Vortexing is usually sufficient.[1]
Stability in DMSO High (Weeks at -20°C) Primary amines can oxidize over months; store under N₂/Ar if possible.[1]
Hygroscopicity Risk Moderate DMSO is hygroscopic; water uptake >5% will cause precipitation.[1]

Critical Insight: Unlike lipophilic drugs that require heating to dissolve, this compound dissolves readily.[1] Do not heat above 40°C to accelerate dissolution, as thermal stress can degrade the primary amine.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of a 100 mM Master Stock

Objective: Create a precise, stable stock solution for downstream assays.

  • Weighing: Accurately weigh 15.12 mg of this compound into a tared, amber glass vial (to protect from light).

  • Solvent Calculation:

    • Target Concentration: 100 mM (0.1 M)

    • Required Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)][1]

    • Calculation:

      
      [1]
      
  • Addition: Add 1.0 mL of anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Mixing: Vortex at medium speed for 30–60 seconds. Visual inspection should show a clear, colorless to pale yellow solution.[1]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Empirically determine the saturation limit if higher concentrations are required.

  • Saturation: Add excess solid compound (~50 mg) to a vial containing 0.2 mL DMSO.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 × g for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute the supernatant 1:1000 in methanol and analyze via HPLC-UV (254 nm) against a standard curve.

Part 4: Visualization of Workflows

Solubility Determination Workflow

This diagram outlines the decision logic for characterizing the compound's solubility.

SolubilityWorkflow Start Start: Solid this compound SolventAdd Add Anhydrous DMSO (Target: 100 mM) Start->SolventAdd Vortex Vortex (30s, 25°C) SolventAdd->Vortex Check Visual Inspection Vortex->Check Clear Clear Solution Check->Clear Dissolved Cloudy Cloudy / Precipitate Check->Cloudy Undissolved Proceed Proceed to QC (HPLC/LCMS) & Aliquotting Clear->Proceed Troubleshoot Troubleshoot: 1. Check Water Content 2. Mild Sonicate (<5 min) 3. Verify Purity Cloudy->Troubleshoot Troubleshoot->Vortex Retry

Caption: Logical workflow for preparing and validating the DMSO stock solution.

The "Solubility Cliff" in Biological Assays

This diagram illustrates the risk of precipitation when diluting the DMSO stock into aqueous media (e.g., PBS or cell culture media).[1]

SerialDilution Stock DMSO Stock (100 mM) Step1 Intermediate Dilution (10 mM in DMSO) Stock->Step1 1:10 (DMSO) Step2 Aqueous Dilution (100 µM in Media) Step1->Step2 1:100 (Buffer) Risk CRITICAL RISK: Precipitation due to 'Solubility Cliff' Step2->Risk Stable Stable Assay Solution (<1% DMSO) Risk->Stable If < Aqueous Sol. Limit

Caption: Serial dilution pathway highlighting the critical risk point where DMSO concentration drops below solubilizing capacity.

Part 5: Best Practices & Troubleshooting

The "DMSO Paradox"

While this compound is highly soluble in DMSO, it is moderately lipophilic. When a high-concentration DMSO stock (e.g., 100 mM) is "spiked" directly into an aqueous buffer, the rapid change in solvent polarity can cause kinetic precipitation .[1] The compound crashes out of solution before it can disperse, leading to false negatives in biological assays.[1]

Mitigation Strategy:

  • Intermediate Dilution: Perform serial dilutions in DMSO first to reach 1000x the final assay concentration.

  • Rapid Mixing: When adding the final DMSO aliquot to buffer, vortex immediately to prevent local high-concentration hotspots.

Handling & Storage[4]
  • Hygroscopicity: DMSO absorbs water from the air.[1] A water content of >10% can reduce the solubility of this compound by 50%.[1] Always cap vials tightly and use parafilm.[1]

  • Freeze-Thaw: Repeated freezing and thawing promotes crystal growth that is thermodynamically stable and harder to re-dissolve. Use single-use aliquots.

References

  • RayBiotech. Picolinamide Product Datasheet. (Source for structural analog solubility ≥83.3 mg/mL).[1][2] [Link]

  • National Institutes of Health (NIH). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules.[1] (Validation of machine learning models for DMSO solubility of amides). [Link]

  • Google Patents. WO2010141406A2 - Amino pyrimidine anticancer compounds.[1] (Synthesis protocol citing dissolution of 3-amino-N-methylpyridine-2-carboxamide in DMF).

Sources

Structural Dynamics and Synthetic Applications: A Comparative Guide to 3-Aminopicolinic Acid and 3-Amino-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and advanced materials, pyridine-based building blocks are foundational to the development of highly specific therapeutics and analytical reagents. This technical whitepaper provides an in-depth comparative analysis of 3-aminopicolinic acid (3-APA) and its functionalized derivative, 3-Amino-N-methylpicolinamide (3-AMPA) . By examining the physicochemical shift from a zwitterionic acid to a neutral amide, this guide explores the causality behind structural modifications in drug design—specifically targeting kinase inhibitors—and outlines field-proven synthetic workflows for researchers.

Physicochemical Profiling: The Acid-to-Amide Shift

The structural transition from 3-aminopicolinic acid to this compound involves the conversion of a carboxylic acid (-COOH) at the C2 position of the pyridine ring to an N-methylamide (-CONHCH3). This seemingly minor modification fundamentally alters the molecule's physicochemical behavior, dictating its utility in biological systems.

3-Aminopicolinic acid (CAS 1462-86-8) possesses both a hydrogen bond donor (amine) and a highly polar, ionizable carboxylic acid[1]. At physiological pH (7.4), 3-APA exists predominantly as a carboxylate anion, which limits passive lipid bilayer permeability but makes it an excellent bidentate ligand for metal chelation or a co-crystallizing matrix in mass spectrometry[2].

Conversely, this compound (CAS 99368-19-1) neutralizes this charge[3]. The N-methylamide acts as an exact topological mimic of peptide bonds, providing a highly specific hydrogen bond donor/acceptor pair without the pharmacokinetic liabilities of a free acid. This increases the compound's lipophilicity and cellular permeability, making it an ideal pharmacophore for intracellular targets.

Comparative Data Summary
Property3-Aminopicolinic Acid (3-APA)This compound (3-AMPA)
CAS Number 1462-86-8[1]99368-19-1[3]
Molecular Formula C6H6N2O2[1]C7H9N3O[3]
Molecular Weight 138.12 g/mol [1]151.17 g/mol [3]
Key Functional Groups -COOH, -NH2, Pyridine-CONHCH3, -NH2, Pyridine
Physiological State (pH 7.4) Charged (Carboxylate anion)Neutral (Amide)
Primary Application MALDI matrix, Agrochemical precursorKinase Inhibitor Building Block (e.g., FAK)

Mechanistic Insights: Rational Design in Kinase Inhibition

In oncology and drug development, the causality behind converting 3-APA to 3-AMPA is deeply rooted in target engagement. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that integrates signals from integrins to promote cell migration, proliferation, and survival—pathways often hijacked in metastatic cancers[4].

To inhibit FAK, small molecules must competitively bind to the ATP-binding pocket (the "hinge region") of the kinase[4]. A free carboxylic acid (like 3-APA) is generally excluded from this hydrophobic pocket due to its negative charge and high desolvation penalty. By utilizing this compound, medicinal chemists leverage the pyridine nitrogen and the amide proton to form critical, bidentate hydrogen bonds with the peptide backbone of the kinase hinge region. The methyl group further projects into a lipophilic sub-pocket, anchoring the inhibitor and drastically increasing binding affinity and selectivity[4].

G Integrin Integrin Activation (Extracellular Matrix) FAK Focal Adhesion Kinase (FAK) (ATP Binding Pocket) Integrin->FAK Phosphorylation Downstream Downstream Signaling (Migration, Proliferation) FAK->Downstream Signal Transduction Inhibitor 3-AMPA Derived Inhibitor (Neutral Pharmacophore) Inhibitor->FAK Competitive ATP Inhibition (Hinge Binding)

Diagram illustrating the FAK signaling pathway and targeted intervention by 3-AMPA derivatives.

Experimental Protocols: Self-Validating Synthetic Workflows

To utilize this compound in drug discovery, researchers must synthesize it with high purity. The following protocols detail two field-proven methodologies, emphasizing the causality of reagent selection and built-in validation steps to ensure a self-correcting workflow.

Protocol A: Direct Amidation of 3-Aminopicolinic Acid

This method utilizes standard peptide coupling chemistry to convert the acid directly to the N-methylamide[4].

  • Activation: Dissolve 3-aminopicolinic acid (1.0 eq) in anhydrous DMF. Add EDC hydrochloride (1.5 eq) and HOBt (1.2 eq).

    • Causality: EDC activates the carboxylic acid. HOBt is added to form a stable, active ester intermediate, preventing side reactions and improving the overall yield of the amidation.

  • Amine Addition: Add methylamine hydrochloride (1.2 eq) followed by N,N-Diisopropylethylamine (DIEA) (5.0 eq).

    • Causality: DIEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the free methylamine to attack the HOBt-ester.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (nitrogen) for 12-18 hours.

  • Self-Validation (In-Process Control): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The protocol is validated to proceed to workup only when the 3-APA peak (m/z 139 [M+H]+) is completely consumed and the 3-AMPA peak (m/z 152 [M+H]+) is dominant.

  • Workup & Purification: Concentrate the crude mixture under reduced pressure. Dissolve in Ethyl Acetate (EtOAc) and wash with saturated NaHCO3 to remove unreacted acid and water-soluble byproducts. Purify via silica gel chromatography.

Protocol B: Reduction of N-methyl-3-nitropicolinamide

An alternative route involves synthesizing the nitro-analog first, followed by catalytic hydrogenation[4].

  • Preparation: Dissolve N-methyl-3-nitropicolinamide in methanol.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (15 wt %) under an argon atmosphere.

    • Causality: Argon purging is critical. It displaces oxygen, preventing the highly reactive Pd/C catalyst from igniting the methanol solvent upon the introduction of hydrogen gas.

  • Reduction: Introduce a hydrogen gas atmosphere (via balloon) and stir at room temperature. The nitro group (-NO2) is cleanly reduced to an amine (-NH2).

  • Filtration: Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst, then concentrate the filtrate to yield the final product.

Workflow Acid 3-Aminopicolinic Acid (3-APA) Activation Activation (EDC / HOBt) Acid->Activation Coupling Amidation (+ Methylamine, DIEA) Activation->Coupling Product This compound (3-AMPA) Coupling->Product

Step-by-step synthetic workflow for the direct amidation of 3-aminopicolinic acid to 3-AMPA.

Alternative Applications: 3-APA in Analytical Chemistry

While 3-AMPA shines in medicinal chemistry, the parent compound, 3-aminopicolinic acid, holds significant value in analytical biochemistry. 3-APA is widely recognized as a highly effective ultraviolet-absorbing matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) time-of-flight mass spectrometry[5].

  • Causality of Application: When analyzing large biopolymers like single-stranded and double-stranded DNA, traditional ionization methods cause severe fragmentation. 3-APA co-crystallizes with the nucleic acids and absorbs the destructive energy of the UV laser. It then transfers protons to the analyte, enabling "soft ionization" that preserves the structural integrity of DNA segments up to 246 base pairs for accurate mass detection[5].

Conclusion

The divergence between 3-aminopicolinic acid and this compound perfectly illustrates the precision required in chemical design. While 3-APA provides a robust, zwitterionic foundation suitable for analytical matrices and agrochemical precursors, the targeted amidation to 3-AMPA unlocks its potential as a highly permeable, hinge-binding pharmacophore essential for modern kinase inhibitor development.

References

  • [1] PubChem. "3-Aminopicolinic acid | C6H6N2O2 | CID 73836" National Institutes of Health (NIH). Available at:[Link]

  • [5] Allman, S., et al. "3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers". ResearchGate. Available at:[Link]

  • [4] Google Patents. "US8501763B2 - Inhibitors of focal adhesion kinase". United States Patent and Trademark Office. Available at:

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-Amino-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

3-Amino-N-methylpicolinamide (CAS: 1462-86-8 derivative) is a critical scaffold in medicinal chemistry, serving as a key intermediate for PI3K, substituted pyridine, and kinase inhibitor synthesis.

Synthesizing this molecule from 3-aminopicolinic acid presents a specific chemoselective challenge: the starting material is amphoteric, possessing both a nucleophilic aniline-like amine at the C3 position and an electrophilic carboxylic acid at C2. The core objective is to activate the C2-carboxylic acid for coupling with methylamine without allowing the C3-amino group to interfere (self-coupling or polymerization).

This guide presents two validated protocols:

  • Method A (The Industrial Standard): A robust, two-step sequence via a methyl ester intermediate. This is preferred for scalability (>10g), cost-efficiency, and high purity.

  • Method B (The MedChem Fast-Track): A direct, one-pot coupling using HATU. This is ideal for high-throughput library generation (<1g) where speed outweighs reagent cost.

Strategic Analysis of Synthetic Routes

The Chemoselectivity Challenge

The 3-amino group is electron-donating, but its position ortho to the pyridine nitrogen and the electron-withdrawing carbonyl group reduces its nucleophilicity compared to aliphatic amines. However, under aggressive activation (e.g., thionyl chloride at high heat), self-condensation can occur.

FeatureMethod A: Ester-AminolysisMethod B: Direct Coupling (HATU)
Mechanism Acid

Methyl Ester

Amide
In-situ activation (OAt ester)
Scalability High (Kilogram scale feasible)Low to Medium (Reagent cost limits scale)
Purity Profile Excellent (Crystallizable intermediates)Good (Requires column chromatography)
Cost Low (MeOH, H2SO4, MeNH2)High (HATU, DIPEA)
Recommendation Primary Choice for Process Chem Primary Choice for Discovery
Visualizing the Reaction Pathways

SynthesisPathways cluster_MethodA Method A: Scalable Ester Route cluster_MethodB Method B: Direct Coupling Start 3-Aminopicolinic Acid Ester Methyl 3-aminopicolinate Start->Ester MeOH, H2SO4 Reflux Activated Active Ester (OAt) Start->Activated HATU, DIPEA DMF AmideA Target: this compound Ester->AmideA MeNH2 (aq) RT to 50°C AmideB Target: this compound Activated->AmideB MeNH2

Caption: Comparative workflow of the two-step esterification route vs. direct amide coupling.

Protocol A: Two-Step Synthesis via Methyl Ester (Scalable)

This method utilizes the high reactivity of picolinate esters toward aminolysis. The pyridine nitrogen renders the carbonyl carbon more electrophilic, allowing the reaction with methylamine to proceed under mild conditions without catalyst.

Step 1: Synthesis of Methyl 3-aminopicolinate

Reaction: Fischer Esterification Reagents: 3-Aminopicolinic acid, Methanol (anhydrous), Sulfuric acid (conc).

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend 3-aminopicolinic acid (1.0 eq) in Methanol (10-15 volumes) .

  • Activation: Carefully add conc.

    
     (2.0 eq)  dropwise at room temperature. Caution: Exothermic.
    
    • Note: The suspension will likely clarify as the amine salt forms and dissolves.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
    
  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate in vacuo to remove most methanol.

    • Dilute residue with ice-water.

    • Neutralize carefully with saturated

      
       or 
      
      
      
      solution to pH ~8. The ester often precipitates as a solid.
    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.[3]
    • Yield Expectation: 85–95%.

    • Appearance: Off-white to yellow solid.

Step 2: Aminolysis to this compound

Reaction: Nucleophilic Acyl Substitution Reagents: Methyl 3-aminopicolinate, Methylamine (40% aqueous solution).

  • Setup: Use a sealed pressure tube or a standard flask (if heating is mild).

  • Addition: Dissolve Methyl 3-aminopicolinate (1.0 eq) in a minimal amount of Methanol (2-3 volumes) (optional, can run neat in amine solution if solubility permits).

  • Reaction: Add Methylamine (40% aq., 5.0–10.0 eq) .

    • Why Excess? Drives the equilibrium to completion and prevents the reverse reaction.

  • Conditions: Stir at Room Temperature for 4–6 hours. If reaction is slow (monitored by LCMS), heat to 50^{\circ}C in a sealed vessel.

    • Observation: The solution often turns from yellow to orange/brown, but the product should remain relatively pure.

  • Workup:

    • Concentrate the mixture in vacuo to remove excess methylamine and methanol.

    • Purification: The residue is often pure enough. If necessary, recrystallize from Ethanol/Ether or purify via silica column (DCM:MeOH 95:5).

    • Yield Expectation: 75–90%.

Protocol B: Direct Coupling (High-Throughput)

Ideal for milligram-scale synthesis where isolating the ester intermediate is inefficient.

Reagents: 3-Aminopicolinic acid, Methylamine HCl, HATU, DIPEA, DMF.

  • Activation: Dissolve 3-aminopicolinic acid (1.0 eq) in anhydrous DMF (10 volumes) .

  • Base Addition: Add DIPEA (3.0 eq) . Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.1 eq) . Stir at RT for 15–30 minutes to form the activated OAt-ester.

    • Visual Check: Solution often darkens.

  • Amine Addition: Add Methylamine Hydrochloride (1.2–1.5 eq) .

    • Note: Using the HCl salt is easier to handle than aqueous solutions in anhydrous DMF conditions.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Workup:

    • Dilute with EtOAc (excess).

    • Wash with saturated

      
       (
      
      
      
      ), Water (
      
      
      ), and Brine (
      
      
      ).
    • Critical Step: Extensive water washes are needed to remove DMF and tetramethylurea byproducts.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography is usually required to remove HATU residues.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to pale yellow solidVisual
Purity >95%HPLC (254 nm)
Identity Mass [M+H]+ = 152.1LCMS (ESI+)
1H NMR Confirm Methyl doublet (~2.8 ppm)DMSO-d6 or CDCl3
Troubleshooting Guide
  • Issue: Low Yield in Step 2 (Method A).

    • Cause: Incomplete conversion due to ester stability.

    • Fix: Increase temperature to 60°C or use a sealed tube with higher equivalents of methylamine.

  • Issue: Dimer formation (Method B).

    • Cause: 3-amino group reacting with activated acid of another molecule.[4]

    • Fix: Ensure HATU is added before the methylamine? No, actually ensure methylamine is present during activation or add acid slowly? Correction: In Method B, pre-activation is standard, but if dimerization occurs, mix Acid + Amine first, then add HATU to ensure the more nucleophilic methylamine reacts with the forming active species immediately.

References

  • Vertex Pharmaceuticals. Synthesis of picolinamide derivatives. WO Patent 2000042012. Link

  • MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. Molecules 2021. Link

  • Organic Syntheses. 3-Aminopyridine and derivatives. Org.[1][5][6] Synth. 1921-2026.[7] Link

  • National Institutes of Health (PMC). Synthesis and structural characterisation of amides from picolinic acid. PMC4425337. Link

Sources

Application Note: Chemoselective Amide Coupling of 3-Aminopicolinic Acid with Methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Application: Synthesis of functionalized pyridine building blocks for kinase inhibitors (e.g., FAK inhibitors) and targeted therapeutics.

Introduction & Strategic Overview

The synthesis of 3-amino-


-methylpicolinamide via the amide coupling of 3-aminopicolinic acid (3-amino-2-pyridinecarboxylic acid) with methylamine is a foundational transformation in medicinal chemistry, particularly in the development of focal adhesion kinase (FAK) inhibitors[1].

When handling bifunctional molecules that contain both a free primary amine and a carboxylic acid, the primary synthetic concern is chemoselectivity—specifically, the risk of unwanted self-condensation or polymerization. However, this protocol leverages the inherent electronic properties of the pyridine scaffold to achieve high yields without the need for amine protecting groups.

The 3-amino group is significantly deactivated due to the electron-withdrawing nature of the adjacent


 nitrogen in the pyridine ring and the ortho-carboxylate moiety. Consequently, when the carboxylic acid is converted to an active ester, the introduction of a highly nucleophilic, unhindered aliphatic amine (methylamine) results in rapid intermolecular aminolysis that vastly outpaces any intramolecular or intermolecular attack by the deactivated 3-amino group[2].
Experimental Design Causality
  • Coupling System (EDC·HCl / HOBt): We select 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) over uronium-based reagents (like HATU) for standard scale-ups. EDC/HOBt generates water-soluble urea byproducts, which streamlines the aqueous workup and creates a self-purifying extraction system.

  • Amine Source: Methylamine hydrochloride (

    
    ) is strictly preferred over aqueous methylamine solutions. Introducing water into the reaction would rapidly hydrolyze the highly reactive OBt-active ester back to the starting carboxylic acid, drastically reducing the yield[1].
    
  • Base (DIPEA):

    
    -Diisopropylethylamine is employed in a 5-fold excess. This sterically hindered, non-nucleophilic base serves a triple purpose: deprotonating the carboxylic acid for activation, neutralizing the HCl salt of EDC, and liberating the free methylamine gas in situ from its hydrochloride salt without competing as a nucleophile[1].
    

Reaction Pathway & Chemoselectivity

AmideCoupling A 3-Aminopicolinic Acid (Carboxylic Acid) C OBt-Active Ester Intermediate A->C Activation B EDC·HCl + HOBt (Coupling Reagents) B->C Additives E 3-Amino-N-methylpicolinamide (Target Product) C->E Aminolysis F Self-Condensation (Trace Side Product) C->F 3-NH2 Attack (Slow) D Methylamine HCl + DIPEA (Nucleophile Source) D->E Nucleophilic Attack

Mechanistic workflow of 3-aminopicolinic acid activation and chemoselective amide coupling.

Quantitative Data: Reaction Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 2.0 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Aminopicolinic acid 138.121.0 eq276 mgStarting Material
Methylamine HCl 67.522.0 eq270 mgNucleophile Source
EDC·HCl 191.701.5 eq575 mgCoupling Agent
HOBt 135.131.2 eq324 mgActive Ester Additive
DIPEA 129.245.0 eq1.74 mLNon-nucleophilic Base
Anhydrous DMF N/AN/A10.0 mLSolvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; specific visual and chemical checkpoints are embedded to ensure reaction fidelity.

Phase 1: Setup and Activation
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) to maintain anhydrous conditions.

  • Dissolution: Add 3-aminopicolinic acid (276 mg, 2.0 mmol) and anhydrous DMF (10 mL) to the flask. Stir until the starting material is completely dissolved.

  • Cooling & Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add DIPEA (1.74 mL, 10.0 mmol) dropwise. Validation Check: The solution should remain clear; the excess base prepares the system for the acidic hydrochloride salts.

  • Active Ester Formation: Add HOBt (324 mg, 2.4 mmol) followed by EDC·HCl (575 mg, 3.0 mmol). Stir at 0 °C for 15–20 minutes. Validation Check: Monitor via TLC (10% MeOH in DCM). The OBt-active ester will appear as a transient, less polar spot compared to the baseline starting material.

Phase 2: Aminolysis
  • Amine Addition: Add methylamine hydrochloride (270 mg, 4.0 mmol) in one single portion.

  • Reaction Maturation: Seal the flask, remove the ice bath, and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 12–18 hours.

  • End-Point Monitoring: Confirm reaction completion via LC-MS or TLC. The target product will elute as a highly UV-active spot that is more polar than the active ester but less polar than the starting acid.

Phase 3: Workup and Purification
  • Extraction: Dilute the crude DMF mixture with Ethyl Acetate (50 mL).

  • Self-Purifying Washes:

    • Wash the organic layer with saturated aqueous

      
       (2 × 25 mL). Causality: This step is critical; the mildly basic aqueous layer deprotonates the HOBt byproduct and any trace unreacted carboxylic acid, partitioning them out of the organic phase.
      
    • Wash with saturated brine (25 mL) to remove residual DMF.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of 20% to 80% Ethyl Acetate in Hexanes to afford pure 3-amino-

    
    -methylpicolinamide as a solid[2].
    

Analytical Characterization

To verify the integrity of the synthesized product, compare against the following expected analytical benchmarks:

  • Mass Spectrometry (ESI-LC/MS): Expected

    
    
    
    
    
    .
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.35 (br q, 
      
      
      
      Hz, 1H,
      
      
      -amide)
    • 
       7.80 (dd, 
      
      
      
      Hz, 1H, Py-
      
      
      )
    • 
       7.15 (dd, 
      
      
      
      Hz, 1H, Py-
      
      
      )
    • 
       7.05 (dd, 
      
      
      
      Hz, 1H, Py-
      
      
      )
    • 
       6.80 (br s, 2H, 
      
      
      
      )
    • 
       2.75 (d, 
      
      
      
      Hz, 3H,
      
      
      )

References

  • Title: WO2010141406A2 - Amino pyrimidine anticancer compounds Source: Google Patents / Vertex Pharmaceuticals URL
  • Title: US8501763B2 - Inhibitors of focal adhesion kinase Source: Google Patents / Novartis AG URL

Sources

Application Note: Regioselective N-Methylation Strategies for 3-Aminopicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

The Regioselectivity Challenge in Heteroaromatics

3-Aminopicolinamide (3-amino-pyridine-2-carboxamide) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. However, functionalizing this scaffold presents a profound regioselectivity challenge due to the presence of three distinct nitrogen atoms, each possessing unique steric and electronic environments.

Direct application of standard alkylating agents (e.g., Methyl Iodide, Dimethyl Sulfate) typically results in complex mixtures of over-alkylated products and intractable quaternary ammonium salts. To achieve precise mono-methylation, the reagent selection must be dictated by the inherent nucleophilicity of the target nitrogen.

Regioselectivity Molecule 3-Aminopicolinamide N_Pyridine Pyridine N1 (Highly Nucleophilic) Molecule->N_Pyridine Prone to Quaternization (MeI, Heat) N_Amine 3-Amino N (Moderately Nucleophilic) Molecule->N_Amine Target for Reductive Amination N_Amide 2-Amide N (Poorly Nucleophilic) Molecule->N_Amide Requires Deprotonation (NaH + MeI)

Fig 1: Regioselectivity map highlighting the competing nucleophilic nitrogen sites.

Mechanistic Rationale
  • Pyridine N1: The lone pair is orthogonal to the

    
    -system, making it a hard, highly reactive nucleophile. It rapidly undergoes the Menschutkin reaction with electrophiles like MeI to form pyridinium salts .
    
  • 3-Amino Group: An exocyclic aromatic amine. Its nucleophilicity is attenuated by resonance with the pyridine ring and hydrogen bonding with the adjacent carboxamide, but it remains susceptible to condensation with aldehydes.

  • 2-Carboxamide Group: The nitrogen lone pair is heavily delocalized into the adjacent carbonyl group. Alkylation here is thermodynamically unfavorable unless the nitrogen is first deprotonated by a strong base to form an amidate anion.

Reagent Selection & Quantitative Comparison

To navigate these competing sites, we must abandon brute-force alkylation in favor of chemically logical pathways. Table 1 summarizes the empirical data for various reagent systems applied to this scaffold.

Table 1: Reagent Matrix for N-Methylation of 3-Aminopicolinamide

Reagent SystemTarget SiteSelectivityOver-Alkylation RiskPracticality / Scalability
MeI / K₂CO₃ Pyridine N1PoorHigh (Quaternization)Low (Yields complex mixtures)
HCHO / NaBH(OAc)₃ 3-Amino NExcellentLow (Mono-selective)High (One-pot, mild conditions)
HCHO / Formic Acid 3-Amino NModerateHigh (Dimethylation)Moderate (Requires heating)
Boc₂O → NaH/MeI → TFA 2-Amide NExcellentLow (Orthogonal)Moderate (Three-step sequence)

Protocol A: Selective Mono-Methylation of the 3-Amino Group

To selectively methylate the 3-amino group without touching the amide or quaternizing the pyridine ring, Reductive Amination is the gold standard. By utilizing Paraformaldehyde and Sodium Triacetoxyborohydride (NaBH(OAc)₃), we exploit the fact that only the primary amine can reversibly form an iminium ion under mildly acidic conditions .

ReductiveAmination Start 3-Aminopicolinamide Imine Iminium Intermediate Start->Imine + HCHO / AcOH (Fast, Reversible) Product 3-(Methylamino)picolinamide Imine->Product + NaBH(OAc)3 (Irreversible Reduction)

Fig 2: Mechanism of selective reductive amination at the 3-amino position.

Causality & Experimental Design
  • Why Paraformaldehyde? Aqueous formalin introduces excess water, which drives the iminium equilibrium backward. Solid paraformaldehyde ensures a highly concentrated, anhydrous delivery of formaldehyde.

  • Why NaBH(OAc)₃ over NaBH₄? The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. It is stable in the presence of acetic acid and will selectively reduce the iminium ion without reducing the unreacted formaldehyde to methanol, preventing reagent depletion .

Step-by-Step Methodology (Self-Validating System)
  • Reaction Setup: To a dried round-bottom flask under N₂, add 3-aminopicolinamide (1.0 eq, 10 mmol) and suspend in anhydrous 1,2-Dichloroethane (DCE, 0.2 M).

  • Imine Formation: Add Paraformaldehyde (1.2 eq, 12 mmol) and glacial Acetic Acid (0.1 eq, 1 mmol). Stir at room temperature for 2 hours.

    • Validation Check: The suspension will gradually clarify as the iminium intermediate forms.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC): Sample 10 µL into MeOH for LCMS.

    • Target: Disappearance of starting material (

      
       138.1 [M+H]⁺). Appearance of product (
      
      
      
      152.1 [M+H]⁺). Dimethylation (
      
      
      166.1) should be <5%.
  • Workup: Quench by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur as unreacted borohydride and acetic acid are neutralized). Extract with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

Protocol B: Orthogonal Methylation of the 2-Carboxamide Group

Methylating the poorly nucleophilic 2-carboxamide requires deprotonation with Sodium Hydride (NaH) followed by trapping with MeI. Because NaH will also deprotonate the 3-amino group, an orthogonal protecting group strategy is mandatory. We utilize the tert-Butyloxycarbonyl (Boc) group to mask the amine .

AmideMethylation Step1 3-Aminopicolinamide Step2 3-(Boc-amino)picolinamide Step1->Step2 Boc2O, DMAP, THF (Amine Protection) Step3 3-(Boc-amino)-N-methylpicolinamide Step2->Step3 1. NaH, DMF 2. MeI (Amide Alkylation) Step4 3-Amino-N-methylpicolinamide Step3->Step4 TFA, DCM (Boc Deprotection)

Fig 3: Orthogonal protection workflow for selective N-methylation of the 2-carboxamide group.

Causality & Experimental Design
  • Why Boc Protection? The Boc group is bulky (preventing over-reaction) and electron-withdrawing. It effectively neutralizes the nucleophilicity of the 3-amino group. It is also completely stable to the strongly basic conditions of the subsequent NaH step .

  • Why NaH? The pKa of a primary heteroaromatic carboxamide is approximately 15–17. Weaker bases (like K₂CO₃) are insufficient to generate the required amidate anion quantitatively.

Step-by-Step Methodology (Self-Validating System)

Step 1: Amine Protection

  • Dissolve 3-aminopicolinamide (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of DMAP (0.05 eq). Stir at 60 °C for 6 hours.

  • IPC: LCMS shows complete conversion to

    
     238.1 [M+H]⁺. Concentrate and purify via short silica plug.
    

Step 2: Amide Alkylation

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DMF (0.2 M) under N₂ and cool to 0 °C.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 eq).

    • Validation Check: Immediate evolution of H₂ gas confirms active deprotonation. The solution will turn slightly yellow as the amidate forms.

  • After 30 minutes, add Methyl Iodide (MeI, 1.1 eq) dropwise. Stir for 2 hours at room temperature.

  • IPC: LCMS shows mass shift to

    
     252.1 [M+H]⁺. Quench with ice water and extract with Ethyl Acetate.
    

Step 3: Deprotection

  • Dissolve the crude alkylated intermediate in Dichloromethane (DCM, 20 mL). Add Trifluoroacetic Acid (TFA, 5 mL). Stir at room temperature for 2 hours.

    • Validation Check: Evolution of isobutylene and CO₂ gas indicates successful deprotection.

  • IPC: LCMS shows final product at

    
     152.1 [M+H]⁺. Concentrate to dryness, neutralize with methanolic ammonia, and purify.
    

Analytical Validation (Differentiating the Isomers)

Because both protocols yield products with identical masses (


 152.1), ¹H-NMR is required to definitively validate the regioselectivity of your synthesis:
  • 3-(Methylamino)picolinamide (Protocol A): The ¹H-NMR spectrum will display a distinct doublet integrating to 3H at ~2.8 ppm (the N-CH₃ group coupling to the adjacent amine proton). The primary amide protons will appear as a broad 2H singlet at ~7.5–8.0 ppm.

  • This compound (Protocol B): The ¹H-NMR spectrum will display a doublet integrating to 3H at ~2.9 ppm (the amide N-CH₃ coupling to the amide NH). Crucially, the primary aromatic amine protons will remain intact, appearing as a broad 2H singlet further upfield at ~6.5 ppm.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.[Link]

One-Pot Synthesis of 3-Amino-N-methylpyridine-2-carboxamide: A Mechanistic and Operational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale

In the landscape of modern drug discovery, functionalized pyridines serve as privileged scaffolds. Specifically, 3-amino-N-methylpyridine-2-carboxamide is a critical building block in the synthesis of focal adhesion kinase (FAK) inhibitors and other targeted antineoplastic therapeutics .

Synthesizing this molecule presents a distinct chemoselective challenge: activating the 2-carboxylic acid for amidation without inducing side reactions at the adjacent 3-amino group. While traditional methods might rely on multi-step protection/deprotection schemes or harsh acyl chloride intermediates, a one-pot uronium-based coupling strategy utilizing TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) offers a rapid, mild, and highly efficient alternative .

Mechanistic Pathway & Causality

The choice of a TBTU-mediated one-pot reaction is deliberate. TBTU drives the formation of an amide bond through a highly reactive but stable OBt-ester intermediate.

  • Deprotonation: N,N-Diisopropylethylamine (DIPEA), a sterically hindered base, deprotonates the 3-aminopicolinic acid to form a carboxylate anion. Its steric bulk prevents it from acting as a competing nucleophile.

  • Activation: The carboxylate attacks the electron-deficient uronium carbon of TBTU. This expels tetramethylurea and generates the active 1-hydroxybenzotriazole (HOBt) ester in situ. We initiate this at 0 °C to control the exothermic nature of the activation and prevent the degradation of the active ester.

  • Aminolysis: Methylamine (liberated from its hydrochloride salt by the excess DIPEA) attacks the OBt-ester, forming the desired amide bond and regenerating HOBt as a byproduct.

Workflow Step1 3-Aminopicolinic Acid (1.0 equiv) Step2 DIPEA (4.0 equiv) DMF Solvent, 0 °C Step1->Step2 Dissolution & Deprotonation Step3 TBTU (1.3 equiv) Active Ester Formation Step2->Step3 Carboxylate Activation Step5 Amide Coupling 0 °C to RT, 3 hours Step3->Step5 OBt-Ester Intermediate Step4 Methylamine HCl (2.0 equiv) Step4->Step5 Nucleophilic Addition Step6 3-Amino-N-methylpyridine- 2-carboxamide Step5->Step6 Aqueous Workup & Extraction

Fig 1: One-pot TBTU-mediated amide coupling workflow for 3-amino-N-methylpyridine-2-carboxamide.

Experimental Design & Reagent Matrix

While the foundational patent literature describes this transformation using a massive excess of reagents (up to 10 equivalents of amine and 20 equivalents of base) to brute-force the reaction , such stoichiometry complicates downstream purification. The protocol below is an optimized, atom-economical approach standard for uronium couplings.

Table 1: Quantitative Reagent Matrix

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
3-Aminopicolinic acid138.121.0 eq300 mg (2.17 mmol)Starting Material
Methylamine hydrochloride67.522.0 eq293 mg (4.34 mmol)Amine Nucleophile
TBTU321.081.3 eq906 mg (2.82 mmol)Coupling Agent
DIPEA129.244.0 eq1.51 mL (8.68 mmol)Base / Acid Scavenger
N,N-Dimethylformamide (DMF)73.09-5.0 mLPolar Aprotic Solvent
Step-by-Step Protocol: A Self-Validating Workflow

Step 1: Preparation and Deprotonation

  • Charge a flame-dried 25 mL round-bottom flask with 3-aminopicolinic acid (300 mg, 2.17 mmol) and a magnetic stir bar.

  • Add anhydrous DMF (5.0 mL). Stir to create a uniform suspension. Note: DMF is required to solubilize the highly polar zwitterionic starting material.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add DIPEA (1.51 mL, 8.68 mmol) dropwise over 2 minutes.

    • Validation Checkpoint: The suspension should become noticeably more homogenous as the acid is deprotonated into its soluble carboxylate form.

Step 2: Carboxylate Activation

  • While maintaining the reaction at 0 °C, add TBTU (906 mg, 2.82 mmol) in a single portion.

  • Seal the flask under an inert atmosphere (Nitrogen or Argon) and stir for 15 minutes.

    • Validation Checkpoint: A slight color change (often shifting to a pale yellow/orange) indicates the successful formation of the OBt-ester intermediate.

Step 3: Aminolysis

  • Add methylamine hydrochloride (293 mg, 4.34 mmol) directly to the 0 °C solution.

  • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (RT).

  • Stir vigorously for 3 hours.

    • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS or TLC (10% MeOH in DCM). The starting material (

      
      ) should be completely consumed, replaced by a new UV-active product spot (
      
      
      
      ).

Step 4: Quench and Isolation

  • Quench the reaction by pouring the mixture into 25 mL of ice-cold saturated aqueous

    
    . This neutralizes residual acid and helps partition the HOBt byproduct into the aqueous layer.
    
  • Extract the aqueous phase with a highly polar organic solvent mixture, such as Ethyl Acetate/THF (3:1, 4 × 20 mL), as the product is highly water-soluble.

  • Wash the combined organic layers with brine (1 × 15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 2% to 10% Methanol in Dichloromethane) to yield the pure product.

Analytical Characterization

To verify the structural integrity of the synthesized 3-amino-N-methylpyridine-2-carboxamide, cross-reference your analytical outputs with the expected diagnostic signals below.

Table 2: Expected Analytical Signatures

TechniqueExpected Signal / ObservationDiagnostic Value
1H NMR (DMSO-

)

~8.4 ppm (br q, 1H), ~7.8 ppm (dd, 1H), ~7.2 ppm (dd, 1H), ~7.1 ppm (dd, 1H), ~6.8 ppm (br s, 2H), ~2.8 ppm (d, 3H)
Confirms the N-methyl amide formation (doublet at 2.8 ppm, broad quartet at 8.4 ppm) and the intact primary amine (broad singlet at 6.8 ppm).
LC-MS (ESI+)


= 152.1
Confirms exact molecular weight (Calculated exact mass: 151.07).
TLC

~ 0.45 (10% MeOH/DCM)
UV-active spot confirms the presence of the conjugated pyridine ring system.
Troubleshooting & Optimization Matrix

Even highly robust protocols can encounter substrate-specific or environmental deviations. Use the following matrix to troubleshoot common failure modes.

Table 3: Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Incomplete conversion of starting acid Moisture in the DMF solvent or degraded TBTU reagent causes premature hydrolysis of the OBt-ester back to the carboxylic acid.Ensure the use of strictly anhydrous DMF and fresh, properly stored TBTU. If the reaction stalls, add an additional 0.5 eq of TBTU and DIPEA.
Formation of guanidinium byproducts Excess TBTU reacts directly with the methylamine nucleophile before it can react with the active ester.Ensure the acid is fully activated by TBTU for 15 minutes at 0 °C before introducing the methylamine hydrochloride.
Low isolated yield post-extraction The target molecule is highly polar and partitions poorly into standard non-polar organic solvents (like pure DCM or Ether).Minimize the volume of the aqueous quench phase. Extract using a more polar solvent system, such as 10% Isopropanol in DCM or an EtOAc/THF mixture.
References
  • Appari, R. D., Chen, X., Chilukuri, R., et al. (2010). Amino pyrimidine anticancer compounds. WO2010141406A2.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

Application Note: 3-Amino-N-methylpicolinamide in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 3-Amino-N-methylpicolinamide (3-AMP) as a privileged scaffold in Fragment-Based Drug Design (FBDD). While picolinamides are historically recognized for metal chelation, the introduction of the 3-amino substituent creates a unique electronic and conformational profile. This modification facilitates intramolecular hydrogen bonding (IMHB), pre-organizing the ligand for entropy-favored binding while providing a critical synthetic handle for vector growth.

This protocol covers the physicochemical rationale, screening methodologies (SPR/NMR), and synthetic elaboration strategies required to transition this fragment from a millimolar hit to a nanomolar lead, referencing validated campaigns against mGlu4 and NAMPT .

Scientific Rationale & Fragment Properties[1][2][3]

The "Privileged" Nature of the Scaffold

The 3-AMP scaffold is not merely a binder; it is a functional anchor . Its utility stems from three structural features:

  • Bidentate Chelation (Metalloenzymes): The pyridine nitrogen and the amide carbonyl oxygen form a classic 5-membered chelate ring with divalent metals (Zn²⁺, Fe²⁺), making it ideal for targets like Matrix Metalloproteinases (MMPs) or Histone Deacetylases (HDACs).

  • Donor-Acceptor Motif (Kinases): In the absence of metals, the pyridine nitrogen (acceptor) and the 3-amino group (donor) mimic the adenosine ring of ATP, allowing for hinge-region binding.

  • Conformational Locking (The 3-Amino Effect): Unlike unsubstituted picolinamides, the 3-amino group forms an Intramolecular Hydrogen Bond (IMHB) with the amide carbonyl. This locks the amide into a planar conformation relative to the pyridine ring, reducing the entropic penalty upon binding.

Physicochemical Profile (Rule of Three Compliance)
  • MW: ~151.17 Da (Ideal for growth)

  • cLogP: ~0.3 (High solubility, room for lipophilic addition)

  • H-Bond Donors: 2 (Amide NH, Amine NH₂)

  • H-Bond Acceptors: 2 (Pyridine N, Amide O)

  • PSA: ~82 Ų[1]

Structural Visualization: Binding Modes

The following diagram illustrates the dual-modality of the 3-AMP fragment, highlighting its versatility in targeting different protein classes.

BindingModes cluster_Metal Mode A: Metalloenzyme (Zn2+) cluster_Kinase Mode B: Kinase Hinge Fragment This compound (3-AMP) Chelation Bidentate Chelation (5-membered ring) Fragment->Chelation Pyridine N + Amide O HBonds Donor-Acceptor Interaction Fragment->HBonds Pyridine N + 3-NH2 IMHB Intramolecular H-Bond (Pre-organization) Fragment->IMHB Internal Lock Zn Zn2+ Ion (Active Site) Chelation->Zn Hinge Hinge Region (Backbone) HBonds->Hinge

Figure 1: Dual binding modalities of this compound. Mode A depicts metal chelation (e.g., HDACs), while Mode B illustrates kinase hinge interaction. The yellow node highlights the entropic advantage provided by the 3-amino group.

Experimental Protocols

Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)

Target Audience: Biophysicists validating weak binders (KD > 100 µM).

Rationale: 3-AMP often exhibits fast on/off rates typical of fragments. SPR is preferred over thermal shift assays (TSA) due to higher sensitivity for low-affinity interactions.

Materials:

  • Biacore™ 8K or S200 (or equivalent).

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Critical: Match DMSO concentration exactly in samples.

Step-by-Step Procedure:

  • Immobilization: Immobilize the target protein (e.g., mGlu4 domain or Kinase) to ~3000 RU using standard amine coupling. Maintain a reference channel (unmodified or deactivated).

  • Sample Prep: Prepare 3-AMP as a 200 mM stock in 100% DMSO. Dilute to a 10-point concentration series (e.g., 5 mM down to 9 µM) in Running Buffer.

  • Clean Screen: Ensure the fragment is soluble. 3-AMP is highly soluble, but check for aggregation at >1 mM using Dynamic Light Scattering (DLS) if possible.

  • Injection Cycle:

    • Contact time: 30s (fast association expected).

    • Dissociation time: 60s.

    • Flow rate: 30 µL/min.

  • Data Analysis:

    • Solvent Correction: Apply DMSO calibration curves strictly.

    • Fit: Use a Steady-State Affinity (1:1) model.[2] Kinetic fitting is rarely possible for fragments with

      
      .
      
    • Success Metric: A square-wave sensorgram indicating fast-on/fast-off binding with dose-dependent Rmax.

Protocol B: Synthetic Elaboration (Fragment Growing)

Target Audience: Medicinal Chemists.

Rationale: The 3-amino group is the primary vector for "growing" the fragment to capture adjacent pockets. The following protocol describes coupling the 3-amino group to an aryl halide or acid, a common path in mGlu4 and NAMPT optimization [1][2].

Reaction: Amide Coupling to 3-Amino Group Note: The 3-amino group on a pyridine ring is electronically deactivated. Standard EDC/NHS coupling may fail. Use high-activity reagents.

Reagents:

  • This compound (Starting Material).

  • Carboxylic Acid Partner (R-COOH).

  • HATU (Coupling Agent).

  • DIPEA (Base).

  • DMF (Solvent).

Procedure:

  • Activation: In a dry vial, dissolve R-COOH (1.2 eq) in DMF (0.5 M). Add DIPEA (3.0 eq) and HATU (1.5 eq). Stir for 15 mins at RT to form the active ester.

  • Addition: Add this compound (1.0 eq) to the mixture.

  • Reaction: Stir at 50°C for 4-12 hours. (Heat is often required due to the low nucleophilicity of the aminopyridine).

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat) and Brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Data Analysis & Decision Making

When evaluating 3-AMP derivatives, avoid relying solely on IC50. Use Ligand Efficiency (LE) metrics to ensure you are adding useful mass.

MetricFormulaTarget ValueInterpretation for 3-AMP Series
Ligand Efficiency (LE)

> 0.3High LE (>0.4) indicates the core chelation/hinge interaction is intact.
Lipophilic LE (LLE)

> 5 (for leads)If LLE drops during elaboration, the added group is too greasy and not making specific interactions.
Binding Enthalpy (

)
Measured via ITCNegative (Exothermic)3-AMP should drive binding via enthalpy (H-bonds/Chelation). If optimization becomes entropy-driven, check for hydrophobic collapse.

Strategic Optimization Workflow

The following DOT diagram outlines the iterative cycle from the initial 3-AMP hit to a lead compound, emphasizing the decision points for vector selection.

OptimizationCycle Start Hit: this compound (LE > 0.4, mM affinity) VectorAnalysis Vector Analysis (X-ray / Modeling) Start->VectorAnalysis PathA Path A: 3-Amino Growth (Amide/Urea Linkage) VectorAnalysis->PathA Access Solvent/Adj Pocket PathB Path B: Pyridine C4/C5/C6 (Suzuki Coupling) VectorAnalysis->PathB Access Hydrophobic Core Synthesis Library Synthesis (Parallel Chemistry) PathA->Synthesis PathB->Synthesis Screening Screening (SPR/Biochem) Check LE & LLE Synthesis->Screening Decision Is LE Maintained? Screening->Decision Decision->VectorAnalysis No (Re-design) Lead Lead Candidate (nM affinity, Kinetic Selectivity) Decision->Lead Yes

Figure 2: FBDD Optimization Workflow. The 3-amino position (Path A) is the primary vector for improving specificity, while ring substitution (Path B) modulates shape/solubility.

References

  • Discovery of 3-aminopicolinamides as mGlu4 PAMs. Title: Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads.[2] Source: Bioorganic & Medicinal Chemistry Letters (2016).[2] URL:[Link]

  • NAMPT Inhibitor Design. Title: Fragment-based design of 3-aminopyridine-derived amides as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Source: Bioorganic & Medicinal Chemistry Letters (2014).[3] URL:[Link][3]

  • Kinase Fragment Library Profiling. Title: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Source: Bioorganic & Medicinal Chemistry (2018).[4] URL:[Link]

  • General FBDD Principles. Title: Fragment-based drug discovery: a practical approach.[5][6] Source: Nature Reviews Drug Discovery (2003/Updated). URL:[Link]

Sources

Preparation of 3-amino-N-methylpicolinamide via acid chloride intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 3-Amino-N-methylpicolinamide via Acid Chloride Activation

Executive Summary & Strategic Rationale

The synthesis of This compound is a critical transformation in the development of kinase inhibitors (e.g., BTK, PI3K inhibitors). While peptide coupling agents (HATU, EDC) are common in discovery chemistry, they are often cost-prohibitive and atom-inefficient for scale-up.

This guide details the Acid Chloride Route , a high-atom-economy method suitable for gram-to-kilogram scale. Unlike simple carboxylic acids, 3-aminopicolinic acid presents a "nucleophile-electrophile" duality: the C3-amino group can attack the activated C2-acyl chloride, leading to rapid polymerization.

The Solution: This protocol utilizes the "Salt Protection" Strategy . By generating the acid chloride in highly acidic media (excess thionyl chloride), the amine is protonated (


), rendering it non-nucleophilic during the activation step. The subsequent amidation is controlled via temperature and stoichiometry to favor intermolecular reaction with methylamine over intramolecular dimerization.

Mechanistic Pathway & Critical Chemistry[1]

The reaction proceeds through a Nucleophilic Acyl Substitution via a high-energy acyl chloride intermediate.

Key Mechanistic Steps:

  • Activation: Thionyl chloride (

    
    ) converts the carboxylic acid to the acid chloride.[1][2][3] Concurrently, HCl generated in situ protonates the pyridine nitrogen and the exocyclic amine.
    
  • Stabilization: The resulting 3-aminopicolinoyl chloride dihydrochloride is stable enough to be isolated as a solid or oil if kept anhydrous.

  • Amidation (The Danger Zone): Upon adding methylamine, the pH rises. If the C3-amine is deprotonated before the methylamine attacks the acyl chloride, self-condensation occurs. Therefore, inverse addition (adding acid chloride to excess amine) or maintaining low temperature is critical to ensure the external nucleophile (methylamine) reacts first.

ReactionPathway Start 3-Aminopicolinic Acid SOCl2 SOCl2 (Excess) Reflux Start->SOCl2 Activation Inter Intermediate: 3-Aminopicolinoyl Chloride Dihydrochloride SOCl2->Inter - SO2, - HCl MeNH2 MeNH2 (Excess) THF/DCM, <0°C Inter->MeNH2 Amidation Side Side Reaction: Dimerization/Polymerization Inter->Side If Temp > 0°C or Low Amine Eq Product This compound MeNH2->Product Major Pathway

Caption: Reaction pathway highlighting the critical intermediate and the risk of polymerization if conditions are uncontrolled.

Detailed Experimental Protocol

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
3-Aminopicolinic acid1.0Starting Material
Thionyl Chloride (

)
5.0 - 8.0Activator / Solvent
Methylamine (2M in THF)3.0 - 5.0Nucleophile
Dichloromethane (DCM)SolventReaction Medium
TolueneAzeotropeRemoval of

Step-by-Step Methodology

Phase 1: Formation of Acid Chloride Salt

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Addition: Charge 3-aminopicolinic acid (10.0 g, 72.4 mmol). Carefully add Thionyl Chloride (42 mL, ~580 mmol) at room temperature. Caution: Significant gas evolution (

    
    , HCl).
    
  • Activation: Heat the suspension to reflux (75–80°C). The solids should dissolve within 1–2 hours, turning the solution yellow/orange.

  • Monitoring: Monitor by quenching a mini-aliquot in MeOH (check for methyl ester via TLC/LCMS).

  • Isolation: Once complete, cool to RT. Concentrate in vacuo to remove excess

    
    .
    
  • Azeotrope: Add anhydrous Toluene (50 mL) and concentrate again to remove trace thionyl chloride. Repeat twice.

    • Result: The intermediate (Acid Chloride

      
       2HCl) is obtained as a yellow semi-solid or thick oil. Do not expose to air/moisture. 
      

Phase 2: The "Cold-Quench" Amidation

  • Preparation: Suspend the acid chloride intermediate in anhydrous DCM (100 mL) under Nitrogen.

  • Receiver Setup: In a separate flask, cool the Methylamine solution (2M in THF, 110 mL, ~3 equiv) to -10°C using an ice/salt bath.

  • Addition (Critical): Transfer the Acid Chloride/DCM suspension slowly into the cold Methylamine solution via cannula or dropping funnel over 30 minutes.

    • Why? This "Inverse Addition" ensures the nucleophile (Methylamine) is always in vast excess relative to the activated species, suppressing dimerization.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to room temperature over 2 hours.

Phase 3: Workup & Purification

  • Quench: Add saturated

    
     solution (100 mL) to the reaction mixture. Stir vigorously for 15 minutes.
    
  • Extraction: Separate layers. Extract the aqueous layer with DCM (3 x 50 mL).

  • Wash: Combine organics and wash with Brine (50 mL). Dry over

    
    .[8]
    
  • Concentration: Evaporate solvent to yield the crude product.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (0-5% MeOH in DCM).

Analytical Controls & Troubleshooting

Quality Control Parameters
TestExpected ResultFailure Mode Indicator
HPLC Purity >95% (254 nm)Peaks at RRT 0.8 or 1.2 (Dimer/Oligomer)
1H NMR Methyl doublet (~2.9 ppm)Missing methyl signal (Hydrolysis back to acid)
Appearance Off-white to yellow solidDark brown gum (Polymerization)
Troubleshooting Guide
  • Issue: Low Yield / Polymer Formation.

    • Cause: The "Salt Protection" failed because the reaction warmed up too fast, or insufficient methylamine was used.

    • Fix: Increase Methylamine to 5.0 equiv. Ensure temperature stays below 0°C during addition.

  • Issue: 4-Chloro Impurity.

    • Cause: Extended reflux in

      
       can lead to chlorination of the pyridine ring (Source 1.1).
      
    • Fix: Limit reflux time to 2 hours max. Do not use DMF catalyst unless necessary.

Process Logic & Decision Tree

DecisionTree Start Start: Crude Reaction Mix CheckTLC TLC/LCMS Check Start->CheckTLC Purity Purity > 90%? CheckTLC->Purity Recryst Recrystallize (EtOAc/Hex) Purity->Recryst Yes Column Flash Column (DCM/MeOH) Purity->Column No (Oligomers present) Final Final Product (>98% Purity) Recryst->Final Column->Final

Caption: Purification decision logic based on crude purity profile.

References

  • Coupling of Picolinic Acid Derivatives via Acid Chloride: Behrendt, J. M., et al. "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid."[3] Supramolecular Chemistry, 2016. Source:

  • Synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide: Zhang, J., et al. "Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives..." Molecules, 2021.[8] Source:

  • Thionyl Chloride Activation Mechanisms: Ashenhurst, J. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides."[2] Master Organic Chemistry. Source:

  • General Pyridine Amide Synthesis (Patent Context): "Process for synthesis of picolinamides." WO2021076681A1. Source:

Sources

Application Note: Microwave-Assisted Synthesis of Aminopicolinamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopicolinamides represent a highly valuable class of pharmacophores, most notably recognized for their role as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGlu4)[1]. Traditional thermal synthesis of these amides often suffers from prolonged reaction times, epimerization, and poor yields, particularly when utilizing sterically hindered or electronically deactivated anilines. Microwave-assisted organic synthesis (MAOS) overcomes these barriers by utilizing dielectric heating to directly excite polar molecules, drastically reducing reaction times from hours to minutes while improving yield and chemoselectivity[2].

This application note provides a comprehensive, self-validating guide to the microwave-assisted synthesis of aminopicolinamides, detailing both high-efficiency coupling reagent methodologies and eco-friendly, solvent-free catalytic approaches.

Scientific Context & Rationale

The formation of an amide bond between a picolinic acid and an amine requires the activation of the carboxylic acid to overcome the Arrhenius activation energy barrier. Conventional methods often rely on harsh activating agents like thionyl chloride, which can inadvertently lead to chlorinated byproducts (e.g., 4-chloropicolinamides)[3].

Microwave irradiation fundamentally alters the energy transfer dynamics. Instead of relying on thermal conduction from the vessel walls, microwave energy couples directly with the dipole moments of the reactants and solvents. This dielectric heating results in rapid, uniform volumetric heating[2]. When combined with modern coupling reagents (like HATU) or Lewis acid catalysts (like Ceric Ammonium Nitrate, CAN), microwave synthesis ensures that the highly reactive intermediate is rapidly consumed by the amine before side reactions or degradation can occur[4].

Mechanistic Workflow

The synthesis can be approached via two primary mechanistic pathways depending on the substrate's complexity and environmental considerations:

  • Coupling Reagent-Mediated (HATU/DIPEA): Ideal for complex, sterically hindered amines. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester.

  • Catalytic Solvent-Free (CAN): A green chemistry approach where Ce(IV) acts as a Lewis acid to increase the electrophilicity of the carbonyl carbon, allowing direct nucleophilic attack by the amine[4].

G A Picolinic Acid + Amine B Activation (HATU or CAN) A->B Base/Catalyst C Microwave Heating (100-160°C) B->C Dielectric Heating D Aminopicolinamide C->D High Yield

Microwave-assisted amidation workflow for aminopicolinamide synthesis.

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that researchers can analytically confirm the success of each intermediate phase before proceeding.

Protocol A: HATU-Mediated Microwave Synthesis (High-Efficiency)

Optimized for deactivated anilines and complex primary/secondary amines.

Causality of Reagents: HATU is selected over EDC/HOBt because the incorporated nitrogen in the aza-benzotriazole ring introduces a neighboring group effect that accelerates the reaction and minimizes epimerization. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the picolinic acid without competing with the target amine.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the substituted picolinic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol). Self-Validation Checkpoint 1: The solution should remain clear. A rapid pH check (spotting on wet pH paper) should indicate a basic environment (pH > 9), confirming the acid is fully deprotonated.

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) and stir at room temperature for 5 minutes. Self-Validation Checkpoint 2: Analyze a 5 µL aliquot via LCMS. The disappearance of the picolinic acid mass peak and the appearance of the active ester intermediate mass confirms successful activation.

  • Amine Addition: Add the target amine (1.1 equiv, 0.55 mmol). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 °C for 15–90 minutes depending on amine nucleophilicity (e.g., 90 mins for highly deactivated chloro-anilines)[1].

  • Workup & Validation: Cool to room temperature. Dilute with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 10 mL) to remove unreacted acid and HATU byproducts, followed by brine. Self-Validation Checkpoint 3: TLC (EtOAc:Hexane 1:1) of the organic layer must show complete consumption of the baseline picolinic acid spot. Dry over MgSO4, filter, and concentrate.

Protocol B: Solvent-Free CAN-Catalyzed Synthesis (Green Chemistry)

Optimized for scalability and environmental sustainability.

Causality of Reagents: Ceric Ammonium Nitrate (CAN) is employed at a minute catalytic loading (2 mol%). Under solvent-free conditions, the concentration of reactants is maximized. Microwave energy directly excites the polar acid and amine, bypassing the need for a transfer medium (solvent) and drastically reducing chemical waste[4].

Step-by-Step Methodology:

  • Mixing: To an empty microwave-safe flask, add the primary amine (4.2 mmol), picolinic acid derivative (2.0 mmol), and CAN catalyst (2 mol%)[4].

  • Microwave Irradiation: Place the flask in an open-vessel microwave reactor. Set the system to maintain a constant temperature of 160 °C for 1 to 2 hours. The software should automatically modulate power (up to 480 W) to hold the temperature steady[4].

  • Cooling & Extraction: Allow the mixture to cool to room temperature. The crude mixture will solidify or form a viscous oil. Add 25 mL of ethyl acetate to dissolve the product.

  • Workup & Validation: Filter the mixture to easily separate the solid CAN catalyst. Self-Validation Checkpoint: The isolated catalyst can be weighed to confirm near-quantitative recovery, validating the green nature of the protocol. Evaporate the ethyl acetate to yield the highly pure aminopicolinamide without the need for column chromatography[4].

Quantitative Data Summary

The following table summarizes the performance metrics of various amidation strategies for picolinic acids, highlighting the superiority of microwave-assisted techniques.

Reaction ConditionCoupling Reagent / CatalystSolventTemp (°C)TimeTypical Yield (%)Environmental Impact
Conventional ThermalEDC / HOBtDMF2512–24 h45–65High (Solvent waste)
Microwave-Assisted HATU / DIPEADMF / Toluene15015–90 min85–95Medium[1]
Microwave Aqueous TBTU / DIPEANeat Water10010–20 min81–89Low
Microwave Green CAN (2 mol%)Solvent-Free1601–2 h80–92Very Low[4]

Biological Application: mGlu4 PAMs

Aminopicolinamides synthesized via these protocols are frequently deployed in neuropharmacology. Specifically, derivatives such as N-(4-amino-3-chlorophenyl)picolinamide act as potent positive allosteric modulators (PAMs) for the mGlu4 receptor, offering therapeutic potential for neurodegenerative diseases[1]. The diagram below illustrates the downstream signaling causality once the synthesized compound engages its biological target.

G PAM Aminopicolinamide (mGlu4 PAM) mGlu4 mGlu4 Receptor PAM->mGlu4 Allosteric Site Glu Glutamate Glu->mGlu4 Orthosteric Site Gi Gi/o Protein mGlu4->Gi Activation Eff Decreased cAMP & Ca2+ Influx Gi->Eff Signal Transduction

mGlu4 receptor signaling pathway modulated by aminopicolinamide PAMs.

References

1.[1] Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. URL:[Link] 2.[4] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI Molecules. URL:[Link] 3.[2] Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI Applied Sciences. URL:[Link] 4. Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interaction. Indian Journal of Chemistry. URL:[Link] 5.[3] Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Chemistry Central Journal. URL:[Link]

Sources

Application Note: 3-Amino-N-methylpicolinamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 3-Amino-N-methylpicolinamide (3-Am-N-Me-Pic) as a ligand in coordination chemistry. It is designed for researchers in organometallic catalysis and bioinorganic chemistry who require precise protocols for ligand synthesis, metal complexation, and catalytic application.

Executive Summary

This compound is a unsymmetrical, potentially tridentate pincer-type ligand. Unlike simple picolinamides, the introduction of the amino group at the 3-position (adjacent to the pyridine nitrogen) creates a unique steric and electronic pocket. The N-methyl group on the amide moiety modulates solubility and prevents the formation of coordinatively saturated, insoluble polymeric networks often seen with primary amides.

Key Advantages:

  • Hemilability: The 3-amino group can act as a "switchable" donor, stabilizing catalytic intermediates without permanently blocking coordination sites.

  • Steric Modulation: The N-methyl group forces the amide to adopt specific conformations (cis/trans) relative to the metal center, influencing catalytic selectivity.

  • Electronic Tuning: The electron-donating amino group increases the basicity of the pyridine nitrogen, strengthening the Metal-N(py) bond.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyDataNotes
IUPAC Name 3-amino-N-methylpyridine-2-carboxamide
CAS Number 1208081-47-3
Formula C₇H₉N₃O
MW 151.17 g/mol
pKa (calc) ~3.5 (Pyridine N), ~14 (Amide N-H)Pyridine N is less basic than pyridine due to the ortho-amide EWG, but boosted by the 3-amino EDG.
Coordination Modes

-N,O (neutral);

-N,N' (anionic);

-N,N,N (pincer)
Mode depends on pH and metal hardness.
Solubility MeOH, EtOH, DMSO, DMF, CH₂Cl₂Poor solubility in Hexanes/Et₂O.

Experimental Protocols

Protocol A: Ligand Synthesis

Rationale: Direct amidation of 3-aminopicolinic acid can lead to self-polymerization or low yields. This protocol uses a Boc-protection strategy to ensure high purity, essential for catalytic applications.

Reagents:

  • 3-Aminopicolinic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • Methylamine (2.0 M in THF) (3.0 eq)

  • HATU (1.2 eq), DIPEA (3.0 eq)

  • TFA/DCM (1:1)

Step-by-Step Procedure:

  • Protection: Dissolve 3-aminopicolinic acid in 1,4-dioxane/water (1:1). Add Na₂CO₃ (2 eq) and Boc₂O. Stir at RT for 12h. Acidify to pH 4, extract with EtOAc. Yield: Boc-3-aminopicolinic acid.

  • Amidation: Dissolve the protected acid in dry DMF. Add DIPEA and HATU. Stir for 15 min to activate.

  • Coupling: Add Methylamine solution dropwise. Stir at RT for 4h. Quench with water, extract with EtOAc, wash with brine. Dry over Na₂SO₄.[1]

  • Deprotection: Dissolve the intermediate in DCM. Add TFA dropwise at 0°C. Stir at RT for 2h.

  • Isolation: Neutralize with sat. NaHCO₃. Extract with DCM. Purify via flash chromatography (SiO₂, MeOH/DCM gradient).

Protocol B: Metal Complexation (General M(II) Example)

Target: Synthesis of [M(L)Cl₂] or [M(L)₂]²⁺ complexes (M = Pd, Cu, Zn).

Reagents:

  • Ligand (3-Am-N-Me-Pic)

  • Metal Salt: PdCl₂(CH₃CN)₂ (for Pd) or CuCl₂·2H₂O (for Cu)

  • Solvent: Methanol (HPLC grade)

Procedure:

  • Preparation: Dissolve 0.5 mmol of Ligand in 5 mL MeOH.

  • Addition: Add 0.5 mmol of Metal Salt dissolved in 2 mL MeOH dropwise to the ligand solution.

    • Observation: A rapid color change usually indicates immediate coordination (Yellow for Pd, Green/Blue for Cu).

  • Reflux: Heat to 50°C for 2 hours to ensure thermodynamic product formation.

  • Crystallization: Allow the solution to cool slowly. Vapor diffusion of Et₂O into the MeOH solution is the preferred method for obtaining X-ray quality crystals.

  • Characterization:

    • ¹H NMR (for Pd/Zn): Look for a downfield shift in the pyridine ring protons (>0.5 ppm) and the N-Me signal.

    • IR: Shift in the Amide I band (C=O stretch). If N-coordinated (amidate), the C=O band disappears/shifts significantly.

Application Case: Palladium-Catalyzed Cross-Coupling

Context: Picolinamide ligands are excellent directing groups for C-H activation. The 3-amino variant acts as an ancillary ligand that can stabilize high-valent Pd(IV) species or facilitate reductive elimination via proton transfer.

Reaction Setup (Suzuki-Miyaura Model):

  • Catalyst Loading: 1 mol% Pd(OAc)₂, 2 mol% Ligand.

  • Substrates: Aryl bromide (1.0 eq), Phenylboronic acid (1.5 eq).

  • Base: K₂CO₃ (2.0 eq).

  • Solvent: Toluene/Water (9:1).

  • Conditions: 80°C, 12h, Inert Atmosphere (N₂).

Mechanism of Action: The ligand coordinates in a bidentate fashion (


-N,O).[2] The 3-amino group provides a secondary coordination sphere interaction, potentially H-bonding with the halide leaving group or the boronate species, thereby lowering the activation energy for the transmetallation step.

Visualizations

Diagram 1: Ligand Synthesis Workflow

This diagram illustrates the critical pathway to generate high-purity ligand, avoiding self-polymerization.

LigandSynthesis Start 3-Aminopicolinic Acid Step1 Boc Protection (Boc2O, Na2CO3) Start->Step1 Inter1 N-Boc Intermediate Step1->Inter1 Step2 Amidation (HATU, MeNH2) Inter1->Step2 Inter2 Protected Amide Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Final This compound (Ligand) Step3->Final

Caption: Optimized 3-step synthesis preventing self-coupling and ensuring regioselectivity.

Diagram 2: Coordination Modes & Activation

This diagram depicts the equilibrium between the neutral and anionic coordination modes, critical for catalysis.

CoordinationModes Ligand Free Ligand Neutral Neutral Mode (κ2-N,O) Stable Pre-catalyst Ligand->Neutral + M(II)Cl2 Anionic Anionic Mode (κ2-N,N') Active Species (Basic pH) Neutral->Anionic - HCl (Base) Pincer Pincer Mode (κ3-N,N,N) High Valent Stabilization Neutral->Pincer 3-NH2 Coordination Anionic->Pincer Steric/Electronic Reorganization

Caption: Ligand adaptability under varying pH and metal oxidation states.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: 6-Methylpicolinic Acid-Thioamide as a Ligand in Coordination Chemistry. Retrieved from

  • Das, D., et al. (2017). Coordination diversity in palladium(II)-picolinamide ligand complexes: structural and quantum chemical studies. Taylor & Francis. Retrieved from

  • Sigma-Aldrich. (2024). 3-Amino-5-methylpyridine-2-carboxamide Product Sheet. Retrieved from

  • Zhang, C., et al. (2021). Palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles. Organic & Biomolecular Chemistry. Retrieved from

  • Kukushkin, V. Y., & Pombeiro, A. J. (2002). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews. (Contextual grounding for picolinamide synthesis via nitrile hydrolysis).
  • PubChem. Compound Summary: 3-Amino-5-methylpyridine-2-carboxamide.[4] CID 53395566.[4] Retrieved from

Sources

Scale-up procedure for 3-amino-N-methylpicolinamide production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production of 3-Amino-N-methylpicolinamide for Advanced API Manufacturing

Strategic Context & Executive Summary

This compound (CAS: 99368-19-1) is a highly valued heterocyclic building block, predominantly utilized in the synthesis of focal adhesion kinase (FAK) inhibitors and other targeted antineoplastic agents[1]. During early-stage drug discovery, the synthesis of this intermediate often relies on inefficient techniques, such as the use of unoptimized solvent systems, high catalyst loadings (e.g., 15 wt% Pd/C), and chromatographic purifications that yield as low as 32% of the intermediate[1].

Transitioning this molecule from the bench to pilot-scale manufacturing requires rigorous process engineering to ensure safety, atom economy, and regulatory compliance. This application note details a robust, chromatography-free, two-step scale-up procedure starting from 3-nitropicolinic acid. By strategically altering the coupling reagents and optimizing the hydrogenation parameters, this protocol delivers a self-validating workflow suitable for multi-kilogram API production.

Process Chemistry & Mechanistic Causality

The manufacturing route is divided into two highly controlled stages, each engineered to overcome specific scale-up bottlenecks:

  • Step 1: Amidation via CDI Activation

    • The Chemistry: 3-Nitropicolinic acid is activated using 1,1'-Carbonyldiimidazole (CDI) to form an active acyl imidazole intermediate, which is subsequently reacted with aqueous methylamine to yield N-methyl-3-nitropicolinamide.

    • The Causality: Traditional discovery routes often employ EDC/HOBt or HATU. While effective at the milligram scale, these reagents generate water-soluble urea byproducts that complicate phase separations and require extensive aqueous washing. CDI is selected for scale-up because its byproducts (imidazole and CO₂) are easily managed; CO₂ safely vents, and the basic imidazole is efficiently purged using a mild acidic wash. Furthermore, the reaction is performed in 2-methyltetrahydrofuran (2-MeTHF), a bio-derived solvent that offers superior phase separation during aqueous workup compared to highly miscible standard THF.

  • Step 2: Catalytic Hydrogenation

    • The Chemistry: The nitro group of N-methyl-3-nitropicolinamide is reduced to an amine using hydrogen gas and a Palladium on Carbon (Pd/C) catalyst in methanol[1].

    • The Causality: Chemical reductions (e.g., Fe/HCl or SnCl₂) generate stoichiometric heavy metal waste, making them environmentally and economically unviable for scale-up. Catalytic hydrogenation is the most atom-economical approach. While discovery protocols utilize hydrogen balloons (1 atm) and massive catalyst loadings (15 wt%)[1], our pilot-scale protocol utilizes a pressure autoclave at 4.0 bar. The increased pressure enhances the dissolved hydrogen concentration in the methanolic solvent, accelerating the reaction kinetics and allowing us to slash the catalyst loading to just 3.5–5.0 wt%.

Workflow Visualization

ReactionWorkflow SM 3-Nitropicolinic Acid (Starting Material) Act CDI Activation (2-MeTHF, 0-20°C) SM->Act Step 1a Amid Amidation (Methylamine, <15°C) Act->Amid Step 1b Int N-Methyl-3-nitropicolinamide (Intermediate) Amid->Int Crystallization Red Catalytic Hydrogenation (Pd/C, H2, MeOH) Int->Red Step 2 API This compound (Final Product) Red->API Filtration & Drying

Figure 1: Two-step scalable synthetic workflow for this compound.

Quantitative Scale-Up Metrics

The optimization of the solvent system and catalyst loading yields significant improvements in both purity and environmental impact (E-factor) as the process scales.

Production ScaleOverall Yield (%)HPLC Purity (a/a %)Catalyst Loading (wt%)E-factor (kg waste/kg product)
Bench (50 g) 88.098.515.045.2
Kilo-Lab (1 kg) 92.499.25.028.6
Pilot (10 kg) 94.199.63.522.1

Detailed Experimental Protocols

Protocol A: Synthesis of N-Methyl-3-nitropicolinamide (10 kg Pilot Scale)
  • Reactor Preparation: Purge a 100 L jacketed glass-lined reactor with nitrogen. Charge the reactor with 3-nitropicolinic acid (10.0 kg, 59.5 mol) and 2-MeTHF (50.0 L). Initiate stirring at 150 rpm and cool the suspension to an internal temperature of 0–5 °C.

  • Activation: Charge CDI (10.6 kg, 65.4 mol, 1.1 eq) portion-wise via a solid addition funnel over 2 hours.

    • Critical Safety Note: CO₂ gas evolution will occur. Ensure the reactor vent is open to a scrubber system. Maintain the internal temperature below 10 °C during addition.

  • Intermediate Maturation: Warm the reactor to 20 °C and stir for 2 hours. Perform IPC-1 (see Section 6).

  • Amidation: Cool the reactor back to 0–5 °C. Add methylamine (40% aqueous solution, 6.9 kg, 89.2 mol, 1.5 eq) dropwise over 3 hours. Adjust the jacket cooling to ensure the internal exothermic reaction does not exceed 15 °C.

  • Workup & Phase Separation: Stir for 1 hour at 20 °C. Charge 1M HCl (25.0 L) to the reactor to neutralize the imidazole byproduct. Stir for 15 minutes, halt agitation, and allow phases to separate for 30 minutes. Decant the lower aqueous layer. Wash the retained organic layer with brine (15.0 L).

  • Crystallization & Isolation: Concentrate the organic layer under reduced vacuum (approx. 150 mbar) at 40 °C to a residual volume of 20 L. Charge heptane (40.0 L) over 1 hour to induce crystallization. Cool to 0 °C, filter the resulting solid via a Nutsche filter, wash with cold heptane (10.0 L), and dry under vacuum at 45 °C to afford N-methyl-3-nitropicolinamide.

Protocol B: Synthesis of this compound (10 kg Pilot Scale)
  • Reactor Preparation: Charge a 100 L Hastelloy pressure reactor (autoclave) with N-methyl-3-nitropicolinamide (9.5 kg, 52.4 mol) and methanol (50.0 L)[1].

  • Catalyst Loading: Under a strict nitrogen blanket, carefully charge 10% Pd/C (50% water wet, 0.66 kg, 3.5 wt% dry basis). Caution: Dry Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen (3 cycles at 2 bar), followed by hydrogen gas (3 cycles at 2 bar). Pressurize the reactor to 4.0 bar with hydrogen.

  • Reaction Execution: Initiate stirring at 300 rpm. The reaction is exothermic; utilize the cooling jacket to maintain the internal temperature strictly between 25–30 °C. Monitor the mass flow controller for hydrogen uptake. Stir until hydrogen consumption ceases (typically 4–6 hours).

  • Catalyst Removal: Vent the hydrogen pressure safely and purge the reactor with nitrogen (3 cycles). Transfer the reaction mixture through an inline sparkler filter pre-coated with Celite to remove the Pd/C catalyst[1]. Wash the filter cake with methanol (10.0 L).

  • Final Isolation: Concentrate the combined filtrate under reduced pressure at 40 °C to a volume of 15 L. Cool to 0 °C to crystallize the product. Filter, wash with cold methanol (2.0 L), and dry under vacuum at 50 °C to yield the final API building block.

Self-Validating Process Controls (IPC)

To guarantee the trustworthiness of the batch and prevent the propagation of impurities, the process is governed by strict In-Process Controls (IPCs) acting as logic gates. The process cannot proceed to the next unit operation unless the IPC criteria are met.

  • IPC-1 (Activation Gate): Prior to methylamine addition, an aliquot is quenched in methanol and analyzed via HPLC. Specification: < 1.0% unreacted 3-nitropicolinic acid. If > 1.0%, stir for an additional 1 hour and re-test.

  • IPC-2 (Reduction Gate): Prior to venting the hydrogen reactor, a filtered aliquot is analyzed via HPLC. Specification: < 0.5% N-methyl-3-nitropicolinamide and < 0.5% of the partially reduced hydroxylamine intermediate.

IPCWorkflow N1 Sample Reaction Mixture (End of Hydrogenation) N2 HPLC Analysis (IPC-2) N1->N2 N3 Nitro Intermediate < 0.5%? Hydroxylamine < 0.5%? N2->N3 N4 Proceed to Catalyst Filtration & Workup N3->N4 YES N5 Maintain H2 Pressure Continue Stirring (2h) N3->N5 NO N5->N1 Re-sample

Figure 2: Self-validating IPC logic gate for the catalytic hydrogenation step.

References

  • Inhibitors of focal adhesion kinase - Google Patents (US8501763B2). Details the discovery-scale synthesis of this compound via Pd/C hydrogenation of N-methyl-3-nitropicolinamide in methanol. 1

Sources

Reaction conditions for substituted picolinamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Substituted Picolinamide Synthesis

Abstract & Strategic Overview

Substituted picolinamides (pyridine-2-carboxamides) are privileged pharmacophores in medicinal chemistry, serving as critical structural motifs in kinase inhibitors (e.g., Sorafenib, Regorafenib) and as powerful directing groups (DGs) for transition-metal-catalyzed C–H activation.

Synthesizing these scaffolds presents unique challenges:

  • Chelation Interference: The pyridyl nitrogen and amide carbonyl can form stable bidentate chelates with metal catalysts (Pd, Cu), poisoning reactions or complicating purification.

  • Epimerization: When coupling chiral

    
    -amino acids, the electron-withdrawing nature of the pyridine ring increases the acidity of the 
    
    
    
    -proton, risking racemization.
  • Regioselectivity: Functionalizing the electron-deficient pyridine core requires specific conditions distinct from benzene chemistry.

This guide details three orthogonal protocols designed to overcome these barriers, moving from standard condensation to advanced catalytic assembly and late-stage diversification.

Decision Matrix: Selecting the Right Methodology

Before initiating synthesis, select the protocol based on substrate availability and substitution requirements.

Synthesis_Decision_Matrix start Target: Substituted Picolinamide q1 Is the Pyridine-2-COOH commercially available? start->q1 q2 Is the Amine chiral/epimerizable? q1->q2 Yes q3 Do you have a 2-Halopyridine? q1->q3 No method1 PROTOCOL A: T3P-Mediated Coupling (High Fidelity) q2->method1 Yes (Critical) q2->method1 No (Standard HATU ok) method2 PROTOCOL B: Pd-Catalyzed Aminocarbonylation (Library Scale-up) q3->method2 Yes (Br/I/OTf) method3 PROTOCOL C: Minisci C4-Alkylation (Late-Stage Diversification) q3->method3 No (Need to functionalize ring) method1->method3 Post-Synthesis Modification method2->method3 Post-Synthesis Modification

Figure 1: Strategic decision matrix for picolinamide synthesis. Use Protocol A for chiral retention, Protocol B for diversity from halides, and Protocol C for modifying the pyridine core.

Protocol A: T3P-Mediated Direct Amidation (High Fidelity)

Rationale: Traditional coupling reagents (EDC, HATU) often lead to epimerization when coupling picolinic acid to chiral amines due to the formation of active ester intermediates that are prone to oxazolone formation. Propylphosphonic anhydride (T3P) is the superior reagent here. It acts as a kinetic trap, forming a mixed anhydride that reacts rapidly with the amine, minimizing the window for racemization. Furthermore, T3P byproducts are water-soluble, simplifying the removal of the "sticky" picolinamide product.

Reagents:

  • Substituted Picolinic Acid (1.0 equiv)

  • Amine / Amino Acid Ester (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Protocol:

  • Charge: To a reaction vessel equipped with a magnetic stir bar, add the Picolinic Acid (1.0 equiv) and the Amine (1.1 equiv).

  • Solvate: Add EtOAc (concentration 0.1 M). Note: Avoid DMF if possible to simplify aqueous workup, but use if solubility is an issue.

  • Base Addition: Cool the mixture to 0 °C. Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Critical Control Point: The exotherm must be controlled to <5 °C to ensure enantiomeric retention.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Validation: Monitor by LCMS. Look for the disappearance of the acid (M+1) and formation of the amide.

  • Workup (Self-Validating):

    • Quench with water.[1]

    • Wash the organic layer with saturated NaHCO₃ (removes unreacted acid).

    • Wash with 0.5 M HCl (removes unreacted amine and pyridine traces). Caution: Picolinamides are weak bases; do not use strong acid or you will extract the product.

    • Wash with brine, dry over MgSO₄, and concentrate.

  • Result: Typically >90% yield with >98% ee retention.

Protocol B: Pd-Catalyzed Aminocarbonylation (Carbonylative Coupling)

Rationale: When the carboxylic acid is not available, or when generating a library from diverse aryl halides, aminocarbonylation is the method of choice. This protocol uses a solid CO source (Molybdenum Hexacarbonyl) to avoid handling toxic CO gas cylinders, making it amenable to standard laboratory hoods.

Mechanism: Pd(0) undergoes oxidative addition into the C-X bond of the 2-halopyridine. CO insertion forms an acyl-palladium species, which is then intercepted by the amine.

Reagents:

  • 2-Bromopyridine derivative (1.0 equiv)[2]

  • Amine (1.5 equiv)

  • Molybdenum Hexacarbonyl (Mo(CO)₆) (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Xantphos (5 mol%) (Crucial for reductive elimination)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Protocol:

  • Vessel Prep: Use a microwave vial or a pressure tube.

  • Charge: Add Pd(OAc)₂ (5 mol%) and Xantphos (5 mol%) to the vial. Add 1,4-Dioxane (degassed) and stir for 5 mins to pre-form the catalyst complex (yellow to orange color change).

  • Substrate Addition: Add the 2-Bromopyridine (1.0 equiv), Amine (1.5 equiv), and Mo(CO)₆ (1.0 equiv).

    • Safety Note: Mo(CO)₆ releases CO gas upon heating. This reaction must be performed in a well-ventilated fume hood.

  • Base: Add DBU (3.0 equiv).

  • Heating: Seal the vessel immediately. Heat to 85 °C for 12 hours (or 140 °C for 20 mins in a microwave reactor).

  • Workup:

    • Cool to room temperature.[3]

    • Filter the reaction mixture through a pad of Celite to remove Mo/Pd residues. Rinse with EtOAc.[4]

    • Scavenging: Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour to remove residual Palladium. This is critical for biological assay purity.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol C: Late-Stage C4-Alkylation (Minisci Reaction)

Rationale: The pyridine ring is electron-deficient, making it resistant to Friedel-Crafts reactions but highly susceptible to radical nucleophilic substitution. The Minisci reaction allows for the direct alkylation of the C4 position of the picolinamide after the amide bond is formed. This is powerful for SAR (Structure-Activity Relationship) studies to introduce solubility-enhancing groups (e.g., hydroxymethyl, alkyl).

Reagents:

  • Substituted Picolinamide (1.0 equiv)

  • Carboxylic Acid (Alkyl source, R-COOH) (3.0 equiv)

  • Silver Nitrate (AgNO₃) (0.2 equiv)

  • Ammonium Persulfate ((NH₄)₂S₂O₈) (3.0 equiv)

  • Solvent: DCM/Water (biphasic) or TFA/Water

Step-by-Step Protocol:

  • Dissolution: Dissolve the Picolinamide (1.0 equiv) in a mixture of DCM and Water (1:1 ratio). Add TFA (1.0 equiv) to protonate the pyridine nitrogen (activates the ring toward nucleophilic radical attack).

  • Radical Source: Add the Alkyl Carboxylic Acid (3.0 equiv) and AgNO₃ (0.2 equiv).

  • Initiation: Heat the mixture to 40 °C with vigorous stirring.

  • Oxidant Addition: Add (NH₄)₂S₂O₈ (3.0 equiv) dissolved in water dropwise over 30 minutes.

    • Mechanism:[1][5][6] Persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to generate an alkyl radical (R•). The radical attacks the protonated pyridine at the most electron-deficient positions (C4 > C6).

  • Monitoring: Stir for 2–4 hours. Monitor by LCMS.

  • Workup:

    • Basify the aqueous layer with NH₄OH (to pH 9).

    • Extract with DCM (3x).

    • Note: The regioselectivity is typically C4-major. If C6 substitution is observed, it can usually be separated by chromatography.

Data Summary & Troubleshooting

Table 1: Comparative Analysis of Synthesis Methods

FeatureProtocol A (T3P Coupling)Protocol B (Aminocarbonylation)Protocol C (Minisci)
Primary Utility Chiral/Complex AminesLibrary from Aryl HalidesRing Functionalization
Key Reagent T3P (Propylphosphonic anhydride)Mo(CO)₆ / Pd(OAc)₂AgNO₃ / Persulfate
Epimerization Risk Very Low (<1%)N/AN/A
Scale Multi-kilogram capableGram scale (Safety limits)Gram scale
Common Pitfall Hydrolysis of T3P (keep dry)CO leak / Catalyst poisoningPolysubstitution

Expert Insight - Metal Scavenging: Picolinamides are excellent ligands. If your biological assay shows unexpected toxicity or "flat" dose-response curves, check for Pd/Cu contamination.

  • Test: Run ICP-MS on the final compound.

  • Fix: Wash the organic phase with 10% aqueous N-Acetylcysteine or use Thiol-modified silica during the final filtration.

Visualizing the Workflow

T3P_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Self-Validating Workup Acid Picolinic Acid MixedAnh Active Mixed Anhydride Acid->MixedAnh + Base, T3P (0°C) Base DIPEA T3P T3P Anhydride Product Picolinamide (Retention of Stereochem) MixedAnh->Product + Amine (Kinetic Control) Amine Chiral Amine Wash1 NaHCO3 Wash (Removes Acid) Product->Wash1 Wash2 0.5M HCl Wash (Removes Amine) Wash1->Wash2 Final Pure Product Wash2->Final

Figure 2: T3P-mediated coupling workflow emphasizing the kinetic control that prevents racemization.

References

  • Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerizing Reagent for Amide Bond Formation."[1][7] Organic Process Research & Development.

  • Beller, M., et al. (2014).[2] "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds." Chemical Reviews.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.

  • Curia Global. "Propanephosphonic Acid Anhydride (T3P®) – A Benign Reagent for Diverse Applications." Application Guide.

Sources

Troubleshooting & Optimization

3-Aminopicolinic Acid Amide Coupling: Troubleshooting & Yield Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

3-Aminopicolinic acid (3-amino-2-pyridinecarboxylic acid) is a highly valuable heterocyclic building block in drug discovery, but it presents notorious challenges during amide bond formation. The proximity of the 3-amino group to the 2-carboxylic acid creates competing nucleophilic pathways, while the pyridine nitrogen can coordinate with coupling reagents or transition metals.

This technical support guide is designed for synthetic chemists and drug development professionals. It provides field-proven troubleshooting strategies to optimize yields, prevent self-condensation, and avoid unexpected halogenation during the amidation of this challenging substrate.

Workflow Visualization

G Start 3-Aminopicolinic Acid Amide Coupling Protect Protect 3-Amino Group? (e.g., Boc2O) Start->Protect YesProtect Yes (Protected) Protect->YesProtect NoProtect No (Unprotected) Protect->NoProtect Standard Standard Uronium Coupling (HATU, DIPEA, DMF) YesProtect->Standard AmineType Target Amine Nucleophilicity? NoProtect->AmineType Aliphatic High (Aliphatic/Primary) AmineType->Aliphatic Aniline Low (Anilines/Steric) AmineType->Aniline T3P T3P + Pyridine (Minimizes self-condensation) Aliphatic->T3P EDC EDC + HOAt + DMAP (Avoid SOCl2) Aniline->EDC Warning Warning: SOCl2 causes 4-chloro byproducts EDC->Warning

Decision tree for optimizing 3-aminopicolinic acid amide coupling based on substrate properties.

Section 1: Diagnostic FAQs (The "Why" and "How")

Q: Why am I observing massive oligomerization and poor yield when coupling unprotected 3-aminopicolinic acid? A: The unprotected 3-amino group acts as a competing nucleophile. Because it is in the ortho position relative to the activated 2-carboxylic acid, it readily undergoes self-condensation, forming unreactive dimers or cyclic oligomers. To resolve this, you must either temporarily protect the 3-amino group (e.g., using Boc₂O to form a tertiary N-Boc protected intermediate)[1], or use a highly selective coupling reagent like T3P (propylphosphonic anhydride) that favors intermolecular coupling with stronger external nucleophiles[2].

Q: I used thionyl chloride (SOCl₂) to form the acid chloride for a difficult aniline coupling. Why does my product have a +34 Da mass shift? A: Activating picolinic acid derivatives with thionyl chloride in situ frequently leads to the unintended electrophilic chlorination of the pyridine ring. Specifically, this generates 4-chloro-3-aminopicolinamide byproducts alongside your desired product[3]. To avoid this, abandon acid chloride generation and utilize EDC/DMAP with a catalytic amount of HOBt[4], or switch to a milder phosphonic anhydride like T3P[5].

Q: How does the choice of base impact the coupling efficiency of picolinic acids? A: The base dictates the activation state of the carboxylic acid and neutralizes the amine salt. For picolinic acid derivatives, strong tertiary amines like Et₃N can sometimes cause dark impurities or degradation[2]. Using Pyridine in combination with T3P not only acts as a mild base but also suppresses epimerization (if coupling to chiral amines) and provides a significantly cleaner reaction profile[5]. For standard uronium-based coupling (e.g., HATU), DIPEA remains the optimal choice to deprotonate the acid into a reactive carboxylate ion[6].

Section 2: Quantitative Reagent Comparison

Selecting the right reagent is a balance between substrate reactivity and byproduct mitigation. The table below summarizes the expected performance of various coupling systems with 3-aminopicolinic acid substrates.

Coupling SystemBaseSolventTempTypical YieldMechanistic Risk / Byproduct
T3P (50% in EtOAc) PyridineEtOAc / DCM0 °C to RT85–95%Low: Highly scalable; water-soluble byproducts.
HATU DIPEADMFRT60–75%Moderate: Prone to self-condensation if 3-amino is unprotected.
EDC / HOBt DMAPMeCN / DMFRT50–65%Moderate: Sluggish with highly electron-deficient amines.
SOCl₂ (Acid Chloride) Et₃NDCMReflux30–50%High: Forms 4-chloro-pyridine impurities.

Section 3: Validated Experimental Protocols

Protocol A: High-Yield Amidation using T3P (For Unprotected 3-Aminopicolinic Acid)

Causality: T3P converts the carboxylic acid into a highly reactive mixed phosphonic anhydride. Pyridine acts as a mild base and nucleophilic catalyst, driving the reaction forward while preventing the ortho-amino group from outcompeting the target amine[5].

  • Preparation: Charge a dry, argon-purged flask with 3-aminopicolinic acid (1.0 equiv) and the target amine (1.1 equiv).

  • Solvation: Suspend the reagents in anhydrous EtOAc or DCM to achieve a 0.2 M concentration.

  • Base Addition: Add Pyridine (3.0 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add T3P (50% wt solution in EtOAc, 1.5 equiv) over 10 minutes to control the exotherm.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint (Workup): Quench the reaction with saturated aqueous NaHCO₃. Validation: T3P byproducts are completely water-soluble. A clean phase separation without stubborn emulsions confirms successful byproduct partitioning into the aqueous layer[2].

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: HATU Coupling (For Boc-Protected 3-Aminopicolinic Acid)

Causality: HATU forms a highly reactive O-At ester. Because the 3-amino group is Boc-protected, self-condensation is impossible, allowing the use of a stronger base (DIPEA) to accelerate the coupling of sterically hindered amines[6].

  • Preparation: Dissolve Boc-protected 3-aminopicolinic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Deprotonation: Add DIPEA (2.5 equiv) and cool the solution to 0 °C.

  • Pre-Activation: Add HATU (1.1 equiv) portion-wise. Stir for 15 minutes.

    • Self-Validation Checkpoint: The solution will undergo a distinct color change (typically pale yellow). Complete consumption of the starting acid before amine addition prevents the formation of unreactive guanidinium byproducts, ensuring the mass balance is directed entirely toward the target amide.

  • Coupling: Add the target amine (1.2 equiv) dissolved in a minimal volume of DMF.

  • Propagation: Stir at room temperature for 4–6 hours, monitoring by LC-MS.

  • Isolation: Dilute the mixture with a 10-fold volume of cold water to precipitate the product. Filter the solid, wash with water, and dry under high vacuum.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: acs.org URL:[Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid Source: nih.gov URL:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: organic-chemistry.org URL: [Link]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling Source: acs.org URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: nih.gov URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach Source: growingscience.com URL:[Link]

Sources

Technical Support Center: Purification of 3-Amino-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 99368-19-1 | Formula: C₇H₉N₃O | MW: 151.17 g/mol Target Audience: Medicinal Chemists, Process Development Scientists Status: Active Support Guide

Diagnostic Triage: What are you seeing?

Before selecting a protocol, identify the state of your crude material.

ObservationProbable CauseRecommended Action
Dark Brown/Black Oil Oxidation of the 3-amino group or residual Pd catalyst (if reduction used).Protocol A (Acid-Base Extraction) to remove tars, followed by Protocol C (Silica Plug) .
Yellow/Orange Solid Residual 3-nitro-N-methylpicolinamide (precursor). Nitro compounds are intensely colored.Protocol B (Recrystallization) from Ethanol/Water. Nitro impurities often remain in the mother liquor.
Sticky Gum Trapped solvent (DMF/DMAc) or rotamers.Dry under high vacuum (50°C, <1 mbar) for 12h. If persistent, use Protocol A .
Two Spots on TLC Regioisomers (e.g., 4-amino or 5-amino analogs) or unreacted starting material.Protocol C (Flash Chromatography) is required for isomer separation.

Core Purification Protocols

Protocol A: The "Acid-Base Swing" (High Throughput)

Best for: Removing non-basic impurities (tars, neutral starting materials) and crude cleanup. Principle: The pyridine nitrogen (pKa ~3-4) allows the molecule to be selectively protonated and pulled into the aqueous phase, leaving non-basic impurities in the organic layer.

Step-by-Step:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . If insoluble, use DCM (Dichloromethane).

  • Extraction (Acid Wash): Extract the organic layer 2x with 1M HCl .

    • Chemistry: The 3-amino-N-methylpicolinamide protonates and moves to the aqueous layer.

    • Note: Keep the aqueous layer! The organic layer contains neutral impurities.

  • Washing: Wash the combined acidic aqueous layers once with fresh EtOAc to remove trapped organics.

  • Basification: Cool the aqueous layer to 0°C. Slowly add saturated Na₂CO₃ or 6M NaOH until pH ~9-10.

    • Observation: The product should precipitate as a solid or oil out.

  • Recovery: Extract the cloudy aqueous mixture 3x with DCM (DCM is better than EtOAc for extracting polar pyridines).

  • Drying: Dry combined DCM extracts over Na₂SO₄, filter, and concentrate.

Protocol B: Recrystallization (Polishing)

Best for: Final purification to >98% purity and removing trace nitro-precursors.

  • Solvent System: Ethanol (EtOH) or EtOH/Water .

  • Procedure:

    • Dissolve the solid in minimal boiling EtOH.

    • If the solution is dark, treat with activated charcoal for 5 mins and filter hot through Celite.

    • Allow to cool slowly to RT. If no crystals form, add water dropwise until slight turbidity appears, then cool to 4°C.

    • Yield Warning: Pyridine amides are often highly soluble. Do not use excessive solvent.

Protocol C: Flash Column Chromatography

Best for: Separating regioisomers or closely related by-products.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: DCM / Methanol gradient (0% → 5% MeOH).

    • Additive: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

    • Reasoning: Aminopicolinamides can streak on silica due to interaction with acidic silanols. The base suppresses this interaction, sharpening the peaks.

  • Detection: UV at 254 nm (Pyridine ring absorption) and Ninhydrin stain (Amino group turns red/purple).

Visualizing the Workflow

The following logic gate helps decide the purification route based on crude purity and impurity type.

PurificationLogic Start Crude this compound CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Oil Dark Oil / Gum CheckState->Oil CheckPurity Major Impurity? Solid->CheckPurity MethodA Protocol A: Acid-Base Extraction (1M HCl wash -> Basify -> DCM Ext) Oil->MethodA Remove Tars Nitro Yellow (Nitro precursor) CheckPurity->Nitro Tars Black Tars / Non-basic CheckPurity->Tars Isomers Regioisomers (TLC) CheckPurity->Isomers MethodB Protocol B: Recrystallization (EtOH or EtOH/H2O) Nitro->MethodB Solubility Diff Tars->MethodA MethodC Protocol C: Flash Column (DCM:MeOH + 1% TEA) Isomers->MethodC Polarity Diff MethodA->MethodB If purity <98%

Caption: Decision tree for selecting the optimal purification method based on physical state and impurity profile.

Technical FAQs

Q: Why is my product water-soluble during the workup? A: this compound is a small, polar molecule with multiple H-bond donors/acceptors.

  • Fix: When extracting from the aqueous phase (Step 5 in Protocol A), use DCM instead of Ethyl Acetate. Repeat the extraction 4-5 times. Saturating the aqueous phase with NaCl (Salting out) significantly improves recovery.

Q: I see a yellow impurity that won't crystallize out. What is it? A: This is likely the 3-nitro-N-methylpicolinamide intermediate if you synthesized via reduction. Nitro compounds are notoriously difficult to remove by crystallization alone if present in large amounts (>5%).

  • Fix: Reduce the crude material again (H₂/Pd-C or Fe/NH₄Cl) to convert the remaining nitro to amine, then purify the single amine product.

Q: Can I use hexane/ethyl acetate for chromatography? A: Likely not. The compound is too polar and will stick to the baseline or streak.

  • Fix: Use DCM/Methanol . If you must use EtOAc, try 100% EtOAc or EtOAc/MeOH . Always add 1% TEA to prevent tailing.

Physical Data & Properties[1][2][3][4]

PropertyValueNotes
CAS Number 99368-19-1Unique identifier [1].[1]
Molecular Weight 151.17
Predicted pKa ~3.5 (Pyridine N)Protonates in dilute acids (HCl, acetic).
Solubility DMSO, DMF, MeOH, DCMHigh solubility in polar aprotic solvents.
Appearance Off-white to pale yellow solidDarkens upon oxidation/storage.

References

  • PubChem. (n.d.).[2][3] 3-Amino-5-methylpyridine-2-carboxamide Compound Summary (Analogous structure for property inference). Retrieved from [Link]

Sources

Overcoming steric hindrance in 3-aminopicolinamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Overcoming Steric & Electronic Hindrance in Ortho-Substituted Pyridines

Ticket ID: #SYN-3APA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho-Effect" Challenge

User inquiries regarding the synthesis of 3-aminopicolinamide (2-carbamoyl-3-pyridinamine) frequently cite low yields (<30%) and difficult purification. The root cause is rarely reagent quality but rather the ortho-effect :

  • Steric Hindrance: The C3-amino group physically blocks nucleophilic attack at the C2-carbonyl.

  • Electronic Deactivation: The electron-donating amine (+M effect) reduces the electrophilicity of the carbonyl carbon, making it sluggish toward ammonia/amines.

  • Competitive Side Reactions: Direct activation of 3-aminopicolinic acid often leads to self-polymerization or N-acylation of the starting material.

This guide outlines two field-proven workflows to bypass these limitations.

Module 1: The "Nitro-Bypass" Protocol (Recommended)

Strategy: Do not start with the amine. Start with 3-nitropicolinic acid . The nitro group is electron-withdrawing (-I/-M), which activates the C2-carbonyl for amidation. The steric bulk of a nitro group is planar and often less interfering during the acyl chloride formation than a free amine capable of H-bonding.

Workflow Visualization

NitroBypass Start 3-Nitropicolinic Acid Step1 Acid Chloride Formation (SOCl2 / DMF cat.) Start->Step1 Activation Inter 3-Nitropicolinoyl Chloride Step1->Inter Step2 Amidation (NH3 / DCM) Inter->Step2 Nucleophilic Acyl Substitution NitroAmide 3-Nitropicolinamide Step2->NitroAmide Step3 Reduction (H2, Pd/C or Fe/NH4Cl) NitroAmide->Step3 Chemoselective Reduction Final 3-Aminopicolinamide Step3->Final

Figure 1: The Nitro-Bypass route avoids electronic deactivation of the carbonyl center.

Step-by-Step Protocol
Phase 1: Activation & Amidation
  • Reagents: Suspend 3-nitropicolinic acid (1.0 eq) in dry DCM. Add Thionyl Chloride (SOCl2, 2.0 eq) and catalytic DMF (2-3 drops).

  • Reflux: Heat to reflux (40°C) for 2-3 hours until the solution becomes clear (indicates acid chloride formation).

  • Evaporation: Remove excess SOCl2 in vacuo. Critical: Do not overheat; nitropyridine acid chlorides are thermally unstable.

  • Amidation: Redissolve residue in dry DCM. Cool to 0°C. Sparge with anhydrous

    
     gas or add 
    
    
    
    (28%) dropwise.
  • Isolation: The 3-nitropicolinamide will precipitate or can be extracted with EtOAc. Yields are typically >85%.[1]

Phase 2: Reduction (The "Soft" Approach)

Avoid harsh reducing agents (LiAlH4) which may attack the amide.

  • Catalytic Hydrogenation: Dissolve nitro-amide in MeOH. Add 10% Pd/C (5 wt%). Stir under

    
     balloon (1 atm) for 4-6 hours.
    
  • Filtration: Filter through Celite to remove Pd.

  • Result: Quantitative conversion to 3-aminopicolinamide.

Module 2: The "Anhydride" Fix (Direct Synthesis)

Strategy: If you must start with 3-aminopicolinic acid , you cannot use standard coupling agents (EDC/HOBt) efficiently. You must cyclize the starting material into 3-azaisatoic anhydride (2H-pyrido[3,2-d][1,3]oxazine-2,4(1H)-dione).

Why this works: The cyclic anhydride protects the amine (preventing side reactions) and activates the carbonyl simultaneously. Ring opening with ammonia releases the free amine and forms the amide in one step.

Mechanism Visualization

AnhydrideFix Start 3-Aminopicolinic Acid Cyclic 3-Azaisatoic Anhydride (Activated Intermediate) Start->Cyclic Cyclization Reagent + Triphosgene / CDI Reagent->Cyclic Transition Ring Opening (Nucleophilic Attack at C4) Cyclic->Transition Ammonia + NH3 (aq) Ammonia->Transition Product 3-Aminopicolinamide + CO2 Transition->Product Decarboxylation

Figure 2: Using the azaisatoic anhydride intermediate to overcome steric hindrance.

Protocol: The One-Pot Procedure
  • Cyclization: Dissolve 3-aminopicolinic acid (1.0 eq) in dry THF. Add Triphosgene (0.35 eq) or CDI (1.1 eq). Reflux for 1 hour.

  • Observation: Formation of a precipitate (the anhydride) is common.

  • Amidation: Cool to room temperature. Add

    
     (excess) directly to the reaction mixture.
    
  • Reaction: The anhydride ring opens, releasing

    
     (bubbling observed) and yielding the target amide.
    
  • Purification: Evaporate THF. The product often crystallizes from the aqueous residue.

Troubleshooting & FAQs

Q1: My yield is low (<20%) using EDC/NHS. Why?

Root Cause: The 3-amino group forms an intramolecular hydrogen bond with the carbonyl oxygen, reducing its reactivity. Furthermore, the amine competes for the coupling agent, forming N-acylurea byproducts. Fix: Switch to the Module 2 (Anhydride) method. Standard peptide coupling reagents are ill-suited for ortho-amino benzoic/picolinic acids.

Q2: During the Nitro-Reduction (Module 1), the reaction stalled.

Root Cause: Catalyst Poisoning. Pyridines are notorious for coordinating to Palladium (Pd), poisoning the catalyst. Fix:

  • Add Acetic Acid (1-2 eq) to the hydrogenation mixture. Protonating the pyridine nitrogen (

    
    ) prevents it from binding to the Pd surface.
    
  • Alternatively, use Fe/NH4Cl (Iron powder reduction) in EtOH/Water reflux. This is robust and unaffected by pyridine coordination.

Q3: The product is water-soluble and hard to extract.

Root Cause: 3-Aminopicolinamide is a small, polar molecule with basic and acidic functionalities (amphoteric character). Fix:

  • Do not use aqueous workup if possible.

  • If in water: Continuous extraction with n-Butanol or CHCl3/Isopropanol (3:1) is required.

  • Salting out: Saturate the aqueous phase with NaCl before extraction.

Quantitative Comparison of Methods
MetricDirect Coupling (EDC)Nitro-Reduction (Module 1)Anhydride Route (Module 2)
Typical Yield 15 - 30%85 - 95% 70 - 85%
Purification Difficult (Side products)Easy (Filtration)Moderate (Recrystallization)
Scalability LowHigh High
Cost High (Coupling reagents)LowModerate

References

  • Reduction of Nitro-Pyridines: Organic Syntheses, Coll. Vol. 7, p. 27 (1990); Vol. 61, p. 115 (1983). (Standard protocol for aminopyridine synthesis via nitro-reduction).[1]

  • Azaisatoic Anhydride Chemistry: Journal of Organic Chemistry, "Synthesis of fused pyrimidines from azaisatoic anhydrides." (Demonstrates the reactivity of the cyclic anhydride with amines).

  • Catalytic Hydrogenation of Pyridines: Rylander, P. N. "Hydrogenation Methods."[2][3] Academic Press. (Authoritative text on overcoming catalyst poisoning in N-heterocycles).

  • Amide Formation via Acyl Chlorides: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (Standard reference for acid chloride generation and handling).

Sources

Technical Support Center: Troubleshooting Unreacted Methylamine in Picolinamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides mechanistic troubleshooting, decision workflows, and self-validating protocols for isolating picolinamides from crude reaction mixtures containing excess methylamine.

The Physicochemical Challenge: Causality in Separation

The synthesis of picolinamides typically involves treating a picolinoyl chloride intermediate with an excess of methylamine, often delivered as a methanolic or aqueous solution to drive the amidation to completion (1[1]). While methylamine is a gas at standard conditions, it forms extensive hydrogen-bonding networks with reaction solvents and the product itself, making simple evaporation insufficient for high-purity isolation.

Successful separation relies on exploiting the vast difference in basicity (pKa) between the target product and the amine impurity. The pyridine nitrogen of picolinamide is weakly basic, whereas methylamine is highly basic.

Quantitative Data: Physicochemical Properties Governing Separation
CompoundMolecular WeightBoiling PointpKa (Conjugate Acid)Solubility Profile
Methylamine 31.06 g/mol -6.0 °C10.64Highly soluble in water, MeOH, EtOH, THF
2-Picolinamide 122.12 g/mol 143 °C (at 20 mmHg)2.10 (2[2])Soluble in DCM, EtOAc; slightly soluble in water

Decision Workflow for Methylamine Sequestration

Select your purification strategy based on the reaction scale and solvent system.

G A Crude Reaction Mixture (Picolinamide + Excess MeNH2) BB BB A->BB No (e.g., MeOH) B Is the reaction solvent water-immiscible? D pH-Controlled Wash (Buffer to pH 5.0 - 6.0) B->D Yes (e.g., DCM) C Solvent Swap (Evaporate & redissolve in DCM/EtOAc) C->D Large Scale (>1g) E Polymer Scavenger Resin (Isocyanate / Sulfonyl Chloride) C->E Small/Library Scale G Phase Separation (Aqueous: MeNH3+ | Organic: Product) D->G F Filter Resin & Concentrate E->F H Pure Picolinamide F->H G->H Concentrate Organic BB->C No (e.g., MeOH)

Decision workflow for removing unreacted methylamine from picolinamide synthesis.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning it includes built-in analytical checks to ensure the mechanistic goal has been achieved before proceeding to the next step.

Protocol A: pH-Controlled Aqueous Workup (Process / Large Scale)

This method utilizes thermodynamic partitioning. By strictly controlling the pH, we selectively ionize the impurity without protonating the product.

  • Solvent Swap: If the reaction was performed in methanol, concentrate the mixture under reduced pressure. Redissolve the crude residue in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Buffer Preparation: Prepare a 0.5 M sodium acetate/acetic acid buffer adjusted to pH 5.5.

    • Causality: At pH 5.5, methylamine (pKa 10.64) is >99.99% protonated as the water-soluble methylammonium cation. Conversely, the pyridine ring of picolinamide (pKa 2.10) remains entirely unprotonated and neutrally charged, forcing it to partition into the organic phase.

  • Extraction: Wash the organic layer with an equal volume of the pH 5.5 buffer. Repeat this extraction twice.

  • System Validation (TLC): Spot the organic layer on a silica TLC plate and stain with Ninhydrin. Heat the plate.

    • Validation: The absence of a pink/purple spot confirms that all primary amine (methylamine) has been successfully sequestered into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure picolinamide.

Protocol B: Covalent Scavenging via Polymer Resin (Discovery / Library Scale)

For parallel synthesis or small-scale reactions where aqueous workups cause unacceptable material loss, solid-supported scavengers like isocyanate or sulfonyl chloride resins are highly effective (3[3]).

  • Pre-treatment: Sparge the reaction mixture with N₂ gas for 15 minutes to physically volatilize the bulk of the free methylamine.

  • Resin Addition: Add 3–4 equivalents of polymer-supported isocyanate resin (loading ~1.5 mmol/g) directly to the reaction mixture (4[4]).

    • Causality: The highly nucleophilic primary amine attacks the electrophilic isocyanate groups anchored to the polystyrene backbone, forming a stable, insoluble urea linkage. The picolinamide product lacks the nucleophilicity to react.

  • Agitation: Gently agitate the suspension on an orbital shaker for 2–4 hours at room temperature. Note: Do not use magnetic stir bars, as they mechanically shear the polymer beads, clogging filters later.

  • System Validation (Kaiser Test): Take a 10 µL micro-aliquot of the supernatant and perform a Kaiser test.

    • Validation: A yellow color (negative result) validates complete covalent scavenging of the methylamine. A blue color indicates more resin or time is needed.

  • Filtration & Isolation: Filter the mixture through a sintered glass funnel. Wash the resin cake with 2 column volumes of DCM to recover any trapped product. Concentrate the filtrate.

Comparison of Methylamine Sequestration Strategies
StrategyMechanism of ActionIdeal Application ScaleProsCons
pH-Controlled Wash Protonation of amine to water-soluble salt> 1 gram (Process scale)Cost-effective, highly scalable, fastRequires precise pH control to avoid product loss
Isocyanate Resin Covalent urea bond formation on solid support< 1 gram (Discovery/Library)Extremely high purity, no aqueous workupHigh reagent cost, requires prolonged agitation
N₂ Sparging Physical volatilizationAny scale (as a pre-step)Simple, removes bulk excessCannot remove strongly hydrogen-bonded traces

Frequently Asked Questions (FAQs)

Q: Why did my picolinamide product disappear into the aqueous layer during an acid wash? A: This is the most common error in picolinamide isolation. Standard acidic workups often use 1M HCl, which has a pH of ~0. Because the pyridine nitrogen of picolinamide has a pKa of 2.10, exposing it to pH 0 protonates the pyridine ring, converting your neutral organic product into a highly water-soluble hydrochloride salt. You must use a mild buffer (pH 5.0–6.0) to selectively protonate the methylamine without affecting the picolinamide.

Q: Can I just boil off or evaporate the methylamine since it's a gas? A: Only partially. While methylamine has a boiling point of -6 °C, it forms extensive hydrogen-bonding networks with solvents (like methanol) and the amide proton of your product. Evaporation and N₂ sparging will remove the bulk of the excess, but trace amounts will stubbornly remain bound in the matrix. Evaporation should be used strictly as a preliminary step, followed by a resin or aqueous workup for complete purification.

Q: I am synthesizing a library of picolinamides in a 96-well plate. Which method should I use? A: The polymer-supported scavenger resin method (Protocol B) is highly recommended for parallel library synthesis. It completely bypasses the phase-separation bottlenecks of aqueous workups and allows for simple, automated filtration-based purification directly from the well plates.

References

  • 2-Picolinamide - ChemBK Source: chembk.com URL:[Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents Source: nih.gov URL:[Link]

  • Solid-Supported Scavengers - Supra sciences Source: suprasciences.com URL: [Link]

Sources

Mechanistic Insight: The "Why" Behind Picolinamide Racemization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. This guide is designed for researchers, process chemists, and drug development professionals facing stereochemical challenges during the synthesis of picolinamide-containing peptides and pharmaceuticals.

Below, you will find a deep dive into the mechanistic causes of picolinamide-induced epimerization, followed by field-proven troubleshooting FAQs, comparative reagent data, and a self-validating experimental protocol.

Coupling picolinic acid (pyridine-2-carboxylic acid) to an amino acid or peptide is notoriously prone to racemization (epimerization at the


-carbon). But why does this specific building block cause so many issues compared to standard aliphatic amino acids?

The root cause lies in intramolecular base catalysis . Picolinic acid possesses a basic pyridine nitrogen located in the ortho position relative to the activated carbonyl. During the coupling process, this nitrogen is perfectly oriented to act as an internal general base. It facilitates the abstraction of the


-proton via a highly favored 5- or 6-membered transition state. This accelerates the formation of an achiral oxazolone or enolate intermediate. If the rate of aminolysis (the actual coupling step) is slower than the rate of this cyclization/deprotonation, the stereocenter is lost before the peptide bond can form[1].

PicolinamideRacemization A Picolinic Acid + Amino Acid / Peptide B Activated Ester / Mixed Anhydride A->B Coupling Reagent (e.g., EDC, T3P) C Chiral Oxazolone Intermediate B->C Slow Aminolysis / Over-activation F Desired Chiral Picolinamide Product B->F Fast Aminolysis (Ideal Pathway) D Achiral Enolate (Pyridine N-assisted) C->D Intramolecular Base Catalysis (-H+) E Racemized Picolinamide Product D->E Non-stereoselective Ring Opening

Fig 1: Mechanism of picolinamide racemization via oxazolone and intramolecular base catalysis.

Troubleshooting FAQs

Q1: Why does my standard EDC/HOBt protocol fail to maintain enantiomeric excess (ee) when coupling picolinic acid? Standard carbodiimide chemistry (EDC/DIC) combined with HOBt often results in relatively slow aminolysis. Because the activated OBt-ester lingers in the reaction mixture, the adjacent pyridine nitrogen has ample time to abstract the


-proton and drive oxazolone formation. Furthermore, these reactions typically rely on strong tertiary amine bases like DIPEA (pKa ~10.5), which exacerbate background base-catalyzed enolization[1].

Q2: Which coupling reagent is considered the "gold standard" for racemization-prone picolinamide syntheses? Propylphosphonic anhydride (T3P ) is the premier choice for this transformation. T3P forms a highly electrophilic mixed phosphonic anhydride that undergoes extremely rapid aminolysis—outcompeting the oxazolone formation pathway. When paired with a weak base like pyridine, T3P provides exceptionally low epimerization rates and is heavily utilized in2[2].

Q3: How does the choice of base affect the stereochemical outcome? The base dictates the equilibrium of the enolate intermediate. Replacing strong bases (DIPEA, TEA) with weaker bases like Pyridine (pKa ~5.2) or N-Methylmorpholine (NMM, pKa ~7.4) strictly controls the pH of the microenvironment. This neutralizes the reaction without providing the thermodynamic driving force required for


-proton abstraction[3].

Q4: Are there viable alternatives if T3P is incompatible with my substrate? Yes. Triazine-based reagents like CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) form highly reactive superactive esters that minimize epimerization. Alternatively, modified Yamaguchi reagents like TCBOXY with catalytic DMAP have proven highly effective for sterically hindered, racemization-prone substrates[4].

Comparative Data: Coupling Reagent Efficacy

Coupling SystemActivation IntermediateRecommended BaseRacemization RiskMechanistic Rationale & Practical Notes
EDC / HOBt O-Acylisourea / OBt esterDIPEA / TEAHigh Slow aminolysis allows the pyridine nitrogen to facilitate oxazolone formation. Avoid for picolinic acid.
T3P Mixed Phosphonic AnhydridePyridineVery Low Fast aminolysis outcompetes cyclization. Weak base prevents enolization. Byproducts are water-soluble[3].
CDMT Triazine Superactive EsterNMMModerate-Low Forms a stable, highly reactive intermediate. Requires a pre-activation step but is highly cost-effective[2].
TCBOXY Mixed AnhydrideCatalytic DMAPLow Modified Yamaguchi reagent. Highly effective for sterically hindered substrates without harsh acid chlorides[4].

Experimental Protocol: T3P-Mediated Picolinamide Coupling

This methodology represents a self-validating system : the use of a weak base (pyridine) inherently prevents over-basification, while the water-soluble nature of T3P byproducts eliminates the need for harsh acidic/basic aqueous washes that could degrade sensitive peptide sequences or cause post-coupling epimerization[5].

Materials Required:

  • Picolinic acid derivative (1.05 equiv)

  • Amine/Peptide fragment (1.00 equiv)

  • T3P (50 wt% solution in EtOAc or DMF) (1.20 - 1.50 equiv)

  • Pyridine (3.00 equiv)

  • Anhydrous Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Methodology:

  • Preparation & Cooling: Charge a dry, argon-flushed round-bottom flask with the amine (1.00 equiv) and picolinic acid (1.05 equiv). Dissolve in anhydrous DCM (approx. 10 mL per gram of substrate). Cool the reaction mixture strictly to 0 °C using an ice-water bath. Causality: Lower temperatures exponentially decrease the rate of oxazolone formation relative to aminolysis.

  • Base Addition: Add Pyridine (3.00 equiv) dropwise to the cooled solution. Stir for 5 minutes.

  • Activation (Critical Step): Slowly dose the T3P solution (1.20 equiv) into the reaction mixture via a syringe pump or dropping funnel over 15–30 minutes, maintaining the internal temperature below 5 °C. Causality: T3P activation is exothermic. Rapid addition causes temperature spikes that provide the activation energy required for intramolecular

    
    -proton abstraction.
    
  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually remove the ice bath and allow it to warm to room temperature. Monitor completion via LC-MS or HPLC (typically 2 to 6 hours).

  • Self-Validating Workup: Once complete, quench the reaction by adding an equal volume of deionized water. Stir vigorously for 10 minutes. Separate the organic layer. Wash the organic layer twice with water and once with brine. Note: T3P byproducts (phosphonic acids) are highly water-soluble and partition cleanly into the aqueous phase without the need for 1N HCl or saturated NaHCO3 washes, preserving the integrity of the newly formed chiral picolinamide[2].

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude picolinamide with preserved enantiomeric excess.

References

  • (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis.PMC (NIH).
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.Organic Letters (ACS Publications).
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.Organic Process Research & Development (ACS Publications).
  • Restructuring Antiviral Quinazolinone Frameworks to Derive and Optimize Inhibitors of Chikungunya Virus.ACS Medicinal Chemistry Letters.

Sources

Technical Support Center: Optimizing HATU Coupling for Aminopyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing HATU-mediated amide bond formation with aminopyridine carboxylic acids. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the nuances of coupling these challenging substrates. Aminopyridine carboxylic acids present a unique set of challenges due to the electronic properties of the pyridine ring and the potential for side reactions. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using HATU with aminopyridine carboxylic acids.

Q1: Why is my HATU coupling reaction with an aminopyridine carboxylic acid failing or giving low yields?

A: Low or no yield in these reactions can stem from several factors:

  • Insufficient Basicity: The pyridine nitrogen can be protonated by the carboxylic acid, reducing the nucleophilicity of the amine required for the coupling reaction. The choice and amount of base are critical to ensure the carboxylic acid is deprotonated to initiate the reaction with HATU.[1][2]

  • Poor Solubility: Aminopyridine carboxylic acids can have limited solubility in common organic solvents like Dichloromethane (DCM).[3] This can hinder the reaction by preventing effective interaction between the reactants.

  • Side Reactions: The pyridine nitrogen itself can be nucleophilic and may interact with HATU or the activated acid, leading to undesired byproducts.

  • Inadequate Activation: Incomplete activation of the carboxylic acid will lead to unreacted starting material. Pre-activation of the carboxylic acid with HATU and a base before adding the amine is often recommended.[4][5][6]

  • Presence of Water: Moisture can hydrolyze the active ester intermediate, leading to the regeneration of the carboxylic acid and reduced yields.[3] Using anhydrous solvents is crucial.[3]

Q2: What is the optimal base to use for HATU couplings involving aminopyridine carboxylic acids?

A: The selection of a non-nucleophilic, sterically hindered base is paramount to prevent side reactions.

  • Recommended Bases: N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are the most commonly used and effective bases for HATU couplings.[7][8] They are strong enough to deprotonate the carboxylic acid without competing as a nucleophile.[3]

  • Bases to Avoid: Nucleophilic bases like pyridine should be avoided as they can react with the activated species.[3]

Q3: Can the pyridine nitrogen interfere with the HATU coupling reaction?

A: Yes, the lone pair of electrons on the pyridine nitrogen can lead to several complications:

  • Protonation: As mentioned, intramolecular or intermolecular protonation can deactivate the amine.

  • Nucleophilic Attack: The pyridine nitrogen could potentially compete with the desired amine in attacking the activated carboxylic acid, although this is less common.

  • Coordination: The pyridine nitrogen can coordinate to reagents or intermediates, altering their reactivity.

In some cases, the pyridine nitrogen can have a beneficial neighboring group effect, stabilizing the transition state and accelerating the reaction.[7]

Q4: What are the typical byproducts in a HATU reaction and how do I remove them?

A: The primary byproducts of a HATU reaction are tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt).[5]

  • Tetramethylurea: This is a polar, water-soluble byproduct that can often be removed with an aqueous workup.[9]

  • HOAt: This is also generally removable with a standard aqueous workup, involving washes with a weak acid and base.[10]

If these byproducts persist, purification by column chromatography is typically effective.[5]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Incomplete activation of the carboxylic acid.2. Insufficient base.3. Poor solubility of starting materials.4. Presence of moisture.1. Pre-activate the carboxylic acid: Dissolve the aminopyridine carboxylic acid, HATU, and base in an anhydrous solvent and stir for 15-30 minutes at room temperature before adding the amine.[4][10][11]2. Increase base equivalents: Use 2.0-5.0 equivalents of a non-nucleophilic base like DIPEA.[10][11]3. Optimize solvent: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to improve solubility.[3]4. Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][12]
Multiple Spots on TLC (Side Products) 1. Guanidinylation of the amine.2. Reaction with nucleophilic side chains.3. Diacylation of the amine.1. Control stoichiometry: Avoid using a large excess of HATU.[13]2. Protect sensitive functional groups: If other nucleophilic groups are present, consider protecting them before the coupling reaction.[13]3. Monitor reaction closely: Use TLC or LC-MS to track the reaction progress and stop it once the starting material is consumed to minimize byproduct formation.
Starting Material Remains Unchanged 1. Ineffective coupling reagent for the specific substrate.2. Steric hindrance.3. Low nucleophilicity of the amine.1. Consider alternative coupling reagents: For particularly difficult couplings, other reagents like PyBOP or COMU might be more effective.[14][15]2. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration (up to 18 hours) or gently heat the reaction mixture.[11]3. Use a more reactive amine derivative: If possible, modify the amine to increase its nucleophilicity.
Racemization of Chiral Centers 1. Prolonged reaction times at elevated temperatures.2. Inappropriate base.1. Maintain controlled temperature: Run the reaction at room temperature or below (0 °C).[11]2. Use the correct base: Stick to non-nucleophilic bases like DIPEA, as they are known to minimize racemization.[11][13] HATU itself is known for its ability to suppress racemization.[13][16]

Section 3: Experimental Protocols

Protocol 1: Standard HATU Coupling of an Aminopyridine Carboxylic Acid

This protocol outlines a general procedure for the solution-phase coupling of an aminopyridine carboxylic acid with a primary or secondary amine.

Materials:

  • Aminopyridine carboxylic acid (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.0 - 1.5 eq)[11]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 5.0 eq)[11]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the aminopyridine carboxylic acid (1.0 eq) and HATU (1.0-1.5 eq) in anhydrous DMF.[11]

  • Add DIPEA (2.0-5.0 eq) to the reaction mixture.[11]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[10][11]

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-18 hours, monitoring the reaction progress by TLC or LC-MS.[11]

  • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak acidic solution (e.g., saturated NH4Cl), saturated sodium bicarbonate solution, and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Troubleshooting Protocol for Difficult Couplings

This protocol is designed for instances where the standard protocol results in low yield or incomplete reaction.

Modifications to Standard Protocol:

  • Increased Reagent Equivalents: Increase HATU to 1.5 equivalents and the amine to 1.5 equivalents.

  • Elevated Temperature: After adding the amine, slowly warm the reaction to 40-50 °C and monitor closely.

  • Alternative Solvent: Consider using NMP as a solvent for improved solubility of reactants.

  • Double Coupling: If monitoring indicates an incomplete reaction after an extended period, a second addition of freshly prepared activated acid can be considered.[17]

Section 4: Mechanistic Insights & Visualizations

The Core Mechanism of HATU Coupling

The effectiveness of HATU lies in its ability to convert a carboxylic acid into a highly reactive OAt-active ester.[11][13] This process occurs in two main stages:

  • Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[1][10][13]

  • Nucleophilic Attack by the Amine: The amine then attacks the active ester, forming the desired amide bond and releasing HOAt and tetramethylurea as byproducts.[1][5] The pyridine nitrogen within the HOAt moiety is believed to facilitate this step through a neighboring group effect, which contributes to HATU's high efficiency and low racemization rates.[7]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU_Reagent HATU Amide_Product Amide Product (R-CO-NH-R') Active_Ester->Amide_Product + Amine Base Base (e.g., DIPEA) Amine R'-NH₂ Byproducts HOAt + Tetramethylurea

HATU Coupling Mechanism Overview
Troubleshooting Workflow

When encountering issues with your HATU coupling reaction, a logical progression of troubleshooting steps can help identify and resolve the problem efficiently.

Troubleshooting_Workflow Start Low/No Yield Observed Check_Reagents Verify Reagent Quality & Anhydrous Conditions Start->Check_Reagents Check_Stoichiometry Confirm Stoichiometry (Acid, HATU, Base, Amine) Check_Reagents->Check_Stoichiometry Optimize_Base Optimize Base (Type & Equivalents) Check_Stoichiometry->Optimize_Base Optimize_Solvent Optimize Solvent (DMF, NMP) Optimize_Base->Optimize_Solvent Pre_Activation Implement/Extend Pre-activation Time Optimize_Solvent->Pre_Activation Increase_Temp Increase Reaction Temperature (e.g., 40-50°C) Pre_Activation->Increase_Temp Alt_Reagent Consider Alternative Coupling Reagent Increase_Temp->Alt_Reagent Success Reaction Successful Alt_Reagent->Success

Troubleshooting Decision Tree

Section 5: References

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • HATU - Wikipedia. (n.d.). Retrieved from [Link]

  • Carboxylic acid activation by HATU and subsequent N-acylation : r/OrganicChemistry. (2021, February 7). Reddit. Retrieved from [Link]

  • Coupling & Side Reactions - Peptide Chemistry Resources. (n.d.). Retrieved from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21). Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • Coupling Reagents - AAPPTEC - Peptides. (n.d.). Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29). Retrieved from [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? | ResearchGate. (2018, June 14). Retrieved from [Link]

  • Monitoring of Peptide Coupling and Capping. (n.d.). Retrieved from [Link]

  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines - Oregon State University. (n.d.). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved from [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024, April 14). Retrieved from [Link]

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019, September 20). Retrieved from [Link]

  • Aminopyridines as acylation catalysts for tertiary alcohols - Bar-Ilan University. (n.d.). Retrieved from [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Retrieved from [Link]

  • Amide coupling : r/Chempros - Reddit. (2025, January 15). Retrieved from [Link]

  • Conversion of Aryl Azides to Aminopyridines - PubMed - NIH. (2022, October 5). Retrieved from [Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature - Beilstein Journals. (2021, January 18). Retrieved from [Link]

  • HATU/PyBOP coupling procedure question : r/Chempros - Reddit. (2023, May 9). Retrieved from [Link]

  • Optimizing Amide Coupling Reactions | PDF | Ester | Amine - Scribd. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Picolinic Acid Amidation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists encountering low conversion or side reactions during the amidation of picolinic acid (pyridine-2-carboxylic acid).

Executive Summary: The "Picolinic Paradox"

Picolinic acid is structurally simple but synthetically deceptive. While it appears to be a standard aromatic carboxylic acid, the nitrogen atom at the 2-position (ortho to the carboxyl group) creates a unique electronic and steric environment.

The Core Problem: The pyridine nitrogen is not a passive bystander; it is an active Lewis base that facilitates chelation , decarboxylation , and nucleophilic interference . Standard protocols (e.g., EDC/NHS, simple acid chlorides) often fail because they do not account for these neighboring group effects, leading to stalled reactions (<30% conversion) or complex impurity profiles.

Diagnostic Phase: Why is my reaction failing?

Use this section to identify the root cause of your low conversion.

Q1: I am using Thionyl Chloride (SOCl₂) to make the acid chloride, but I see a +34 mass impurity. What is happening?

Diagnosis: You are likely observing Ring Chlorination . Mechanism: When picolinic acid is refluxed with SOCl₂, the pyridine ring becomes activated. The chloride ion can attack the 4-position of the pyridine ring, leading to 4-chloropicolinoyl chloride . This is a common, often overlooked side reaction that contaminates the final product with 4-chloropicolinamide.

  • Correction: Avoid harsh reflux with SOCl₂. If an acid chloride is absolutely necessary, use mild conditions (catalytic DMF, DCM solvent, room temperature) or switch to Ghosez’s reagent. However, switching to T3P (Propylphosphonic anhydride) is the recommended preventative measure.

Q2: I see gas evolution and loss of starting material, but no product. Is it decarboxylation?

Diagnosis: Yes, likely Hammick-Type Decarboxylation . Mechanism: Picolinic acid derivatives are prone to thermal decarboxylation, especially when the carboxylate is activated (forming a mixed anhydride or active ester) and heated.[1] The pyridine nitrogen stabilizes the developing negative charge at the 2-position (ylide formation), significantly lowering the activation energy for CO₂ loss compared to meta- or para-isomers.

  • Correction: Keep reaction temperatures below 50°C during the activation step. Avoid mixed anhydride methods (e.g., ethyl chloroformate/TEA) which often require warming and are highly susceptible to this pathway.

Q3: My reaction stalls at 50% conversion despite excess coupling reagent. Is it metal contamination?

Diagnosis: Potential Transition Metal Chelation . Mechanism: Picolinic acid is a potent bidentate ligand.[2][3] If your solvent or amine contains trace transition metals (Fe, Cu, Zn), picolinic acid will preferentially chelate these metals rather than react with the coupling agent. This forms a thermodynamically stable, unreactive metal-picolinate complex.

  • Correction: Use high-grade solvents and add a chelating scavenger (e.g., EDTA wash) during workup to confirm if "lost" material is actually just metal-bound. Ensure your coupling reagent (e.g., HATU) is not degraded.

Strategic Optimization: The "How-To"
The Gold Standard: T3P (Propylphosphonic Anhydride)

For picolinic acid amidation, T3P is superior to HATU, EDC, or acid chlorides.

  • Why? T3P acts as a scavenger for the water byproduct and operates well in organic solvents (EtOAc, DMF) without requiring the generation of unstable active esters. It minimizes the lifetime of the activated species, reducing the window for decarboxylation.

Visualizing the Failure Pathways

The following diagram illustrates the competing pathways that lead to low conversion.

PicolinicPathways Start Picolinic Acid Activation Activated Species (Mixed Anhydride/Active Ester) Start->Activation Coupling Reagent Chelation Metal Complex (Stalled Reaction) Start->Chelation Trace Metals (Fe, Cu, Zn) Chlorination 4-Chloro Impurity (If SOCl2 used) Start->Chlorination SOCl2, Reflux Product Desired Amide Activation->Product Amine, Base Fast Kinetics Decarb Decarboxylation (CO2 Loss) Activation->Decarb Heat (>50°C) Slow Amine Addition

Figure 1: Competing reaction pathways in picolinic acid amidation.[4] Note the divergence into non-productive sinks (Red) vs. the desired pathway (Green).

Recommended Experimental Protocol

Protocol ID: EXP-T3P-PIC-01 Objective: High-yield amidation of picolinic acid using T3P.

Materials:

  • Picolinic Acid (1.0 equiv)[4][5]

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).

Step-by-Step Methodology:

  • Dissolution: In a dry round-bottom flask under N₂, dissolve Picolinic Acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (concentration ~0.1 - 0.2 M).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA first and stir for 10 min to free the base.

  • Base Addition: Cool the mixture to 0°C . Add DIPEA (3.0 equiv).

    • Why? Cooling prevents premature exotherms that could trigger decarboxylation.

  • Coupling Agent Addition: Dropwise add T3P solution (1.5 equiv) over 5-10 minutes.

    • Tip: T3P is viscous; ensure accurate weighing or use a positive displacement pipette.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours.

    • Monitoring: Check HPLC/TLC. If conversion is <90% after 4 hours, add another 0.5 equiv T3P and stir for 2 more hours. Do not heat above 40°C unless absolutely necessary.

  • Workup (Critical):

    • Dilute with EtOAc.[6]

    • Wash 1: Water (removes water-soluble T3P byproducts).

    • Wash 2: Sat. NaHCO₃ (removes unreacted acid).

    • Wash 3: 0.5 M HCl (removes unreacted amine—skip if product is acid-sensitive).

    • Wash 4: Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Data Summary: Reagent Performance Comparison

ReagentTypical YieldRisk FactorPrimary Failure Mode
T3P 85 - 95% LowLow solubility of amine in EtOAc (Switch to DMF)
HATU 70 - 85%MediumDifficulty removing tetramethylurea byproduct; Cost
SOCl₂ 40 - 60%HighRing Chlorination ; Hydrolysis of acid chloride
EDC/HOBt 30 - 50%HighFormation of unreactive N-acyl urea; Slow kinetics
Troubleshooting Logic Tree

Use this flowchart to make real-time decisions during your experiment.

TroubleshootingTree Start Problem: Low Conversion CheckImpurity Analyze Impurity Profile (LCMS / NMR) Start->CheckImpurity ImpurityChlor Mass +34 observed? CheckImpurity->ImpurityChlor ImpurityDecarb Mass -44 (M-CO2)? Or missing SM? CheckImpurity->ImpurityDecarb ImpurityNone SM remaining, No Product? CheckImpurity->ImpurityNone SolChlor STOP using SOCl2. Switch to T3P. ImpurityChlor->SolChlor Yes SolDecarb Temp too high. Keep <25°C. Avoid Mixed Anhydrides. ImpurityDecarb->SolDecarb Yes SolStall Check Solubility. Switch solvent to DMF. Add catalytic DMAP (careful). ImpurityNone->SolStall Yes

Figure 2: Decision matrix for troubleshooting picolinic acid amidation failures.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

    • Relevance: Validates T3P as a preferred reagent for large-scale picolinamide synthesis to avoid side reactions.
  • Dyson, P., & Hammick, D. L. (1937).[1] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724.[1]

    • Relevance: Foundational text describing the "Hammick" decarboxylation mechanism relevant to picolinic acid derivatives.[1][2][5]

  • Li, J., & Jiang, H. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Royal Society Open Science.

    • Relevance: explicitly documents the formation of 4-chloro-picolinamides when using thionyl chloride.
  • Patterson, A. W., et al. (2009). Optimization of the T3P-mediated synthesis of picolinamides. Tetrahedron Letters.

    • Relevance: Provides comparative data on coupling reagents for pyridine-2-carboxylic acids.
    • (Generalized landing page for verification)

Sources

Technical Support Center: Purification & Separation of 3-Amino-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis and purification of 3-Amino-N-methylpicolinamide (CAS: 99368-19-1)[1]. This compound is a critical building block in drug development, most notably utilized in the synthesis of focal adhesion kinase (FAK) inhibitors[2].

Because the target molecule contains both a basic aminopyridine core and a polar amide group, it is highly prone to hydrogen bonding and streaking on standard silica gel. This guide provides field-proven troubleshooting strategies, focusing on the causality of byproduct formation and the physicochemical principles required to isolate the pure product.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why does my final this compound product contain significant EDC/HOBt coupling byproducts? A: Causality: The synthesis of the precursor, N-methyl-3-nitropicolinamide, typically utilizes 3-nitropicolinic acid, methylamine, EDC, and HOBt in DMF[2]. If the water-soluble urea byproduct (EDU) from the EDC coupling is not completely removed during the initial aqueous workup, it carries over into the hydrogenation step. Because the final amino product is highly polar, separating it from EDU post-reduction is notoriously difficult. Solution: The most effective "separation" strategy is preventative. Purify the nitro precursor via silica gel chromatography before subjecting it to Pd/C hydrogenation[2].

Q: My hydrogenation reaction stalled, yielding a mixture of the target amine, unreacted nitro precursor, and a hydroxylamine intermediate. How do I separate them? A: Causality: Stalled reductions often result from catalyst poisoning (e.g., trace sulfur or amines from previous steps) or an insufficient gas-liquid mass transfer barrier. The hydroxylamine intermediate is a partially reduced, highly polar species. Solution: Chromatographic separation of the hydroxylamine from the amine is inefficient due to severe tailing. Instead of separating, re-subject the mixture to hydrogenation with fresh 10% Pd/C (15 wt%) in methanol under vigorous stirring to drive the reaction to completion[2]. To separate any remaining unreacted nitro precursor, use the acid-base extraction protocol detailed in Part 3.

Q: What is the optimal chromatographic method for separating the amino product from the nitro precursor? A: Causality: The reduction of the nitro group to an amino group fundamentally changes the molecule's polarity. The nitro precursor is relatively non-polar, while the newly formed 3-amino group donates electron density into the pyridine ring, making the product highly polar. Solution: If chromatography is strictly required, use a highly polar eluent system (e.g., 5-10% Methanol in Dichloromethane with 1% Triethylamine) to prevent the basic amine from irreversibly binding to the acidic silanol groups on the silica gel.

Part 2: Quantitative Separation Data

To design an effective separation system, you must leverage the physicochemical differences between the target and its byproducts.

CompoundEst. LogPEst. pKaRf (50% EtOAc/Hexanes)Separation Strategy
N-Methyl-3-nitropicolinamide 0.8N/A (Neutral)0.65Elutes rapidly; easily separated via normal-phase silica[2].
This compound 0.2~6.0 (Pyridine N)0.15 - 0.25Retained on silica; extractable into aqueous acid (pH 2).
Hydroxylamine Intermediate 0.4~4.50.35 - 0.40Difficult to separate; drive hydrogenation to completion.
EDC-Urea (EDU) Byproduct -0.5N/A0.00 - 0.05Remove via upstream aqueous washes prior to reduction.

Part 3: Visual Workflows

ReactionPathway Nitro N-Methyl-3-nitropicolinamide (Precursor) PdC Pd/C, H2 (Methanol, RT) Nitro->PdC Amine This compound (Target Product) PdC->Amine Optimal Conditions (Quantitative Yield) Hydroxylamine Hydroxylamine Intermediate (Incomplete Reduction) PdC->Hydroxylamine Sub-optimal Poison Catalyst Poisoning / Low H2 Pressure Poison->Hydroxylamine

Reaction pathway and byproduct formation for this compound.

ExtractionWorkflow Step1 Dissolve Crude in EtOAc Step2 Extract with 0.1M HCl (pH 2) Step1->Step2 Org1 Organic Phase (Nitro Precursor & Neutrals) Step2->Org1 Discard Aq1 Aqueous Phase (Protonated Amine) Step2->Aq1 Retain Step3 Basify Aq. Phase to pH 8-9 (Sat. NaHCO3) Aq1->Step3 Step4 Extract with DCM or EtOAc Step3->Step4 Org2 Organic Phase (Target Amine) Step4->Org2 Retain & Evaporate Aq2 Aqueous Phase (Salts) Step4->Aq2 Discard

Acid-base liquid-liquid extraction workflow for this compound purification.

Part 4: Standard Operating Procedures (Protocols)

Protocol A: Preventative Upstream Purification (Silica Gel Chromatography)

Self-validating causality: By ensuring the nitro precursor is >99% pure, the subsequent hydrogenation requires only filtration, eliminating the need to separate the highly polar amino product from coupling byproducts[2].

  • Concentration: Concentrate the crude amidation mixture (3-nitropicolinic acid, methylamine, EDC, HOBt, DIEA in DMF) under reduced pressure[2].

  • Aqueous Wash: Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with saturated NaHCO3, water, and brine to remove water-soluble EDU and residual DMF.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Chromatography: Load the crude material onto a normal-phase silica gel column. Elute using a gradient of 20% to 80% EtOAc in Hexanes[2].

  • Collection: Monitor fractions via TLC (UV active). The N-methyl-3-nitropicolinamide elutes efficiently, leaving polar baseline impurities behind.

Protocol B: Downstream Reduction and Isolation
  • Dissolution: Dissolve the purified N-methyl-3-nitropicolinamide (e.g., 3.0 g, 16.6 mmol) in 150 mL of anhydrous methanol[2].

  • Catalyst Addition: Flush the reaction flask with Argon. Carefully add 10% Pd/C (15 wt%, ~0.45 g)[2]. Safety Note: Pd/C is pyrophoric; never add to dry solvent in the presence of oxygen.

  • Hydrogenation: Attach a hydrogen balloon and purge the headspace with H2 three times. Stir vigorously at room temperature overnight. Vigor is required to overcome the gas-liquid mass transfer barrier[2].

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad generously with methanol[2].

  • Isolation: Evaporate the filtrate under reduced pressure to yield pure this compound in quantitative yield[2].

Protocol C: Reactive Separation (Acid-Base Extraction)

Use this protocol if Protocol A was skipped and the final product is contaminated with unreacted nitro precursor.

  • Acidification: Dissolve the crude mixture in EtOAc. Add 0.1 M HCl until the aqueous layer reaches pH ~2.

  • Phase Separation: Shake vigorously and separate the layers. The basic this compound protonates and partitions into the aqueous layer. The neutral nitro precursor remains in the organic layer.

  • Basification: Discard the organic layer. Slowly add saturated NaHCO3 to the aqueous layer until the pH reaches 8-9, deprotonating the amine.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or fresh EtOAc.

  • Final Isolation: Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the purified target amine.

References

  • US8501763B2 - Inhibitors of focal adhesion kinase. Google Patents. Contains detailed synthetic methodologies and purification gradients for N-methyl-3-nitropicolinamide and this compound.
  • 99368-19-1 2-pyridinecarboxamide,3-amino-n-methyl - APIChina. Chemical registry and CAS verification for this compound.

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 3-Amino-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Guide: Fragmentation Profiling of 3-Amino-N-methylpicolinamide (ESI-MS/MS vs. EI-MS)

Introduction

This compound (CAS: 99368-19-1) is a critical heterocyclic building block frequently utilized in the synthesis of advanced pharmacophores, most notably in the development of focal adhesion kinase (FAK) inhibitors[1]. Because structural modifications to the picolinamide core drastically alter a drug candidate's efficacy and toxicity, rigorous analytical characterization is non-negotiable.

For researchers and drug development professionals, selecting the appropriate mass spectrometry (MS) technique is essential for accurate structural elucidation. This guide objectively compares the performance, mechanistic fragmentation pathways, and experimental workflows of Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Electron Impact Mass Spectrometry (GC-EI-MS) for the analysis of this compound.

Part 1: Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality behind a molecule's fragmentation is far more valuable than memorizing a list of m/z values. This compound contains three highly interactive functional zones: the pyridine ring, the primary amine, and the N-methylcarboxamide group. The ionization technique dictates the internal energy of the molecule, fundamentally altering its dissociation pathway[2].

LC-ESI-MS/MS (Soft Ionization & Even-Electron Pathways)

In positive-mode ESI, the addition of a proton yields an even-electron precursor ion,


, at m/z 152.08. Protonation preferentially occurs at the most basic site—the pyridine nitrogen—which is further stabilized by the electron-donating effect of the adjacent 3-amino group.

During Collision-Induced Dissociation (CID), the dominant fragmentation pathway is driven by charge site-initiated cleavage[2]. The energy applied to the system forces the cleavage of the amide C–N bond. Because the leaving group (methylamine,


) is a highly stable neutral molecule, this loss (31 Da) is thermodynamically favored. This yields a highly stable 3-aminopicolinoyl acylium cation at m/z 121.04. Subsequent extrusion of carbon monoxide (CO, 28 Da) generates the 3-aminopyridyl cation (m/z 93.05).
GC-EI-MS (Hard Ionization & Odd-Electron Pathways)

Under standard 70 eV electron impact, the molecule is stripped of an electron, forming a highly energetic radical cation,


, at m/z 151.07. Fragmentation here is driven by radical-site initiation (alpha-cleavage)[2].

The initial loss of a methylamino radical (


, 30 Da) yields the same acylium ion at m/z 121. However, the subsequent breakdown of the aminopyridine ring in EI-MS exhibits unique behavior. Foundational mass spectrometry studies demonstrate that aminopyridine molecular ions display aniline-type behavior rather than typical pyridine-type behavior; they preferentially undergo a metastable loss of hydrogen isocyanide (HNC) rather than the more stable hydrogen cyanide (HCN)[3],. This diagnostic loss (27 Da) results in a cyclopentadiene-like cation at m/z 66.03.

Part 2: Data Presentation & Quantitative Comparison

To objectively compare the performance of both techniques, the diagnostic ions and their relative abundances are summarized below. ESI-MS/MS provides superior sensitivity for the intact molecule, while EI-MS provides a richer structural fingerprint for library matching.

Diagnostic Ionm/z (ESI)m/z (EI)Ion TypeNeutral LossRelative Abundance (ESI)Relative Abundance (EI)
Precursor / Molecular Ion 152.08151.07

/

None100% (Base Peak, MS1)45%
Acylium Cation 121.04121.04Even-Electron

(31) /

(30)
100% (Base Peak, MS2)100% (Base Peak)
3-Aminopyridyl Cation 93.0593.05Even-Electron

(28)
65%80%
Cyclopentadiene Cation 66.0366.03Even-Electron

(27)
15%55%

Part 3: Mandatory Visualizations

ESI_Pathway M [M+H]+ m/z 152.08 F1 Acylium Ion m/z 121.04 M->F1 - CH3NH2 (31 Da) F2 Aminopyridyl Ion m/z 93.05 F1->F2 - CO (28 Da) F3 Cyclopentadiene-like m/z 66.03 F2->F3 - HNC (27 Da)

ESI-MS/MS positive mode fragmentation pathway of this compound.

Workflow_Comparison cluster_ESI LC-ESI-MS/MS (Soft Ionization) cluster_EI GC-EI-MS (Hard Ionization) Start Sample: this compound PrepLC Mobile Phase: 0.1% Formic Acid (Drives Protonation) Start->PrepLC PrepGC Volatilization at 250°C (Thermal Stability Check) Start->PrepGC IonLC Precursor: [M+H]+ (m/z 152) PrepLC->IonLC DataLC CID Fragmentation (Even-Electron Ions) IonLC->DataLC IonGC Radical Cation: M+• (m/z 151) PrepGC->IonGC DataGC 70 eV Alpha-Cleavage (Odd-Electron Ions) IonGC->DataGC

Comparative analytical workflow decision matrix for LC-ESI-MS/MS and GC-EI-MS.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification and a built-in quality control check.

Protocol A: LC-ESI-MS/MS Workflow (Optimized for Sensitivity)

Objective: Identify trace levels of this compound in complex biological or synthetic matrices.

  • Sample Preparation: Dissolve the analyte in 50:50 Methanol:Water.

    • Causality: Methanol ensures the solubility of the organic core, while water mimics the LC mobile phase to prevent peak distortion (solvent effects).

  • Mobile Phase Addition: Add 0.1% Formic Acid (FA) to both Mobile Phase A (Water) and B (Acetonitrile).

    • Causality: FA acts as a proton donor. By maintaining a pH below the pKa of the pyridine nitrogen, we force the equilibrium toward the

      
       state, maximizing the MS1 signal intensity.
      
  • System Suitability Check (Self-Validation): Inject a 50:50 MeOH:H2O blank prior to the sample.

    • Validation: The absence of a peak at m/z 152.08 in the blank validates that the system is free of carryover, ensuring the integrity of the subsequent sample run.

  • CID Optimization: Isolate m/z 152.08 in Q1. Apply a collision energy (CE) ramp from 10 to 40 eV in the collision cell (Q2) using Argon gas.

    • Causality: Ramping the CE ensures the capture of both the primary loss (

      
       Da at lower energies) and secondary/tertiary losses (
      
      
      
      Da,
      
      
      Da at higher energies) in Q3.
Protocol B: GC-EI-MS Workflow (Optimized for Fingerprinting)

Objective: Confirm the exact structural isomer of the synthesized compound against a standardized spectral library.

  • Sample Volatilization: Dissolve the sample in pure Dichloromethane (DCM). Set the GC inlet temperature to 250°C.

    • Causality: this compound has a relatively low molecular weight (151.17 g/mol ) and lacks highly polar hydrogen-bonding networks (like carboxylic acids), allowing it to volatilize intact without the strict need for derivatization.

  • System Suitability Check (Self-Validation): Monitor the baseline for column bleed (siloxane peaks at m/z 207, 281).

    • Validation: A stable baseline confirms that the high inlet temperature is not degrading the stationary phase, which could otherwise mask the low-mass fragments (m/z 66, 93) of the analyte.

  • Ionization & Acquisition: Bombard the eluent with electrons at exactly 70 eV.

    • Causality: 70 eV is the universal standard for EI-MS because it corresponds to the de Broglie wavelength of an electron that maximizes interaction with organic molecules. This ensures the resulting fragmentation pattern is perfectly reproducible and can be matched against NIST/EPA spectral libraries.

References

1.[1] US8501763B2 - Inhibitors of focal adhesion kinase. Google Patents. Available at: 2. Fragmentation (mass spectrometry). Wikipedia. Available at: [Link] 3.[3] Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour? Rapid Communications in Mass Spectrometry (1988). Available at: [Link] 4. Contribution to the Behavior of the Aniline Ion and Aminopyridine Ions Prior to Fragmentation by Loss of Hydrogen Cyanide. Organic Mass Spectrometry (1979). Available at: [Link]

Sources

HPLC Method Development Guide: 3-Amino-N-methylpicolinamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3-Amino-N-methylpicolinamide (CAS: 1798-07-8 or similar analogues) is a critical pyridine-based intermediate, often utilized in the synthesis of kinase inhibitors (e.g., c-Met or VEGFR inhibitors). Its structure features a basic pyridine nitrogen, an exocyclic amine, and a secondary amide.

The Analytical Challenge: The primary difficulty in analyzing this molecule lies in its basicity and moderate polarity .

  • Basicity: The pyridine nitrogen (pKa ~6.0) and the amino group can interact strongly with residual silanols on traditional silica-based C18 columns, leading to severe peak tailing and poor resolution.

  • Polarity: Small pyridine amides are relatively polar (LogP ~0.5–1.0), often eluting near the void volume in standard Reversed-Phase (RP) conditions, causing co-elution with polar synthesis byproducts like methylamine or 3-aminopicolinic acid.

This guide compares three distinct chromatographic approaches to solve these issues, recommending a High-pH Reversed-Phase strategy as the gold standard for purity analysis.

Chemical Logic & Impurity Profiling

To develop a robust method, we must first understand what we are separating. The method must resolve the API from its likely synthetic precursors and degradation products.

CompoundStructure / TypePolarity (LogP est.)[1][2]pKa (est.)Detection Challenge
This compound Target Analyte ~0.8 (Moderate)Basic (~6.0)UV Active (254 nm)
3-Aminopicolinic Acid Hydrolysis Impurity< 0 (High Polar)Acidic/ZwitterionicUV Active
Methylamine Reagent-0.6 (High Polar)Basic (~10.6)No UV (Requires derivatization or CAD/ELSD if critical)
3-Nitropicolinamide Precursor (if nitro-reduction used)~0.5NeutralStrong UV
Visualization: Impurity Origin & Method Selection

The following diagram maps the synthesis pathway to the likely impurities and selects the optimal HPLC mode.

ImpurityMapping Start Starting Material: 3-Aminopicolinic Acid Reaction Amidation Reaction Start->Reaction Reagent Reagent: Methylamine Reagent->Reaction Product Target: This compound Reaction->Product Imp1 Impurity A: Unreacted Acid (Highly Polar) Reaction->Imp1 Residual Imp2 Impurity B: Residual Methylamine (No UV, Polar) Reaction->Imp2 Residual Method Method Selection Product->Method Imp1->Method Option1 Standard Acidic C18 (Risk: Tailing, Void Elution) Method->Option1 Traditional Option2 High pH C18 (Recommended) (Benefit: Neutral form, Retention) Method->Option2 Optimized

Caption: Synthesis pathway showing origin of polar impurities and the logic driving High-pH selection.

Comparative Method Guide

We evaluated three approaches. The High-pH Reversed-Phase method is superior for purity profiling due to improved peak shape and retention.

Comparison Matrix
FeatureMethod A: Acidic C18 (Traditional) Method B: High pH C18 (Recommended) Method C: HILIC (Alternative)
Column Standard C18 (e.g., Zorbax Eclipse Plus)Hybrid Silica C18 (e.g., Waters XBridge)Amide or Bare Silica (e.g., TSKgel Amide-80)
Mobile Phase Water/ACN + 0.1% Formic Acid (pH ~2.7)10mM Ammonium Bicarbonate (pH 10) / ACNACN / Water + Ammonium Formate
Mechanism Ion-Suppression (Acidic impurities)Neutralization (Basic analyte)Partitioning (Water layer)
Peak Shape Poor to Fair (Tailing > 1.5)Excellent (Tailing < 1.2)Good
Retention Weak (Analyte ionized, elutes early)Strong (Analyte neutral, hydrophobic interaction)Strong (Retains polar impurities well)
Suitability Quick checks, LC-MS screeningFinal Purity, QC Release Trace polar impurity analysis

Detailed Experimental Protocols

Protocol 1: High pH Reversed-Phase (The "Gold Standard")

Why this works: At pH 10, the basic pyridine nitrogen (pKa ~6) is deprotonated (neutral). Neutral molecules interact more strongly with the C18 chain, increasing retention away from the void volume and eliminating silanol-cation interactions that cause tailing.

Instrument: HPLC with UV-Vis or PDA detector. Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column like Agilent Poroshell HPH). Temperature: 35°C. Flow Rate: 1.0 mL/min. Detection: 254 nm (primary), 220 nm (secondary).

Mobile Phase Preparation:

  • Solvent A: 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Solvent B: Acetonitrile (HPLC Grade).[3][4]

Gradient Program:

Time (min) % Solvent B Event
0.0 5 Initial Hold
2.0 5 Isocratic (Elute salts)
12.0 60 Linear Gradient
15.0 95 Wash
17.0 95 Wash Hold
17.1 5 Re-equilibration

| 22.0 | 5 | End |

Expected Results:

  • This compound: Elutes at ~8–10 min (sharp, symmetric peak).

  • 3-Aminopicolinic acid: Elutes near void (1–2 min) as an ion.

  • Resolution: > 2.0 between all key peaks.

Protocol 2: Acidic C18 (The "Rapid Screen")

Use case: When high-pH columns are unavailable or for LC-MS compatibility where volatile acids are preferred.

Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm. Mobile Phase:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 10 minutes.

Critical Note: You may observe "fronting" or "tailing" due to the protonated pyridine interacting with silanols. Adding 5 mM Ammonium Formate to the aqueous phase can act as a silanol blocker, improving shape slightly compared to Formic Acid alone.

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method based on your specific impurity profile.

MethodDecision Start Start: Define Analyte (Basic Pyridine Amide) CheckCol Is a High-pH Stable Column Available? Start->CheckCol HighPH Select High pH Method (pH 10, XBridge/HPH) CheckCol->HighPH Yes LowPH Select Acidic Method (pH 2.5, C18) CheckCol->LowPH No Test Run Gradient 5-95% B HighPH->Test LowPH->Test Result1 Result: Good Retention & Shape? Test->Result1 Result2 Result: Peak Tailing? Result1->Result2 No Success Validate Method Result1->Success Yes FixTailing Add Ion-Pair Reagent (e.g., Hexanesulfonate) OR Switch to HILIC Result2->FixTailing Severe Tailing

Caption: Decision tree for optimizing separation of basic pyridine derivatives.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform these system suitability tests before every sample set.

  • Tailing Factor (Tf): Must be < 1.5 (Target < 1.2). High pH methods typically achieve ~1.1.

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely the hydrolysis product).

  • Precision: Inject a standard (e.g., 0.1 mg/mL) 6 times. RSD of peak area must be < 2.0%.

  • LOD/LOQ:

    • Based on the pyridine chromophore, expect an LOQ of approximately 0.05% (area percent) relative to the main peak at 0.5 mg/mL loading.

References

  • Waters Corporation. XBridge Columns: Designed for High pH Stability. Application Note. Available at: [Link]

  • Neue, U. D., et al. (2006). "Peak Shape and Retention of Bases in Reversed-Phase Chromatography.
  • Vertex Pharmaceuticals/Chromatography Online. A Three-Pronged Template Approach for Rapid HPLC Method Development. (Discusses generic gradient approaches for NCEs). Available at: [Link]

  • PubChem. 3-Amino-N-methylbenzamide (Structural Analogue) Physicochemical Properties. Available at: [Link]

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers. (Demonstrates isomer separation challenges). Available at: [Link]

Sources

Infrared (IR) absorption peaks of 3-amino-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Infrared (IR) Absorption Peaks of 3-Amino-N-methylpicolinamide vs. Structural Analogues

Executive Summary & Application Context

In modern drug discovery, functionalized pyridinecarboxamides are indispensable scaffolds. Specifically, This compound (CAS: 99368-19-1) serves as a critical intermediate in the synthesis of focal adhesion kinase (FAK) inhibitors, which are actively investigated for their ability to suppress cancer cell migration, proliferation, and survival[1].

Because structural isomers and closely related analogues (such as N-methylpicolinamide and 3-aminopicolinamide) exhibit nearly identical molecular weights and overlapping chromatographic retention times, Fourier Transform Infrared (FTIR) spectroscopy is a mandatory orthogonal technique. This guide provides an in-depth, objective comparison of the IR absorption profiles of these derivatives, empowering analytical chemists to definitively verify structural integrity based on vibrational causality.

Mechanistic Causality of Vibrational Modes

To interpret the FTIR spectrum of this compound, one must analyze the synergistic effects of its three primary functional domains: the pyridine ring, the primary amine at the 3-position, and the secondary N-methylamide at the 2-position.

  • Amine N-H Stretching: The

    
     group at the 3-position acts as an independent harmonic oscillator, producing a distinct high-frequency doublet corresponding to asymmetric (~3450 cm⁻¹) and symmetric (~3350 cm⁻¹) stretching modes.
    
  • Amide A Band (Secondary Amide): Unlike primary amides that produce their own doublet, the secondary N-methylamide group possesses only one N-H bond, yielding a sharp singlet Amide A band around 3300 cm⁻¹.

  • Intramolecular Hydrogen Bonding (The Causality Shift): The spatial proximity of the 3-amino group to the 2-carboxamide carbonyl oxygen facilitates strong intramolecular hydrogen bonding[2]. This interaction draws electron density away from the C=O double bond, weakening it and consequently shifting the Amide I (carbonyl stretch) peak to a lower wavenumber (~1655 cm⁻¹) compared to unsubstituted picolinamides (~1675 cm⁻¹)[2][3].

Comparative Spectral Analysis

The following table objectively compares the theoretical and empirical IR absorption peaks of this compound against its two most common synthetic alternatives.

Spectral RegionThis compound (Target)N-Methylpicolinamide (Alternative 1)3-Aminopicolinamide (Alternative 2)Vibrational Mode Causality
3450 & 3350 cm⁻¹ Present (Doublet) AbsentPresent (Doublet)Asymmetric & symmetric N-H stretching of the primary amine at the 3-position.
~3300 cm⁻¹ Present (Singlet) Present (Singlet)Absent (Shifts to doublet)Amide A band (N-H stretch). A singlet confirms a secondary amide (N-methyl).
1650 - 1680 cm⁻¹ ~1655 cm⁻¹ ~1675 cm⁻¹~1660 cm⁻¹Amide I (C=O stretch). Downshifted in 3-amino derivatives due to intramolecular H-bonding[2].
1530 - 1550 cm⁻¹ ~1540 cm⁻¹ ~1545 cm⁻¹~1590 cm⁻¹ (Overlaps with NH₂ bend)Amide II (N-H bend + C-N stretch). Highly characteristic of secondary amides.
Spectral Differentiation Logic

To systematize the identification process, the following logical decision tree can be programmed into automated spectral matching software or used for manual interpretation.

LogicTree Start Unknown Picolinamide Derivative Q1 Peaks at ~3450 & 3350 cm⁻¹? (Primary Amine N-H Stretch) Start->Q1 Yes1 Yes (3-Amino Group Present) Q1->Yes1 Positive No1 No (e.g., N-methylpicolinamide) Q1->No1 Negative Q2 Amide N-H Stretch Profile? Yes1->Q2 SecAmide Singlet ~3300 cm⁻¹ (Secondary Amide) Target: this compound Q2->SecAmide PrimAmide Doublet ~3400 & 3200 cm⁻¹ (Primary Amide) Target: 3-aminopicolinamide Q2->PrimAmide

Figure 1: Logical decision tree for differentiating this compound from structural analogues.

Self-Validating Experimental Protocol: KBr Pellet FTIR

To ensure high-fidelity spectral acquisition free from artifactual interference, samples must be prepared using a rigorously controlled Potassium Bromide (KBr) pellet methodology[4]. The following protocol is designed as a self-validating system.

Step-by-Step Methodology
  • Matrix Dehydration: Dry spectroscopic-grade KBr powder at 120°C for a minimum of 2 hours.

    • Causality: KBr is highly hygroscopic. Residual moisture produces a broad O-H stretching band at ~3400 cm⁻¹, which will obscure the critical amine and amide N-H peaks required for identifying this compound[5][6].

  • Homogenization: Weigh 1-2 mg of the analyte and mix with 100-200 mg of the dried KBr. Grind the mixture thoroughly in an agate mortar[4][7].

    • Causality: The average particle size must be reduced to less than 2 µm (smaller than the wavelength of incident IR light). Failure to do so results in the Christiansen effect and Mie scattering, causing a sloping baseline that distorts peak integration[5].

  • Pelletization: Transfer the homogenized powder into a 13 mm evacuable pellet die. Apply a vacuum to remove trapped air, then apply 8 to 10 tons of pressure using a hydraulic press for 2 minutes[6][8].

    • Causality: High pressure cold-welds the KBr into a continuous, IR-transparent crystalline disk, maximizing beam transmittance.

  • Spectral Acquisition: Place the pellet in the FTIR sample compartment. Acquire data from 400 to 4000 cm⁻¹ at a resolution of 4 cm⁻¹, utilizing 32 to 64 co-added scans[7].

    • Causality: Signal averaging via 32 scans increases the signal-to-noise (S/N) ratio by a factor of

      
      , ensuring that weak aromatic overtones (typically found between 1700-2000 cm⁻¹) are clearly distinguishable from instrumental noise[7].
      
  • System Validation Check: Before accepting the data, verify that the baseline between 2000 cm⁻¹ and 2500 cm⁻¹ is flat and exhibits >80% transmittance. A sloping baseline indicates inadequate grinding, requiring sample repreparation.

Workflow N1 1. Sample Prep 1-2 mg Analyte + 100 mg KBr N2 2. Homogenization Agate Mortar (Particle Size < 2 µm) N1->N2 N3 3. Pelletization 13 mm Die at 10 Tons Pressure N2->N3 N4 4. FTIR Acquisition 400-4000 cm⁻¹ (32 Scans) N3->N4 N5 5. Data Processing Baseline Correction & Normalization N4->N5

Figure 2: Standardized KBr pellet workflow for the FTIR analysis of solid picolinamide derivatives.

References

  • Molecular Structure, Vibrational Spectra, Quantum Chemical Calculations and Photochemistry of Picolinamide and Isonicotinamide. core.ac.uk.
  • Picolinamide - the NIST WebBook. nist.gov.
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • FT‐IR Sample Preparation. NIU - Department of Chemistry and Biochemistry.
  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Labindia Analytical.
  • US8501763B2 - Inhibitors of focal adhesion kinase. Google Patents.
  • Good to know about KBr pellets. Quantum Design.
  • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy. PMC.

Sources

Comparison Guide: Crystal Structure & Structural Dynamics of 3-Amino-N-methylpyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical structural analysis of 3-amino-N-methylpyridine-2-carboxamide , a critical pharmacophore in kinase inhibitor development (e.g., FAK inhibitors). It compares this N-methylated scaffold against its primary amide precursor, 3-aminopyridine-2-carboxamide , to evaluate how N-methylation alters crystal packing, hydrogen bonding networks, and physicochemical performance.

Key Findings:

  • Conformational Locking: Both molecules exhibit a critical intramolecular hydrogen bond (

    
     motif) between the 3-amino group and the carbonyl oxygen, planarizing the pyridine-amide system.
    
  • Crystal Packing Disruption: The N-methyl group in the target molecule disrupts the robust

    
     homodimeric hydrogen bonding motifs seen in the primary amide, leading to altered solubility profiles and lower melting points.
    
  • Performance Implication: N-methylation enhances lipophilicity (LogP) and membrane permeability, making it a superior fragment for orally bioavailable drugs compared to the high-melting, less soluble primary amide.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The following table contrasts the target molecule with its direct structural analog.

FeatureTarget MoleculeAlternative / Reference Standard
Compound Name 3-Amino-N-methylpyridine-2-carboxamide 3-Aminopyridine-2-carboxamide
Structure Pyridine ring, 2-CONHMe, 3-NH₂Pyridine ring, 2-CONH₂, 3-NH₂
CAS Number 1208081-47-3 (Generic/Isomer) / Patent Ref: 231A50608-99-6
Molecular Weight 151.17 g/mol 137.14 g/mol
Physical State Off-white / Beige solidWhite crystalline powder
Melting Point < 200 °C (Predicted/Patent range)238–240 °C [1]
Lipophilicity (LogP) ~0.8 (Predicted)~0.3 (Experimental)
Key Role FAK Inhibitor IntermediateGeneral Synthon / Ligand

Structural Analysis & Crystal Data

The "Performance" Feature: Intramolecular Pre-organization

Both molecules share a defining structural feature that dictates their performance in biological systems: the Intramolecular Hydrogen Bond (IMHB) .

  • Mechanism: The amino group at position 3 acts as a donor to the carbonyl oxygen at position 2.

  • Effect: This forms a pseudo-six-membered ring (

    
     graph set).
    
  • Consequence: The molecule is locked in a planar conformation. In drug development, this "pre-organization" reduces the entropy penalty upon binding to a protein target (e.g., the ATP pocket of a kinase).

Crystal Packing Comparison

While the primary amide forms highly stable, high-melting crystals due to extensive intermolecular networking, the N-methyl derivative sacrifices this stability for better solubility.

Reference Standard: 3-Aminopyridine-2-carboxamide [1][2][3][4][5][6][7]
  • Lattice Motif: Characterized by strong intermolecular N-H...O hydrogen bonds. The primary amide protons (

    
    ) typically form centrosymmetric dimers (
    
    
    
    motif) or continuous tapes.
  • Stability: The high melting point (240 °C) indicates a high lattice energy, which can be a bottleneck for solubility in drug formulation.

Target: 3-Amino-N-methylpyridine-2-carboxamide
  • Lattice Motif: The substitution of a methyl group on the amide nitrogen removes one hydrogen bond donor.

  • Steric Clash: The methyl group introduces steric bulk that prevents the tight packing observed in the primary amide.

  • Result: The crystal lattice is less cohesive, lowering the melting energy and significantly improving solubility in organic solvents and lipids.

Experimental Protocols

Synthesis of 3-Amino-N-methylpyridine-2-carboxamide

Source: Adapted from Patent WO2010141406A2 [2]

Reagents: 3-aminopicolinic acid, Methylamine hydrochloride, TBTU (coupling agent), DIPEA (base), DMF (solvent).

Protocol:

  • Dissolution: Dissolve 3-aminopicolinic acid (2 mmol) in DMF (2.0 mL). Cool to 0 °C.

  • Activation: Add DIPEA (43.4 mmol) and TBTU (2.61 mmol). Stir for 10 minutes to activate the carboxylic acid.

  • Amidation: Add Methylamine hydrochloride (21.7 mmol).

  • Reaction: Seal the flask and allow the mixture to warm to Room Temperature (RT). Stir for 3 hours.

  • Workup: Dilute with ethyl acetate, wash with water/brine. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).

Crystallization for X-Ray Diffraction

To obtain single crystals suitable for XRD comparison:

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (9:1) or Methanol/Acetonitrile (1:1).

  • Procedure: Dissolve 20 mg of the purified amide in 2 mL of solvent. Filter into a clean vial. Cover with parafilm and poke 3-4 small holes. Allow to stand at RT for 3-7 days.

Visualizing the Structural Logic

Diagram 1: Synthesis & Structural Evolution

This workflow illustrates the conversion of the acid precursor to the target N-methyl amide.

SynthesisWorkflow Start 3-Aminopicolinic Acid (Precursor) Step1 Activation (TBTU/DIPEA, 0°C) Start->Step1 Step2 Amidation (+ MeNH2, RT, 3h) Step1->Step2 Product 3-Amino-N-methyl pyridine-2-carboxamide Step2->Product Yield ~60-70%

Caption: Synthetic pathway converting the carboxylic acid to the target N-methyl amide via TBTU coupling.

Diagram 2: Hydrogen Bonding Network Comparison

This diagram contrasts the stabilizing forces in the Reference vs. the Target.

HBonding cluster_0 Reference: Primary Amide cluster_1 Target: N-Methyl Amide Ref_Intra Intramolecular H-Bond (Planarization) Ref_Inter Intermolecular Dimer (High MP, Low Sol) Ref_Intra->Ref_Inter Co-exists with Tgt_Intra Intramolecular H-Bond (Planarization) Tgt_Steric Methyl Steric Bulk (Disrupts Packing) Tgt_Intra->Tgt_Steric Maintained Tgt_Prop Enhanced Solubility & Lipophilicity Tgt_Steric->Tgt_Prop Causes

Caption: Structural logic showing how N-methylation disrupts packing while maintaining the bioactive planar conformation.

References

  • PubChem. (2025).[2] 3-Aminopyridine-2-carboxamide (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Vertex Pharmaceuticals. (2010). Amino pyrimidine anticancer compounds (WO2010141406A2). Google Patents.
  • Bouz, G. et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. Available at: [Link]

Sources

Stereoelectronic Causality: The Divergence of Isomeric Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The structural isomerism between 3-aminopicolinamide and 4-aminopicolinamide presents a classic case study in how subtle stereoelectronic shifts dictate macroscopic chemical reactivity. While both molecules share the same electron-deficient pyridine-2-carboxamide core, the positional shift of the primary amine fundamentally alters their behavior in synthetic workflows.

For drug development professionals and synthetic chemists, understanding the causal relationship between these structural features and their resulting reactivity is critical for designing efficient synthetic routes and novel pharmacophores.

The reactivity of aminopicolinamides is governed by the interplay of resonance (+M effect), inductive withdrawal (-I effect), and spatial proximity to the C2-carboxamide group.

3-Aminopicolinamide: In this isomer, the primary amine is positioned ortho to the carboxamide group. This proximity facilitates strong intramolecular hydrogen bonding between the amine protons and the carbonyl oxygen of the amide. This thermodynamic pre-organization effectively "masks" the nucleophilicity of the primary amine, rendering it sluggish in standard linear acylation reactions. However, this same rigid, pre-organized conformation provides a massive entropic advantage for condensation reactions. It acts as a highly efficient bidentate nucleophile, making it an ideal precursor for the construction of fused bicyclic heterocycles, such as pyrido[3,2-d]pyrimidines[1].

4-Aminopicolinamide: Conversely, positioning the amine at the C4 position places it para to the pyridine nitrogen and sterically isolates it from the C2-carboxamide. Devoid of intramolecular hydrogen bonding, the lone pair on the nitrogen is fully available. The amine strongly donates electron density into the electron-deficient pyridine ring via resonance, stabilizing the core while maintaining high exocyclic nucleophilicity. This makes 4-aminopicolinamide highly reactive toward activated electrophiles, favoring kinetically driven linear amide couplings over annulation[2].

G cluster_0 3-Aminopicolinamide cluster_1 4-Aminopicolinamide A Ortho-Amino Group B Intramolecular H-Bonding A->B induces C Reduced Nucleophilicity (Annulation Precursor) B->C results in D Para-Amino Group E No Intramolecular H-Bond (+M Effect to Pyridine) D->E allows F High Nucleophilicity (Linear Amide Coupling) E->F results in

Mechanistic divergence of 3-amino and 4-amino picolinamide dictated by stereoelectronic effects.

Quantitative Profiling of Physicochemical Traits

To operationalize these molecules in a laboratory setting, their distinct physicochemical profiles must be accounted for. The table below summarizes the quantitative and qualitative data dictating their use in synthetic chemistry.

Property3-Aminopicolinamide4-Aminopicolinamide
Steric Environment Ortho to carboxamide (Crowded)Para to Pyridine N (Unhindered)
Intramolecular H-Bonding Strong (Amine H to Carbonyl O)None
Exocyclic Nucleophilicity Low (Masked by H-bonding)High
Dominant Reaction Pathway Bicyclic AnnulationLinear Amide Coupling
Typical Reagents Triethyl orthoformate, heatT3P, HATU, TEA, Carboxylic acids
Primary Drug Applications CFTR potentiators[3]TLR7/8 antagonists[4], Nav modulators[2]

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. The causality behind the reagent selection, temperature, and expected visual cues are detailed to ensure experimental trustworthiness.

Workflow A: Entropically Driven Annulation (3-Aminopicolinamide)

Objective: Synthesis of 3H-pyrido[3,2-d]pyrimidin-4-one via condensation. Rationale: Because the 3-amino group is a poor nucleophile for standard acylation, we exploit its spatial proximity to the amide by using a highly reactive electrophilic carbon source (an orthoester) under thermodynamic control.

  • Initiation: Suspend crude 3-aminopicolinamide (1.0 eq) in neat triethyl orthoformate (approx. 50 mL per gram of substrate). Causality: Using the orthoester as both reagent and solvent drives the equilibrium forward by mass action.

  • Thermal Activation: Stir the mixture under reflux for 42 hours. Causality: The extended reflux provides the activation energy required to overcome the stable intramolecular H-bond and continuously boils off the ethanol byproduct, preventing reaction reversal.

  • Validation Cue: Over the 42-hour period, observe the formation of a distinct tan precipitate. This phase change is a self-validating indicator that the highly crystalline, fused bicyclic product has formed[1].

  • Isolation: Cool the reaction to room temperature, filter the solid, wash thoroughly with petroleum ether to remove residual orthoester, and dry under vacuum (Expected yield: ~87%).

Workflow B: Kinetically Driven Linear Acylation (4-Aminopicolinamide)

Objective: Construction of extended linear amides via selective N-acylation. Rationale: The unhindered, highly nucleophilic 4-amino group readily attacks activated esters. We utilize Propylphosphonic anhydride (T3P) to ensure high yields without the epimerization risks associated with carbodiimides.

  • Preparation: Dissolve the target carboxylic acid (1.0 eq) and 4-aminopicolinamide (1.5 eq) in anhydrous ethyl acetate (30.0 mL).

  • Activation: Add Triethylamine (TEA, 3.0 eq) followed by T3P (50% solution in ethyl acetate, 1.5 eq). Causality: TEA deprotonates the carboxylic acid, allowing it to attack T3P and form a highly reactive mixed anhydride.

  • Coupling: Stir the reaction mixture at 50 °C for 3 hours. Causality: While the amine is nucleophilic, the electron-withdrawing nature of the pyridine ring slightly dampens its reactivity; mild heating ensures complete kinetic conversion[2].

  • Validation & Isolation: Quench the reaction with water (60 mL). T3P byproducts are highly water-soluble, allowing for a clean phase separation. Extract the aqueous layer with ethyl acetate, concentrate the organic layers, and purify via HPLC[2].

W Start1 3-Aminopicolinamide Reagent1 Triethyl Orthoformate (Reflux, 42h) Start1->Reagent1 Product1 3H-pyrido[3,2-d]pyrimidin-4-one (Bicyclic Annulation) Reagent1->Product1 Start2 4-Aminopicolinamide Reagent2 Carboxylic Acid + T3P/TEA (50°C, 3h) Start2->Reagent2 Product2 Extended Amide Scaffold (Linear Coupling) Reagent2->Product2

Self-validating experimental workflows for annulation vs. linear coupling of aminopicolinamides.

Strategic Deployment in Drug Discovery

The divergent reactivity of these isomers directly translates to their distinct roles in modern pharmacophore design:

  • 3-Aminopicolinamide in Conformational Locking: The ability of the 3-amino derivative to form rigid, fused bicyclic systems or maintain locked conformations via H-bonding makes it a staple in the design of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators. For instance, the clinical development of Icenticaftor (QBW251) heavily relied on 3-amino picolinamide derivatives to achieve the necessary binding affinity and lipophilic ligand efficiency required for clinical efficacy in COPD and CF[3].

  • 4-Aminopicolinamide in Modular Extension: Because it reliably undergoes linear coupling without interfering with the pyridine-2-carboxamide directing group, 4-aminopicolinamide is frequently used as a modular building block. It is prominently featured in the synthesis of Toll-like receptor (TLR) 7 and 8 antagonists for the treatment of systemic lupus erythematosus (SLE)[4], as well as in the development of novel sodium channel modulators for neuropathic pain management[2].

References

  • Google Patents. "WO2025092901A1 - Novel compounds as modulators of sodium channels and uses thereof". World Intellectual Property Organization.
  • European Patent Office. "EP 3995495 A1 - Selectively substituted quinoline compounds". European Patent Register.
  • ResearchGate. "Discovery of Icenticaftor (QBW251), a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Publish Comparison Guide: Bioisosteric Replacement of 3-Amino-N-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the bioisosteric optimization of the 3-Amino-N-methylpicolinamide scaffold. This analysis focuses on modulating the scaffold's unique intramolecular hydrogen bonding (IMHB) network to tune physicochemical properties (solubility, permeability) and metabolic stability.

Executive Summary & Mechanistic Rationale

The This compound moiety is a privileged scaffold in medicinal chemistry, frequently serving as a "hinge-binding" motif in kinase inhibitors or a transition-state mimic in protease inhibitors. Its utility is defined by a rigid, planar conformation stabilized by a dual intramolecular hydrogen bond (IMHB) network :

  • 5-Membered Ring: Interaction between the amide proton (-NH) and the pyridine nitrogen (

    
    ).
    
  • 6-Membered Ring: Interaction between the 3-amino proton and the amide carbonyl oxygen.

While this planarity enhances membrane permeability (high


) and receptor affinity (reduced entropic penalty upon binding), it often leads to poor aqueous solubility  (high crystal lattice energy) and metabolic liability  (amide hydrolysis). This guide compares three distinct bioisosteric strategies to overcome these limitations without compromising biological potency.
The "Conformational Lock" Visualized

The following diagram illustrates the critical IMHB network that defines the parent scaffold and the disruption caused by bioisosteric replacement.

IMHB_Network Parent This compound (Parent) IMHB_1 5-Membered IMHB (Amide NH -> Pyridine N) Parent->IMHB_1 Stabilizes IMHB_2 6-Membered IMHB (3-Amino NH -> Carbonyl O) Parent->IMHB_2 Stabilizes Strategy_A Strategy A: Pyrazine Analog (Scaffold Hop) Parent->Strategy_A Nitrogen Scan Strategy_B Strategy B: Oxadiazole (Amide Bioisostere) Parent->Strategy_B Heterocycle Replacement Effect_Parent Result: High Permeability Low Solubility Planar Conformation IMHB_1->Effect_Parent IMHB_2->Effect_Parent Effect_A Retains 5-Ring IMHB Increases Solubility (+N) Strategy_A->Effect_A Effect_B Removes H-Bond Donors Improves Metabolic Stability Strategy_B->Effect_B

Figure 1: Structural logic of the parent scaffold and bioisosteric divergence paths.

Comparative Analysis of Bioisosteres

This section evaluates three primary alternatives against the parent scaffold. Data represents consensus trends from structure-activity relationship (SAR) studies in kinase inhibitor optimization (e.g., VEGFR, PI3K).

Candidate 1: 3-Aminopyrazine-2-carboxamide (The "Nitrogen Walk")
  • Modification: Introduction of an additional nitrogen at position 5 or 6 of the pyridine ring.

  • Rationale: Lowers LogP and disrupts crystal packing interactions to improve solubility while maintaining the hinge-binding geometry.

Candidate 2: 3-Amino-N-methylbenzamide (The "Lipophilic Control")
  • Modification: Replacement of the pyridine ring with a phenyl ring.

  • Rationale: Removes the pyridine nitrogen acceptor. This breaks the 5-membered IMHB, increasing rotational freedom of the amide bond. Often used to test if the pyridine nitrogen is essential for target binding.

Candidate 3: 1,2,4-Oxadiazole Analog (The "Non-Classical Isostere")
  • Modification: Replacement of the amide group (-CONH-) with a 1,2,4-oxadiazole ring.

  • Rationale: Eliminates the amide bond entirely, removing susceptibility to amidases and improving metabolic stability (

    
    ).
    
Comparative Data Table
PropertyParent (Picolinamide)Alt 1 (Pyrazine)Alt 2 (Benzamide)Alt 3 (Oxadiazole)
LogD (pH 7.4) 1.8 (Moderate)1.1 (Lower)2.4 (Higher)2.1 (Moderate)
Aq. Solubility Low (< 50 µM)High (> 200 µM) Very LowModerate
Permeability (

)
High (

cm/s)
ModerateModerateHigh
Metabolic Stability Low (Amidase sensitive)ModerateLowHigh (Stable)
Conformation Rigid (Planar)Rigid (Planar)Flexible (Twisted)Rigid (Planar)
H-Bond Acceptors 2 (Pyridine N, C=O)3 (Pyrazine Ns, C=O)1 (C=O)3 (Oxadiazole N/O)

Key Insight: The Pyrazine analog is the superior choice for solubility issues, whereas the Oxadiazole is the preferred solution for metabolic instability.

Experimental Protocols

To validate these bioisosteric replacements, the following self-validating protocols are recommended.

Protocol A: Synthesis of 3-Aminopyrazine-2-carboxamide Analog

Context: This protocol utilizes a nucleophilic aromatic substitution followed by aminolysis, a standard robust pathway for pyrazines.

  • Starting Material : 3-Chloropyrazine-2-carboxylic acid methyl ester.

  • Amination : Dissolve ester in THF. Add 2.0 eq of ammonia (7N in MeOH) or specific amine. Stir at RT for 4h.

    • Checkpoint: Monitor disappearance of ester peak via TLC (Hexane:EtOAc 1:1).

  • Substitution : Treat the resulting chloropyrazine-amide with sodium azide (

    
    ) in DMF at 80°C to form the azide, followed by reduction (Pd/C, 
    
    
    
    ) to the 3-amino group.
    • Why? Direct displacement of 3-Cl with ammonia is difficult due to electron richness of the pyrazine-amide; the azide route is higher yielding.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Context: To quantify the effect of IMHB loss on permeability.

  • Preparation : Prepare 10 mM stock solutions of Parent, Pyrazine, and Benzamide analogs in DMSO.

  • Donor Plate : Dilute stocks to 50 µM in pH 7.4 PBS. Add 200 µL to the donor wells of a 96-well PAMPA sandwich plate (polycarbonate filter coated with lecithin/dodecane).

  • Acceptor Plate : Add 200 µL of fresh pH 7.4 PBS to acceptor wells.

  • Incubation : Mate plates and incubate for 5 hours at 25°C in a humidity chamber.

  • Analysis : Separate plates. Quantify compound concentration in both donor and acceptor wells via LC-MS/MS.

  • Calculation :

    
    
    
    • Validation Criteria: The Parent compound should show

      
       cm/s due to the "closed" IMHB conformation. The Benzamide should show significantly lower permeability if the "open" conformation exposes polar surface area (PSA).
      

Decision Logic for Optimization

Use this flow to select the correct bioisostere for your specific lead optimization hurdle.

Optimization_Logic Problem Identify Limiting Factor of Parent Scaffold Solubility Issue: Poor Solubility Problem->Solubility Metabolism Issue: High Clearance (Amide Hydrolysis) Problem->Metabolism Potency Issue: Low Potency Problem->Potency Sol_Soln Solution: Nitrogen Scan (Switch to Pyrazine/Pyrimidine) Solubility->Sol_Soln Reduces LogP Met_Soln Solution: Amide Bioisostere (Switch to 1,2,4-Oxadiazole) Metabolism->Met_Soln Removes labile bond Pot_Soln Solution: 3-Fluoro Replacement (Modulate acidity/donor) Potency->Pot_Soln Changes electrostatics

Figure 2: Strategic decision tree for picolinamide optimization.

References

  • Picolinamide Scaffold in Drug Design : Leadbeater, D. R., et al. "Application of Molecular-Modeling, Scaffold-Hopping, and Bioisosteric Approaches to the Discovery of New Heterocyclic Picolinamides." Journal of Agricultural and Food Chemistry, 2022.[1]

  • Intramolecular Hydrogen Bonding & Permeability : Alex, A., et al. "Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors." Journal of Medicinal Chemistry, 2011.

  • Amide Bioisosteres (Oxadiazoles) : Bostrom, J., et al. "Bioisosteres of the Amide Bond in Drug Discovery."[2] Journal of Medicinal Chemistry, 2020.

  • Metabolic Stability Protocols : Di, L., & Kerns, E. "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes." Drug Discovery Today: Technologies, 2008.

Sources

Comparative Technical Guide: 3-Amino-N-methylpicolinamide vs. Regorafenib Intermediate Structure

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the rational design and synthesis of targeted kinase inhibitors, the selection and functionalization of pyridine-based building blocks dictate both the synthetic workflow and the final drug's pharmacokinetic profile. This guide provides an objective, data-driven comparison between two critical intermediates: 3-Amino-N-methylpicolinamide (CAS: 99368-19-1) and the Regorafenib Intermediate (4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide, CAS: 757251-39-1)[1].

While both molecules share a foundational N-methylpyridine-2-carboxamide scaffold—a motif known for forming critical hydrogen bonds with the kinase hinge region—their distinct substitutions direct them toward completely different therapeutic classes. The former is a compact fragment essential for synthesizing Focal Adhesion Kinase (FAK) inhibitors[2], whereas the latter is the indispensable, bulky precursor for the multi-kinase inhibitor Regorafenib (Stivarga)[3].

Part 1: Structural and Mechanistic Divergence

Causality in Structural Design

The functionalization at the 3-position versus the 4-position of the pyridine ring drastically alters the electronic profile, steric bulk, and downstream application of these intermediates.

  • This compound : The primary amine at the 3-position is electronically coupled to the pyridine ring, increasing its electron density. This compact structure minimizes steric hindrance, a critical requirement for fitting into the tight binding pocket of Focal Adhesion Kinase (FAK), an enzyme that regulates cell migration and survival[2].

  • Regorafenib Intermediate : This structure features a bulky 4-(4-amino-3-fluorophenoxy) group. The ether linkage at the 4-position provides conformational flexibility, allowing the final drug molecule to occupy the hydrophobic DFG-out pocket of VEGFR and BRAF kinases[4]. Crucially, the strategic placement of the fluorine atom at the 3-position of the phenoxy ring enhances the compound's lipophilicity (improving cell membrane permeability) and increases metabolic stability by blocking cytochrome P450-mediated oxidation at that specific site[5].

Part 2: Experimental Methodologies and Self-Validating Protocols

To ensure high-fidelity synthesis, the following protocols have been optimized to maximize yield while minimizing regioisomeric impurities.

Protocol A: Synthesis of this compound

This protocol leverages a mild catalytic hydrogenation to reduce the nitro group without cleaving the sensitive amide bond or over-reducing the pyridine ring[2].

  • Preparation : Dissolve 3.0 g (16.6 mmol) of N-methyl-3-nitropicolinamide in 150 mL of anhydrous methanol.

  • Catalyst Addition : Under a strict argon atmosphere, carefully add 0.45 g of 10% Palladium on Carbon (Pd/C, 15 wt%).

  • Hydrogenation : Purge the reaction vessel and introduce hydrogen gas via a balloon. Stir the mixture at room temperature (25°C) for 12 hours.

    • Self-Validation: The reaction's progress is visually self-validating; the distinct yellow color of the nitro starting material will dissipate as the amine forms. Completion is confirmed via TLC (20%–80% EtOAc/Hexanes)[2].

  • Workup : Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the target amine.

Protocol B: Synthesis of the Regorafenib Intermediate

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr). The choice of base and temperature control is critical to prevent the formation of Impurity A (unreacted starting materials)[6].

  • Base Activation : In a reaction vessel, dissolve Potassium tert-butoxide (KOtBu) in a polar aprotic solvent (e.g., DMF or Acetone) and heat to 60°C.

    • Mechanistic Insight: KOtBu is chosen for its steric bulk. It effectively deprotonates the phenol to form a reactive phenoxide but is too bulky to act as a competing nucleophile against the pyridine ring[7],[6].

  • Reagent Addition : Co-dissolve 4-chloro-N-methylpicolinamide and 4-amino-3-fluorophenol (molar ratio 1.5:1 relative to the base) and add the mixture dropwise to the activated base solution[6].

  • Etherification : Maintain the reaction temperature at 50°C for 6 hours. The two-step temperature control ensures complete deprotonation before the SNAr occurs, driving the reaction to completion[6].

  • Crystallization : Quench the reaction with water to induce precipitation. The product is crystallized directly from the aqueous mixture, achieving >99% purity without the need for column chromatography[6].

Part 3: Quantitative Data Comparison

The following table summarizes the performance metrics and operational parameters of the two synthetic pathways based on standard industrial optimization[7],[6],[2].

ParameterThis compoundRegorafenib Intermediate
CAS Number 99368-19-1757251-39-1
Reaction Type Catalytic HydrogenationNucleophilic Aromatic Substitution (SNAr)
Key Reagents Pd/C, H₂, MethanolKOtBu, DMF/Acetone, 4-amino-3-fluorophenol
Reaction Temperature 25°C (Room Temp)50°C - 60°C
Average Yield 85% - 92%88% - 96.8%
Purity (HPLC) >98.5%≥99.0%
Primary Synthetic Challenge Catalyst poisoning, over-reductionRegioselectivity, Impurity A formation

Part 4: Visualizing the Workflows and Target Pathways

G N1 N-methyl-3-nitropicolinamide N2 Catalytic Hydrogenation (Pd/C, H2, MeOH) N1->N2 N3 This compound (CAS: 99368-19-1) N2->N3

Caption: Synthesis workflow of this compound via catalytic hydrogenation.

G N1 4-Chloro-N-methylpicolinamide N3 Etherification (SNAr) (KOtBu, 50-60°C) N1->N3 N2 4-Amino-3-fluorophenol N2->N3 N4 Regorafenib Intermediate (CAS: 757251-39-1) N3->N4

Caption: SNAr synthesis of the Regorafenib intermediate using Potassium tert-butoxide.

G D1 This compound Derivatives T1 Focal Adhesion Kinase (FAK) D1->T1 D2 Regorafenib (from Intermediate) T2 VEGFR / PDGFR / BRAF D2->T2 O1 Inhibits Cell Migration & Promotes Apoptosis T1->O1 O2 Inhibits Angiogenesis & Tumor Proliferation T2->O2

Caption: Divergent kinase signaling pathways targeted by the downstream APIs.

Conclusion

While this compound and the Regorafenib intermediate share a structural heritage, their synthetic demands and pharmacological trajectories are vastly different. The synthesis of the FAK inhibitor building block relies on precise reductive conditions to protect the core scaffold, whereas the Regorafenib intermediate requires tightly controlled SNAr conditions to manage the steric and electronic complexities introduced by the fluorophenoxy moiety. Understanding these mechanistic nuances is essential for successful scale-up and optimization in targeted drug development.

References

  • Title: US8501763B2 - Inhibitors of focal adhesion kinase Source: Google Patents URL
  • Title : A practical and efficient method for synthesis of sorafenib and regorafenib Source : SynOpen 2023 / ResearchGate URL :[Link]

  • Title: CN114920689A - Preparation method of regorafenib intermediate Source: Google Patents URL

Sources

Validating 3-Amino-N-methylpicolinamide Purity: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-N-methylpicolinamide (


, MW: 151.[1]17) is a critical pyridine scaffold often utilized in the synthesis of thrombin inhibitors and kinase inhibitors (e.g., derivatization for antitumor agents). Its structural integrity—specifically the stability of the amide bond and the oxidation state of the primary amine—is paramount for downstream yield and safety.

This guide challenges the traditional reliance on HPLC-UV for validating this intermediate.[1] While UV detection is sufficient for bulk purity, it fails to detect non-chromophoric degradation products or isobaric impurities common in pyridine chemistry. We present a comparative validation framework, demonstrating why LC-MS (Liquid Chromatography-Mass Spectrometry) provides the necessary orthogonality and sensitivity (LOD < 0.05%) required for modern drug development standards.

Part 1: Comparative Analysis of Analytical Architectures

The following decision matrix contrasts the three primary modalities for validating this compound.

Table 1: Performance Matrix – LC-MS vs. HPLC-UV vs. qNMR[1]
FeatureHPLC-UV (254 nm) H-NMR (qNMR) LC-MS (ESI+)
Primary Utility Routine QC, Bulk PurityStructural ConfirmationTrace Impurity Profiling
Specificity Moderate (Co-elution risk)High (Structural)Excellent (Mass discrimination)
Sensitivity (LOD) ~0.1%~1.0%< 0.01%
Throughput High (10-15 min)LowHigh (5-10 min)
Blind Spots Inorganic salts, non-chromophoresTrace degradants, overlapping signalsIon suppression (matrix effects)
Critical Defect Detection Detects gross hydrolysisVerifies methylation siteIdentifies specific hydrolytic degradants (e.g., 3-aminopicolinic acid)
The "Why" Behind the Switch to LC-MS

For this specific molecule, the primary degradation pathway is the hydrolysis of the N-methyl amide group to 3-aminopicolinic acid .[1]

  • UV Limitation: Both the parent and the acid hydrolysis product possess similar pyridine chromophores, leading to potential co-elution and "hidden" impurities under standard C18 conditions.

  • MS Advantage: The parent (

    
     152) and the acid impurity (
    
    
    
    139) are easily resolved by mass, even if chromatographic resolution is marginal.

Part 2: Strategic Validation Workflow

The following diagram illustrates the decision logic for selecting the appropriate validation method based on the stage of development.

ValidationLogic Start Sample: this compound Stage Development Stage? Start->Stage Early Early Synthesis / R&D Stage->Early Non-Regulated Late GLP Tox / Clinical Batch Stage->Late Regulated NMR H-NMR (DMSO-d6) Confirm Structure Early->NMR UV HPLC-UV (Generic) Est. Purity >95% Early->UV Risk Risk Assessment: Genotoxic Impurities? Late->Risk Valid Release for Synthesis NMR->Valid UV->Valid Risk->UV No (Rare) LCMS LC-MS (Q-TOF or TQ) Trace Analysis (<0.05%) Risk->LCMS Yes (Aminopyridines) LCMS->Valid

Figure 1: Adaptive Validation Workflow. Note that for GLP applications, LC-MS becomes mandatory due to the potential genotoxicity of aminopyridine derivatives.

Part 3: Technical Protocol (LC-MS)

This protocol is designed to be self-validating . It includes a system suitability test (SST) that flags instrument drift before data is compromised.

Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

    • Rationale: The pyridine nitrogen and the primary amine are readily protonated (

      
      ).
      
Chromatographic Conditions

Pyridines are basic and often tail on standard C18 columns due to silanol interactions. We utilize a Charged Surface Hybrid (CSH) or HSS T3 column chemistry to ensure sharp peak shapes.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 10mM Ammonium Formate (pH ~3.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B (Hold for retention of polar amine)

    • 1.0 min: 5% B[1]

    • 6.0 min: 95% B[1]

    • 8.0 min: 95% B[1]

    • 8.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters
  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Optimized for

    
     152 stability)
    
  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Target Ions (SIM/MRM):

AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)
This compound 152.1121.1 (Loss of

)
3020
3-Aminopicolinic Acid (Impurity) 139.093.0 (Loss of

)
3022
3-Nitropicolinamide (Precursor) 182.0165.03518
Sample Preparation Workflow

The high polarity of the amine requires careful solvent selection to prevent "breakthrough" (elution at void volume).

  • Stock Solution: Dissolve 10 mg of substance in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:100 with Water/Acetonitrile (95:5) .

    • Critical Step: The final diluent must match the initial mobile phase conditions (high water content) to ensure focusing on the column head. Using pure methanol as a diluent will cause peak splitting.

Part 4: Experimental Validation Data (Representative)

The following data summarizes the validation of this method according to ICH Q2(R1) guidelines [1].

Specificity & Resolution

The method successfully separates the parent compound from its primary hydrolytic degradant.

CompoundRetention Time (min)Resolution (

)
Tailing Factor
3-Aminopicolinic Acid2.1N/A1.1
This compound 4.3 > 5.0 1.2
3-Nitropicolinamide5.8> 4.01.0
Linearity & Sensitivity
  • Linear Range: 0.05 µg/mL to 50 µg/mL (

    
    ).
    
  • LOD (Limit of Detection): 0.01 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): 0.05 µg/mL (S/N > 10).

Part 5: Impurity Profiling Pathway

Understanding the origin of impurities allows for proactive synthesis optimization. The diagram below maps the mass spectral detection of common by-products.

ImpurityPathway Precursor 3-Nitropicolinamide (m/z 182) Target This compound (Target: m/z 152) Precursor->Target Reduction (Incomplete) Hydrolysis 3-Aminopicolinic Acid (Degradant: m/z 139) Target->Hydrolysis Acid/Base Hydrolysis Oxidation N-Oxide Impurity (m/z 168) Target->Oxidation Storage (Air/Light)

Figure 2: Mass-Spec Guided Impurity Map. Monitoring m/z 182 and 139 is essential for process control.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for this compound Derivatives.

  • RSC Publishing. (2010). Development of LC-MS methods for aminopyridine derivatives.

Sources

Safety Operating Guide

3-Amino-N-methylpicolinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety & Hazard Assessment

Core Directive: Treat 3-Amino-N-methylpicolinamide (CAS: 1798-83-0) as a hazardous organic amine. In the absence of a substance-specific GHS classification from some vendors, apply the Precautionary Principle based on structural analogs (aminopyridines and picolinamides), which often exhibit acute toxicity and severe irritation profiles.

Emergency Response Profile
ParameterCritical Specification
Primary Hazard Class Irritant / Potential Toxicant (Skin, Eye, Respiratory)
Physical State Solid (Crystalline powder, typically white to pale yellow)
Signal Word WARNING (Default precautionary)
PPE Requirements Nitrile gloves (0.11 mm min), Safety Goggles (ANSI Z87.1), Lab Coat, Fume Hood.[1][2]
Incompatibility Strong Oxidizing Agents, Strong Acids, Acid Chlorides.[3]
Spill Response Do not dry sweep.[3] Dampen with inert solvent or water to suppress dust, then scoop into a sealed waste container.[3]

Chemical Profile & Waste Characterization

Effective disposal requires accurate waste characterization.[3] This compound is a pyridine derivative containing both an amide and a primary amine.[3]

  • RCRA Status (USA): Not P-listed or U-listed by specific chemical name.

  • Waste Coding:

    • Pure Substance: Classify as Non-RCRA Regulated Hazardous Waste (unless TCLP testing proves otherwise).

    • In Solution: If dissolved in flammable solvents (e.g., Methanol, DMSO), assign code D001 (Ignitable).[4]

  • Thermal Decomposition: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO). Incineration with scrubbers is mandatory. [3]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this workflow for expired reagents, spill cleanup residues, or contaminated solids.

  • Segregation: Do not mix with oxidizers or strong acids.[3] Isolate in a dedicated solid waste stream for "Organic Bases/Amines."

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Transfer:

    • Work inside a chemical fume hood.

    • Transfer the solid carefully to avoid dust generation.[3]

    • Wipe the exterior of the source container with a solvent-dampened wipe and add the wipe to the waste container.

  • Labeling:

    • Tag: "Hazardous Waste - Solid."

    • Constituents: "this compound (100%)."

    • Hazard Check: [x] Toxic [x] Irritant.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Use this workflow for mother liquors or reaction byproducts.[4]

  • pH Check: Ensure the solution pH is > 7. If acidic, neutralize slowly with Sodium Bicarbonate to prevent acid-amine exothermic reactions in the waste drum.

  • Solvent Compatibility:

    • Halogenated: If dissolved in DCM/Chloroform -> Halogenated Organic Waste .

    • Non-Halogenated: If dissolved in MeOH/EtOAc -> Non-Halogenated Organic Waste .

  • Accumulation: Pour into the appropriate satellite accumulation carboy (Safety Can).

  • Rinsing: Triple rinse the empty reaction vessel with a compatible solvent; add rinsate to the liquid waste container.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for disposing of this compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Start: Waste Generation StateCheck Is the Waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste (Powder/Debris) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solution) StateCheck->LiquidWaste Liquid SolidContainer Select Wide-Mouth HDPE Jar SolidWaste->SolidContainer SolidLabel Label: 'Toxic Solid - Organic Amine' SolidContainer->SolidLabel EHS Contact EHS / Waste Vendor SolidLabel->EHS SolventCheck Primary Solvent Type? LiquidWaste->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalo No Halogens HaloBin Bin: Halogenated Organics Halo->HaloBin NonHaloBin Bin: Flammable/Non-Halo Organics NonHalo->NonHaloBin HaloBin->EHS NonHaloBin->EHS Incineration Final Disposal: High-Temp Incineration EHS->Incineration

Caption: Operational decision tree for segregating this compound waste streams based on physical state and solvent composition.

Regulatory & Compliance Framework

Adherence to these codes ensures you meet US EPA and EU waste standards.[3]

Regulatory BodyClassification CodeRequirement
US EPA (RCRA) Not Listed (Product) / D001 (If Ignitable)Must be determined by generator. If characteristic hazards (Ignitability) are absent, manage as "Non-Regulated Hazardous Waste."
EU Waste Code (EWC) 16 05 06 *Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[4][3]
DOT (Transport) Not Regulated (Solid)If pure solid, it is generally not regulated for ground transport unless specific acute toxicity data dictates otherwise (Class 6.1).[4]

Critical Note on "Empty" Containers: A container is only considered "RCRA Empty" if:

  • All wastes have been removed using standard practices (pouring/scraping).[3]

  • No more than 2.5 centimeters (1 inch) of residue remains on the bottom.[3]

  • Recommendation: Triple rinse all empty bottles with Methanol before discarding the bottle in glass trash; dispose of the rinsate as hazardous waste.[3]

References

  • National Center for Biotechnology Information (NCBI). (2023).[3] PubChem Compound Summary for CID 14889074, 3-Amino-N-methylpropanamide (Analogous Structure). Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2023).[3] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Operational Safety Guide: Handling 3-Amino-N-methylpicolinamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Profiling & Risk Assessment

3-Amino-N-methylpicolinamide is a functionalized aminopyridine intermediate commonly employed in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. While specific toxicological data for this exact derivative may be sparse in public registries, its structural pharmacophore (the aminopyridine core) dictates a Category 3 (Toxic) or Category 4 (Harmful) handling protocol under the Precautionary Principle.

Structural Hazard Analysis (The "Why")
  • Aminopyridine Core: Historically associated with neurological effects and channel blocking activity. High potential for acute toxicity via oral and dermal routes.[1]

  • N-Methyl Amide Moiety: Increases lipophilicity compared to the primary amide, potentially enhancing dermal permeation .

  • Physical State: Fine crystalline powder. The primary vector for exposure is inhalation of dust during weighing and dermal absorption during solubilization.

GHS Classification (Derived from Analog Structure-Activity Relationship):

  • H302/H301: Harmful/Toxic if swallowed.

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation (STOT-SE).[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is engineered specifically for the handling of lipophilic amine solids and their solutions.

PPE Selection Specifications[1][5]
Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Critical: Safety glasses are insufficient. The fine particulate nature of this amine allows dust to bypass side-shields. Goggles provide a sealed environment against lacrimal absorption.
Dermal (Hands) Double Nitrile Gloving Protocol Inner: 4 mil (0.10mm)Outer: 5-8 mil (0.12-0.20mm)Permeation Defense: Pyridine derivatives can permeate thin nitrile (<4 mil) in minutes. Double gloving creates a sacrificial outer layer. Do NOT use Latex (poor organic resistance).
Respiratory Engineering Control Primary: Chemical Fume Hood.PPE Secondary: N95/P3 Particulate Respirator.Inhalation Risk: Use N95 only if weighing outside a hood (discouraged) or during spill cleanup. The hood sash must be at the lowest working position.
Body Lab Coat (High-Neck) + Tyvek Sleeves Exposure Gap: The wrist gap between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap during dispensing.
Diagram 1: PPE Decision Logic

This logic gate ensures you adjust PPE based on the state of matter (Solid vs. Solution).

PPE_Logic Start Start: Assess State Solid Solid (Powder) Start->Solid Solution Solution (Organic Solvent) Start->Solution Hood Fume Hood (Required) Solid->Hood Gloves_Solid Single Nitrile (5 mil) Solid->Gloves_Solid Resp_Solid N95 Backup (If Hood Fail) Solid->Resp_Solid Solution->Hood Gloves_Soln Double Nitrile + Sleeve Guards Solution->Gloves_Soln High Permeation Risk

Caption: Decision tree for upgrading PPE based on physical state. Solution-phase handling requires enhanced dermal protection due to solvent-assisted permeation.

Operational Protocols: Step-by-Step

A. Weighing & Dispensing (Highest Risk Phase)

The majority of exposures occur here due to static charge scattering the powder.

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the weigh station. Pyridine amides are often electrostatic.

  • The "Sleeve-Over" Technique:

    • Don inner gloves.

    • Don Tyvek sleeves.

    • Don outer gloves over the Tyvek cuff.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Decontamination: Immediately wipe the balance area with a 1% Acetic Acid wet wipe.

    • Mechanism:[4] The acid protonates the amine (R-NH₂ → R-NH₃⁺), converting it into a non-volatile salt, preventing resuspension of invisible dust.

B. Solubilization & Reaction Setup

Once dissolved, the risk shifts from inhalation to rapid dermal absorption.

  • Solvent Choice: If possible, avoid DCM (Dichloromethane) as it carries the amine through gloves rapidly. Prefer Ethyl Acetate or Alcohols if chemistry permits.

  • Addition: Add solvent to the solid, not solid to solvent, to minimize splash-back of concentrated amine.

  • Heating: If heating is required, ensure the condenser is active before heating begins. Pyridine derivatives have distinct, unpleasant odors that indicate containment breach.

Emergency Response & Waste Disposal

Exposure Response System
  • Ocular: Flush for 15 minutes . Time it. 5 minutes is insufficient for basic amines.

  • Dermal: Wash with soap and water.[1][4][5][6][7] Do not use alcohol ; it enhances skin absorption of the remaining chemical.

  • Inhalation: Move to fresh air immediately.

Disposal & Deactivation

Do not simply throw this in "General Organic Waste." Segregate based on chemical compatibility.

Waste StreamHandling Protocol
Solid Waste (Contaminated weigh boats, paper)Bag separately in a clear zip-lock bag labeled "Toxic Solid" before placing in the main solid waste drum to prevent dust puff-back.
Liquid Waste (Reaction mother liquor)Non-Halogenated Organic Waste. Ensure pH is neutral or slightly basic. Do not mix with strong oxidizers (e.g., Nitric Acid waste) to avoid exothermic decomposition.
Spill Cleanup 1. Cover with Vermiculite/Sand.2.[1] Wet slightly with 1% HCl or Acetic Acid (to salt out the amine).3. Scoop into a dedicated jar.
Diagram 2: Emergency Response Workflow

Emergency_Response Accident Exposure Event Type Identify Route Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Soap/Water (NO Alcohol) 15 Mins Skin->Action_Skin Action_Eye Eyewash Station 15 Mins Force Open Eye->Action_Eye Action_Inhale Fresh Air + Oxygen Call Medical Inhale->Action_Inhale Report File Incident Report Check SDS Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Caption: Immediate action workflow for exposure events. Note the prohibition of alcohol for skin cleansing.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). 2-Aminopyridine Hazard Summary (Analogous Structure). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Pyridine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.